2-Amino-6-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYLHNARFFORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198594 | |
| Record name | Benzoic acid, 2-amino-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50573-74-5 | |
| Record name | 2-Amino-6-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50573-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050573745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50573-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-amino-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-6-nitrobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-nitrobenzoic Acid
Core Physicochemical Properties
This compound, also known as 6-nitroanthranilic acid, is a light yellow crystalline powder.[1] Its molecular structure, featuring amino, nitro, and carboxylic acid functional groups on a benzene ring, imparts a unique combination of properties that make it a valuable building block in organic synthesis.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50573-74-5 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 182.13 g/mol | [2][3] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 180-186 °C | [1] |
| Purity | ≥97% | [2] |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents like DMF, DMSO, and NMP, and to a lesser extent in alcohols like methanol and ethanol. | [4][5] |
| InChI Key | GGKYLHNARFFORH-UHFFFAOYSA-N | [3] |
| SMILES | Nc1cccc(c1C(O)=O)=O |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability and cost of starting materials, as well as desired yield and purity. Common methods include the reduction of 2,6-dinitrobenzoic acid and the ammonolysis of 2-halo-6-nitrobenzoic acid.[6][7]
Synthesis via Reduction of 2,6-Dinitrobenzoic Acid
A prevalent method involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid.[7] This approach is favored for its potential for high yields.[7]
Caption: Synthesis pathway of this compound.
Experimental Protocol: Reduction of 2,6-Dinitrobenzoic Acid
This protocol is based on the general method described in patent literature.[7]
-
Reaction Setup: In a reaction vessel suitable for reflux, a mixture of an alcohol (e.g., methanol) and water is prepared.
-
Addition of Reactants: 2,6-Dinitrobenzoic acid is added to the solvent mixture.
-
Introduction of Reducing Agent: A reducing agent, such as an alkali metal hydrosulfide (e.g., sodium hydrosulfide), is carefully introduced to the mixture.[7]
-
Heating: The reaction mixture is heated to a temperature range of 60 °C to 95 °C, with 65 °C being a specific example, and maintained at reflux.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled. The product can then be isolated through acidification to precipitate the this compound, followed by filtration, washing, and drying.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Amino Group (-NH₂): This basic group can be protonated in acidic conditions, increasing the molecule's solubility.[4] It is also a nucleophile and can participate in reactions such as diazotization.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[8] It can be reduced to an amino group, opening up further synthetic possibilities.[8]
-
Carboxylic Acid Group (-COOH): This acidic group can be deprotonated in basic conditions to form a carboxylate salt, which enhances water solubility.[4] It can undergo typical carboxylic acid reactions like esterification and amidation.
Applications in Research and Industry
This compound is a versatile intermediate with significant applications in several fields.[1]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and potent anti-cancer agents.[1][8][9] Its derivatives have also been investigated as monoamine oxidase (MAO) inhibitors.[10][11]
-
Dyes and Pigments: The compound is used in the production of azo dyes, which are important for coloring textiles with vibrant and long-lasting colors.[1][8][9]
-
Analytical Chemistry: It can act as a reagent in analytical methods for the detection and quantification of other substances.[1][9] Its ability to form stable complexes with metal ions is also utilized in various analytical techniques.[1]
-
Material Science: This compound is utilized in formulating polymers and coatings to enhance properties like thermal stability and chemical resistance.[1][9]
-
Biochemical Research: It is employed in studying enzyme activities and metabolic pathways.[1][9]
Analytical Methods for Characterization
Several analytical techniques are employed to confirm the identity and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12][13][14] High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity.[1][15]
Caption: Workflow for HPLC analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general guideline for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column is required.[16]
-
Preparation of Mobile Phase: A common mobile phase consists of a mixture of water with 0.1% (v/v) trifluoroacetic acid (Eluent A) and acetonitrile with 0.1% (v/v) trifluoroacetic acid (Eluent B).[16] An isocratic elution with a ratio such as 65:35 (A:B) can be a starting point.[16]
-
Preparation of Standard Solutions: Accurately weigh a known amount of high-purity this compound to prepare a stock solution (e.g., 1000 µg/mL) in the mobile phase.[16] From this, create a series of working standards of varying concentrations.
-
Preparation of Sample Solution: Dissolve the this compound sample in the mobile phase to a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 3.00 mm, 3 µm particle size).[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: A UV detector can be set at a wavelength where the compound exhibits significant absorbance, for instance, around 200 nm for general aromatic compounds.[16]
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution. The concentration and purity of the sample can be determined by comparing its peak area to the calibration curve.
Safety and Handling
This compound is considered hazardous and requires careful handling.
-
Hazard Statements: It may cause skin irritation, serious eye irritation, and respiratory irritation.[17]
-
Precautionary Measures:
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[18][19]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- Preparation method of this compound - Eureka | P
- EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google P
- CN102924314A - Preparation method of this compound - Google P
- WO2010045352A2 - Methods for producing aminonitrobenzoic acids - Google P
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applic
- ANALYTICAL METHODS. [Link]
- 2-Aminocarbonyl-6-nitro-benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
- 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem. [Link]
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed. [Link]
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF - ResearchG
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-5-nitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound(50573-74-5) 1H NMR [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
2-Amino-6-nitrobenzoic acid CAS number 50573-74-5
An In-Depth Technical Guide to 2-Amino-6-nitrobenzoic acid (CAS: 50573-74-5) for Advanced Research and Development
Introduction
This compound, also known as 6-Nitroanthranilic Acid, is a versatile organic compound that serves as a pivotal intermediate in numerous synthetic pathways.[1][2] Its unique molecular architecture, featuring a carboxylic acid, an aromatic amine, and a nitro group, makes it a highly valuable building block for creating more complex molecules.[1] This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its physicochemical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols. The insights provided herein are designed to facilitate its effective use in both academic research and industrial applications, from the synthesis of novel pharmaceuticals to the development of advanced materials.[1][3]
Physicochemical Properties and Structural Information
Understanding the fundamental properties of this compound is crucial for its application in experimental design, from selecting appropriate solvents to predicting its behavior in chemical reactions.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50573-74-5 | [4][5] |
| Molecular Formula | C₇H₆N₂O₄ | [2][4] |
| Molecular Weight | 182.13 g/mol | [2][4][5] |
| Appearance | Pale yellow to yellow-red crystalline powder | [6] |
| Purity | Commercially available in purities of ≥97% | [4][6] |
| Synonyms | 6-Nitroanthranilic Acid, Benzoic acid, 2-amino-6-nitro- | [2][4] |
| InChI Key | GGKYLHNARFFORH-UHFFFAOYSA-N | [2][6] |
| SMILES | O=C(O)C1=C(=O)C=CC=C1N |[4] |
Caption: Chemical structure of this compound.
Table 2: Computational Chemistry Data
| Parameter | Value | Significance | Source(s) |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 106.46 Ų | Predicts drug transport properties like membrane permeability. | [4] |
| LogP | 0.8752 | Indicates moderate lipophilicity, relevant for solubility and ADME properties. | [4] |
| Hydrogen Bond Acceptors | 4 | Relates to the molecule's ability to form hydrogen bonds, affecting solubility and binding. | [4] |
| Hydrogen Bond Donors | 2 | Relates to the molecule's ability to form hydrogen bonds. | [4] |
| Rotatable Bonds | 2 | Pertains to molecular flexibility, a factor in receptor binding. |[4] |
Synthesis Methodologies
The synthesis of this compound requires careful control of regioselectivity. Several routes have been established, with the choice of method often depending on the availability of starting materials, scalability, and desired purity.
Method A: Selective Reduction of 2,6-Dinitrobenzoic Acid
This is a common and efficient method that relies on the selective reduction of one nitro group in the presence of another. The choice of reducing agent is critical to avoid over-reduction to the diamino product.
-
Causality: Reagents like alkali metal sulfides or hydrosulfides are mild enough to selectively reduce one nitro group, which is sterically less hindered and electronically activated by the adjacent carboxylic acid group.[3] The reaction is typically performed in a mixed solvent system, such as alcohol and water, to ensure solubility of both the organic substrate and the inorganic reducing agent.[3]
Caption: Reaction scheme for selective reduction synthesis.
-
Exemplary Protocol:
-
Dissolve 2,6-dinitrobenzoic acid in a suitable alcohol (e.g., ethanol).
-
Prepare an aqueous solution of a reducing agent, such as sodium hydrosulfide (NaSH).[3]
-
Slowly add the hydrosulfide solution to the solution of the starting material at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully acidify the reaction mixture to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
-
Method B: Nucleophilic Aromatic Substitution
This approach involves displacing a suitable leaving group, typically a halogen, from the aromatic ring with an amine source.
-
Causality: The reaction of 2-chloro-6-nitrobenzoic acid with concentrated ammonia is a classic example of nucleophilic aromatic substitution.[3] The presence of the electron-withdrawing nitro and carboxylic acid groups activates the ring towards nucleophilic attack. The reaction often requires a copper catalyst, elevated temperatures, and a pressure vessel to proceed at a reasonable rate.[3][7]
Core Applications in R&D
This compound is rarely the final product but rather a crucial stepping stone in multi-step syntheses across various scientific domains.[1]
Caption: Role as a central intermediate in various R&D fields.
-
Pharmaceutical Development: This compound is a key precursor in the synthesis of various pharmaceuticals. Its functional groups allow for diverse chemical modifications, making it integral to the development of anti-inflammatory and analgesic drugs.[1]
-
Dyes and Pigments: It is used in the production of azo dyes, which are significant in the textile industry for creating vibrant and durable colors.[1]
-
Analytical Chemistry: It can serve as a reagent in analytical methods. Its ability to form stable complexes with metal ions makes it useful for spectrophotometric analysis and quality control applications.[1]
-
Material Science: The compound is utilized in formulating specialized polymers and coatings, where it can enhance properties such as thermal stability and chemical resistance.[1]
-
Biochemical Research: It is employed in studies related to enzyme activities and metabolic pathways, aiding in the fundamental understanding of biological processes.[1]
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized or procured this compound. A typical workflow involves chromatographic separation followed by spectroscopic analysis.
Caption: A standard workflow for analytical characterization.
Chromatographic Purity Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound.
-
Self-Validating Protocol:
-
System: A reverse-phase (RP) HPLC system with a C18 column.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier.[8] For standard UV detection, 0.1% phosphoric acid is effective. For Mass Spectrometry (MS) compatibility, 0.1% formic acid should be used instead.[8]
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at approximately 1 mg/mL. Dilute as needed to ensure the detector response is within the linear range.
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the compound exhibits strong absorbance.
-
Analysis: Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.
-
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the analyte's signals.[9]
-
Acquisition: Record ¹H and ¹³C NMR spectra. The ¹H spectrum is expected to show distinct signals for the aromatic protons and exchangeable signals for the amine (NH₂) and carboxylic acid (COOH) protons. The ¹³C spectrum will confirm the number of unique carbon environments.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The spectrum of the solid powder can be obtained directly using an Attenuated Total Reflectance (ATR) accessory.[9] This requires minimal sample preparation and ensures good contact.
-
Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.
-
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or protonated/deprotonated species ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of 182.13 g/mol .[4]
-
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Table 4: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [6][10] |
| Hazard | H319 | Causes serious eye irritation. | [6][10] |
| Hazard | H335 | May cause respiratory irritation. | [6][10] |
| Precautionary | P261 | Avoid breathing dust. | [10][11] |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [10][11] |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[11] |
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]
-
Avoid direct contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]
-
-
Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[12]
-
-
Disposal:
Conclusion
This compound is a chemical intermediate of significant value, underpinned by its versatile reactivity and broad applicability. Its successful use in research and development hinges on a thorough understanding of its properties, synthetic routes, and analytical profile. By employing the methodologies and safety protocols outlined in this guide, scientists and researchers can confidently and effectively leverage this compound to advance their projects in pharmaceuticals, material science, and beyond.
References
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
- CymitQuimica. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 50573-74-5.
- Sigma-Aldrich. (n.d.). This compound | 50573-74-5.
- ChemScene. (n.d.). This compound | 50573-74-5.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN102924314A - Preparation method of this compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 54(7), 345-351.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- MedChemExpress. (2025). 2-Amino-5-nitrobenzoic acid-SDS.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
- SIELC Technologies. (2018). Benzoic acid, 2-amino-6-nitro.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 50573-74-5 [sigmaaldrich.com]
- 7. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Benzoic acid, 2-amino-6-nitro- | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 2-Amino-6-nitrobenzoic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes
2-Amino-6-nitrobenzoic acid, also known by its synonym 6-Nitroanthranilic acid, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring an amino group and a nitro group positioned on a benzoic acid framework, imparts unique reactivity and makes it a valuable building block in synthetic chemistry.
The fundamental identifiers and properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3][4][5][6][7] |
| Molecular Weight | 182.13 g/mol | [3][4][6][7] |
| CAS Number | 50573-74-5 | [1][2][3][4][5] |
| Appearance | Light yellow to brown crystalline powder | [1][8] |
| Purity | Typically ≥97% | [3][5] |
| Melting Point | 180-186 °C | [1] |
The precise arrangement of the functional groups on the benzene ring is critical to its chemical behavior. The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a unique electronic environment that influences its acidity and reactivity in various chemical transformations.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Significance in Research and Development
This compound is a versatile intermediate with applications spanning several industrial and research sectors. Its utility stems from the presence of three distinct functional groups—the carboxylic acid, the primary amine, and the nitro group—which can be selectively targeted in chemical reactions.
Pharmaceutical Synthesis
In the realm of drug development, this compound serves as a crucial starting material for the synthesis of various biologically active molecules.[1] It is particularly noted as an intermediate in the creation of anti-inflammatory and analgesic drugs.[1] The strategic placement of the amino and nitro groups allows for the construction of complex heterocyclic systems, which are common scaffolds in many pharmaceutical agents.
Dyestuffs and Pigments
The chemical structure of this compound makes it a valuable precursor in the synthesis of azo dyes.[1] The primary amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of vibrant and lightfast colors for the textile industry.[1]
Analytical Chemistry
Beyond synthesis, this compound is employed in analytical applications. It can act as a reagent in spectrophotometric analysis and is known to form stable complexes with metal ions, enhancing its utility in various analytical techniques for the detection and quantification of other substances.[1]
Experimental Protocols: A Note on Handling and Storage
Given its application in sensitive research environments, proper handling and storage of this compound are paramount to ensure its stability and purity.
Storage: It is recommended to store the compound in a cool, dry place. Some suppliers suggest storage at temperatures between 0-8 °C.[1] The container should be tightly sealed to prevent moisture absorption and degradation.
Handling: Standard laboratory safety protocols should be observed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a chemical compound of significant interest due to its well-defined molecular weight and formula, which are foundational to its use in stoichiometry and reaction planning. Its multifunctional nature makes it an indispensable tool for chemists in both academic and industrial settings, enabling the synthesis of a wide array of valuable products, from life-saving pharmaceuticals to vibrant dyes. A thorough understanding of its properties is the first step toward harnessing its full synthetic potential.
References
- ALFA CHEMICAL. Good Price CAS:50573-74-5 | this compound for Sale. [Link]
- PubChem. 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795. [Link]
- YiZheng HaiFan Chemical Co., Ltd. This compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound--YiZheng HaiFan Chemical Co., Ltd. [yzhaifan.com]
Synthesis of 2-Amino-6-nitrobenzoic Acid: A Guide to Modern Amination Strategies of 2-Halo-6-nitrobenzoic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-nitrobenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes.[1] Its production from readily available 2-halo-6-nitrobenzoic acids represents a critical transformation, primarily achieved through nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of the core chemical principles, compares classical and modern catalytic methodologies, and presents a field-proven protocol for its synthesis. We will explore the mechanistic nuances of SNAr, the comparative advantages of copper- and palladium-catalyzed systems, and the critical experimental parameters that govern reaction efficiency, yield, and purity. This document is intended to serve as a comprehensive resource for chemists in research and development, enabling them to make informed decisions in designing and optimizing the synthesis of this valuable building block.
The Strategic Importance of the Amination Reaction
The conversion of a halogenated aromatic compound to an arylamine is a cornerstone of organic synthesis. In the context of 2-halo-6-nitrobenzoic acid, this transformation is particularly challenging and important. While classical methods involving high temperatures and pressures with aqueous ammonia have been reported, they often suffer from low yields, harsh conditions, and significant side reactions such as decarboxylation.[2][3] The development of catalyzed reactions has revolutionized this process, offering milder conditions, higher yields, and broader substrate scope, making the synthesis more amenable to industrial-scale production.[2]
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from its 2-halo precursor is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or a carbocation intermediate.[4] Instead, it occurs via a two-step addition-elimination pathway.
Causality of the Mechanism: The reaction is highly favored for this specific substrate due to the powerful electron-withdrawing nature of the nitro group (NO₂) positioned ortho to the halogen leaving group.[5] This strategic placement is crucial for two reasons:
-
Activation: The nitro group inductively and through resonance withdraws electron density from the aromatic ring, making the carbon atom attached to the halogen (C2) highly electrophilic and susceptible to attack by a nucleophile (ammonia).[6]
-
Stabilization: Upon nucleophilic attack, a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed.[6] The negative charge of this intermediate is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization, lowering the activation energy of the first, rate-determining step.[5] A nitro group in the meta position would not offer this resonance stabilization, rendering the substrate inert under similar conditions.[5]
The second step is the rapid elimination of the halide ion, which restores the aromaticity of the ring to yield the final product.[4]
Diagram: The SNAr Reaction Mechanism
Caption: The Addition-Elimination mechanism for SNAr.
The Role of the Halogen: In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The reactivity is often F > Cl > Br > I .[7] This is because the first step—the nucleophilic attack—is the slow, rate-determining step.[8] The highly electronegative fluorine atom polarizes the C-F bond to the greatest extent, making the attached carbon the most electrophilic and accelerating the initial attack by the nucleophile.[9]
Synthetic Methodologies: A Comparative Analysis
Method A: Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a reliable and widely adopted method for forming carbon-nitrogen bonds. The use of a cuprous (Cu(I)) catalyst significantly lowers the activation energy required for the amination, allowing the reaction to proceed under much milder conditions than the uncatalyzed alternative.[2] This method is particularly effective for aryl halides, including the less reactive chloro- and bromo-derivatives.
-
Mechanism Insight: While the exact mechanism is complex and debated, it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
-
Advantages: This approach dramatically reduces the need for high pressure and temperature, leading to higher conversion rates, fewer side reactions, and simpler post-reaction workup.[2] It is well-suited for industrial production due to the relatively low cost of copper catalysts.[2]
-
Typical Conditions: The reaction is often carried out in a water-miscible organic solvent like DMF, DMSO, or NMP, in the presence of a base such as K₂CO₃ or KOH, with a Cu(I) salt like CuI or Cu₂O as the catalyst.[2][10][11]
Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is one of the most powerful and versatile methods for C-N bond formation in modern organic chemistry.[12] It employs a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with a vast array of amines.[13]
-
Mechanism Insight: The catalytic cycle involves (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination of the amine and deprotonation by a base to form a palladium amide complex, and (3) reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[12][14]
-
Advantages: This method exhibits exceptional functional group tolerance and operates under very mild conditions.[15] While highly effective, for a substrate as activated as 2-halo-6-nitrobenzoic acid, the robust and more economical copper-catalyzed system is often sufficient and more commonly employed. However, for less activated or more complex substrates, the Buchwald-Hartwig reaction remains the gold standard.[13]
Field-Proven Experimental Protocol: Copper-Catalyzed Synthesis
This protocol describes a robust and reproducible procedure for the synthesis of this compound from 2-chloro-6-nitrobenzoic acid, adapted from established methodologies.[2] It is designed to be a self-validating system, providing high yield and purity.
Diagram: Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Synthesis of 2-Amino-6-nitrobenzoic Acid via Selective Reduction of 2,6-Dinitrobenzoic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-amino-6-nitrobenzoic acid, a crucial intermediate in the manufacturing of various pharmaceuticals and agricultural chemicals.[1][2] The focus of this whitepaper is the selective reduction of 2,6-dinitrobenzoic acid, a method favored for its potential for high yields and suitability for large-scale production.[3] This document will delve into the underlying chemical principles, provide a detailed experimental protocol, address critical safety considerations, and outline methods for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: Significance and Synthetic Strategy
This compound, also known as 6-nitroanthranilic acid, is a valuable building block in organic synthesis.[4][5] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, an amino group, and a nitro group—which allow for a variety of subsequent chemical transformations. While several synthetic routes to this compound have been reported, including those starting from 3-nitrophthalic anhydride or 2-chloro-6-nitrobenzoic acid, the selective reduction of 2,6-dinitrobenzoic acid offers a more direct and often more efficient pathway.[3]
The core challenge and the key to a successful synthesis lie in the selective reduction of one nitro group while leaving the other intact. This regioselectivity is achievable due to the electronic and steric environment of the two nitro groups on the benzoic acid ring.
Chemical Properties of Key Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2,6-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | - | 603-12-3[6][7] |
| This compound | C₇H₆N₂O₄ | 182.13 | Yellow powder | 50573-74-5[4][5][8] |
The Chemistry of Selective Nitro Group Reduction
The reduction of a nitroaromatic compound to its corresponding amine is a fundamental transformation in organic chemistry.[9] The process involves a six-electron transfer and proceeds through several intermediates, including nitroso and hydroxylamine species.[9][10]
Mechanism of Reduction
The selective reduction of one nitro group in a polynitrated aromatic compound is influenced by both electronic and steric factors. In the case of 2,6-dinitrobenzoic acid, the two nitro groups are electronically similar. However, the choice of reducing agent and reaction conditions can be tailored to favor the reduction of one group over the other.
Commonly employed reducing agents for this transformation include sulfides, hydrosulfides, and polysulfides.[3] These sulfur-based reagents are known for their ability to effect selective reductions in polynitroaromatic compounds.[11] The mechanism is thought to involve the sulfide ion acting as a nucleophile, initiating the reduction cascade. As the reaction progresses, the sulfide is oxidized to sulfur, which can then form polysulfides, modulating the reducing power of the system and enhancing selectivity.[12]
Factors Influencing Selectivity
Several factors are critical in achieving the desired selective reduction:
-
Choice of Reducing Agent: As mentioned, alkali metal sulfides, hydrosulfides, or polysulfides are preferred for their selectivity.[3]
-
Reaction Temperature: Careful control of the reaction temperature is crucial. The reaction is typically carried out at reflux, but overheating must be avoided to prevent over-reduction or side reactions.[3] A temperature range of 60°C to 95°C is often employed.[3]
-
Solvent System: The reaction is commonly performed in a mixed solvent system, such as an alcohol and water mixture.[3] This ensures the solubility of both the organic substrate and the inorganic reducing agent.
-
pH of the Reaction Mixture: The basicity of the reaction medium, often adjusted with sodium bicarbonate or other bases, can influence the reaction rate and selectivity.[3]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
2,6-Dinitrobenzoic acid
-
Sodium hydrosulfide (or sodium sulfide)
-
Sodium bicarbonate (optional)
-
Methanol (or other suitable alcohol)
-
Water
-
Hydrochloric acid (for workup)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Dissolution of Starting Material: In a round-bottom flask, suspend 2,6-dinitrobenzoic acid in a mixture of alcohol (e.g., methanol) and water.
-
Basification (Optional): To aid in dissolution, a base such as sodium bicarbonate can be added to form the sodium salt of the benzoic acid.[3]
-
Addition of Reducing Agent: Slowly add the reducing agent, for example, sodium hydrosulfide, to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux, maintaining the temperature within the optimal range of 60°C to 95°C.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH where the this compound precipitates out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system.
Safety Considerations: A Paramount Concern
Working with nitroaromatic compounds and reduction reactions necessitates strict adherence to safety protocols.
Hazards of Nitro Compounds
-
Toxicity: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[13] They can cause methemoglobinemia, leading to cyanosis.[13]
-
Flammability and Explosivity: While not all nitro compounds are explosive, they are energetic materials and should be handled with care. The risk of fire or explosion increases with the degree of nitration.[14]
-
Corrosivity: The acids and bases used in the synthesis are corrosive and can cause severe burns.[14]
Safe Handling Procedures
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that all equipment is properly grounded.[15]
-
Temperature Control: The exothermic nature of the reduction reaction requires careful temperature control to prevent thermal runaway.[16]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[17]
Characterization of this compound
Confirmation of the successful synthesis and purity of the final product is achieved through various analytical techniques.
Analytical Methods
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 185-190°C with decomposition).[5]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino (N-H stretching), nitro (N-O stretching), and carboxylic acid (O-H and C=O stretching) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the product. The ¹H NMR will show distinct signals for the aromatic protons and the amino and carboxylic acid protons.
-
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Expected Data Summary
| Analytical Technique | Expected Result |
| Melting Point | ~185-190°C (decomposes)[5] |
| ¹H NMR | |
| Aromatic Protons | Signals in the aromatic region (δ 6.5-8.0 ppm) |
| Amino Protons | Broad singlet, chemical shift dependent on solvent and concentration |
| Carboxylic Acid Proton | Broad singlet, typically downfield (δ > 10 ppm) |
| IR Spectroscopy (cm⁻¹) | |
| N-H Stretch (Amino) | ~3300-3500 (two bands for primary amine) |
| O-H Stretch (Carboxylic Acid) | Broad band ~2500-3300 |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 |
| N-O Stretch (Nitro) | ~1520-1560 and ~1345-1385 |
Conclusion
The selective reduction of 2,6-dinitrobenzoic acid is a robust and scalable method for the synthesis of this compound. This guide has provided a detailed framework for understanding the underlying chemistry, executing the synthesis safely and efficiently, and characterizing the final product. By adhering to the principles and protocols outlined herein, researchers and drug development professionals can confidently produce this important chemical intermediate for their synthetic needs.
References
- Process for preparing 2-amino-6-nitro-benzoic acid.
- nitro razredčilo. Chemius.
- Nitr
- This compound. CymitQuimica.
- Methods for producing aminonitrobenzoic acids.
- Preparation method of this compound.
- This compound. ChemScene.
- SAFETY DATA SHEET - Aldrich 146439. Sigma-Aldrich.
- Working with Hazardous Chemicals. Organic Syntheses.
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- This compound | 50573-74-5. ChemicalBook.
- This compound AldrichCPR. Sigma-Aldrich.
- This compound. YiZheng HaiFan Chemical Co., Ltd.
- Benzoic acid, 2,6-dinitro-. PubChem.
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
- Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
- Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
- Organic Chemistry-4.
- 2,6-DINITROBENZOIC ACID | 603-12-3. ChemicalBook.
Sources
- 1. WO2010045352A2 - Methods for producing aminonitrobenzoic acids - Google Patents [patents.google.com]
- 2. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound--YiZheng HaiFan Chemical Co., Ltd. [yzhaifan.com]
- 6. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-DINITROBENZOIC ACID | 603-12-3 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Mobile [my.chemius.net]
- 16. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 17. orgsyn.org [orgsyn.org]
Physical properties of 2-Amino-6-nitrobenzoic acid (melting point, appearance)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-nitrobenzoic acid, also known as 6-nitroanthranilic acid, is a pivotal intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes.[1] A thorough understanding of its physical properties is fundamental for its effective use in research and development, ensuring consistency in experimental outcomes and the quality of synthesized products. This guide provides a detailed examination of the key physical characteristics of this compound, with a focus on its melting point and appearance, supported by experimental protocols and an overview of the principles behind these characterizations.
Core Physical Properties
The physical properties of a compound, such as its melting point and appearance, are intrinsic characteristics that are invaluable for identification and purity assessment.[2][3]
Data Summary
The following table summarizes the key physical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow crystalline powder or solid. | |
| Melting Point | 180-186 °C | |
| 185-190 °C (with decomposition) | [2] | |
| 189 °C (with decomposition) | [1] | |
| Molecular Formula | C₇H₆N₂O₄ | [4] |
| Molecular Weight | 182.13 g/mol | [5] |
In-Depth Analysis of Physical Properties
Appearance: A Macroscopic and Microscopic Perspective
The appearance of a solid pharmaceutical compound is its first line of characterization. This compound is consistently described as a light yellow to yellow crystalline powder . This description, while useful, can be further refined for technical applications.
Expertise & Experience: In a drug development context, "appearance" extends beyond simple color. It encompasses a range of morphological characteristics that can influence a compound's behavior, such as its flowability, dissolution rate, and stability.[6][7] For this compound, the term "crystalline powder" suggests that the solid exists in an ordered three-dimensional lattice structure. The specific crystal habit (the external shape of a crystal) and particle size distribution are critical parameters that are not typically detailed in supplier specifications but can be crucial for process development and formulation.[8][9]
Trustworthiness: A self-validating approach to characterizing the appearance of a new batch of this compound would involve not just visual inspection but also microscopic analysis. Techniques such as optical microscopy can provide valuable information on particle shape and size, while more advanced methods like Scanning Electron Microscopy (SEM) can offer higher resolution images of the crystal morphology.[8]
Melting Point: An Indicator of Purity and Identity
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[2][3] For this compound, a range of melting points is reported, typically between 180 °C and 190 °C .[2] Several sources also note that the compound decomposes upon melting.[1][2]
Expertise & Experience: The observed melting point range can be attributed to several factors. Firstly, the presence of impurities will typically depress and broaden the melting point range.[2] Therefore, a sharp melting point is a strong indicator of high purity. Secondly, the mention of "decomposition" is a critical piece of information. It signifies that at or near its melting point, the molecule is not just undergoing a phase change but is also breaking down into other chemical species. This thermal instability has important implications for its handling and storage, as well as for any chemical reactions where it might be heated. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide a more detailed understanding of the thermal events occurring as the compound is heated.[10]
Trustworthiness: To ensure the accuracy and reliability of a melting point measurement, it is crucial to use a calibrated apparatus and a standardized procedure. A preliminary, rapid determination can establish an approximate melting point, followed by a slower, more careful measurement to obtain a precise value. The observation of decomposition (e.g., color change, gas evolution) during the measurement should always be recorded as part of the physical characterization.
Experimental Protocols
The following section provides a detailed methodology for the determination of the melting point of this compound.
Protocol: Melting Point Determination using a Capillary Tube Method
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional, for finely powdering the sample)[11]
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[11]
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[2]
-
Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.
-
Repeat until the packed sample is approximately 1-2 mm in height.[12]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
Turn on the heating element and set a heating rate that will increase the temperature relatively quickly to about 15-20 °C below the expected melting point of 180-190 °C.
-
Once the temperature is within this range, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.[11]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
-
Also, note any visual changes such as darkening or gas evolution, which would indicate decomposition.
-
-
Reporting:
-
The melting point should be reported as a range from the temperature at which melting begins to the temperature at which it is complete.
-
If decomposition was observed, this should be noted (e.g., 185-190 °C dec.).
-
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for the physical characterization of a chemical compound.
Conclusion
The physical properties of this compound, specifically its appearance as a yellow crystalline powder and its melting point in the range of 180-190 °C with decomposition, are fundamental parameters for its identification and quality control. A comprehensive characterization, however, should extend beyond these basic observations to include a more detailed analysis of its morphology and thermal behavior. The protocols and workflows outlined in this guide provide a framework for researchers, scientists, and drug development professionals to approach the physical characterization of this important chemical intermediate with scientific rigor and a focus on generating reliable and reproducible data.
References
- YiZheng HaiFan Chemical Co., Ltd. This compound. [Link]
- Clarion University.
- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
- MedPharma. To determine the melting point of given organic compound. [Link]
- University of Calgary.
- Longdom Publishing. Pharmaceutical Powder and Particle Morphology in Drug Development. [Link]
- Technology Networks. Physical Morphology and Spectroscopic Classification in the Development of Pharmaceutical Powders. [Link]
- Intertek.
- Google Patents. Process for preparing 2-amino-6-nitro-benzoic acid.
- SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. Pharmaceutical Powder and Particle Characterisation and Analysis [intertek.com]
- 7. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]
- 8. longdom.org [longdom.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scielo.br [scielo.br]
- 11. medpharma12.com [medpharma12.com]
- 12. byjus.com [byjus.com]
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Thermochemical Properties of 2-Amino-6-nitrobenzoic Acid and its Analogs
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of this compound and its structural analogs. In the realms of pharmaceutical development and materials science, a thorough understanding of a compound's energetic properties is paramount for predicting its stability, solubility, and bioavailability. While direct experimental thermochemical data for this compound is notably scarce in current literature, this guide offers a robust framework for its determination.[1] We will delve into both established experimental techniques and powerful computational methods, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to characterize novel compounds where such critical data is absent.
Introduction: The Significance of Thermochemical Data in Drug Development
This compound is a versatile chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[2] It serves as a crucial building block in the creation of more complex, biologically active molecules.[2] The thermochemical properties of an active pharmaceutical ingredient (API) and its intermediates, such as enthalpy of formation, combustion, sublimation, and Gibbs free energy, are critical parameters that influence the entire drug development pipeline.
These properties govern:
-
Polymorph Stability: Different crystalline forms (polymorphs) of a drug can have varying solubilities and dissolution rates, directly impacting bioavailability. Thermochemical data helps identify the most stable polymorph.
-
Solubility and Dissolution: The energy required to break the crystal lattice of a solid (related to the enthalpy of fusion and sublimation) is a key factor in its solubility.
-
Manufacturing Process Safety: Thermal stability data, often obtained through techniques like Differential Scanning Calorimetry (DSC), is crucial for assessing the thermal hazards of compounds during manufacturing and storage.
-
Computational Modeling: Experimental thermochemical data is essential for validating and parameterizing computational models used in drug design and formulation development.
Given the limited availability of direct experimental data for this compound, this guide will focus on the established methodologies for determining these crucial parameters, drawing on data from its analogs for illustrative purposes.
Experimental Determination of Thermochemical Properties
The experimental characterization of a compound's thermochemical properties relies on a suite of calorimetric and analytical techniques. The choice of method is dictated by the specific property being investigated.
Enthalpy of Combustion and Formation: Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. It is often determined indirectly from the enthalpy of combustion (ΔcH°) measured by combustion calorimetry. Benzoic acid itself is a well-established reference compound for calibrating bomb calorimeters.[3][4][5]
Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb".[1] The heat released during combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.[1]
Experimental Protocol: Static Bomb Calorimetry
-
Sample Preparation: A pellet of the sample (typically 0.5 - 1.5 g) is pressed and accurately weighed.
-
Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire is attached to ignition terminals, making contact with the sample. A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[1]
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a steady state is reached post-combustion.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[1][6]
-
Data Analysis: The standard massic energy of combustion is calculated from the temperature rise, the mass of the sample, and the energy equivalent of the calorimeter. This value is then used to derive the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation using Hess's Law.[1]
Diagram of the Combustion Calorimetry Workflow:
Caption: Workflow for determining the enthalpy of formation.
Enthalpy of Fusion and Thermal Stability: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[1] It is invaluable for determining the enthalpy of fusion (ΔfusH°), melting point, and assessing thermal stability.[7][8]
Principle: The sample and a reference material are subjected to a controlled temperature program (heating or cooling at a constant rate).[1] The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly related to the thermal events occurring in the sample.[9]
Experimental Protocol: DSC for Enthalpy of Fusion
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[7]
-
Reference Preparation: An empty, sealed aluminum pan is used as a reference.[7]
-
Measurement: The sample and reference pans are placed in the DSC cell. The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[7]
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to determine the enthalpy of fusion.
Diagram of the DSC Experimental Workflow:
Caption: Workflow for determining the enthalpy of fusion.
Enthalpy of Sublimation: Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°) is the heat required to change a substance from a solid to a gas.[10] It is a critical parameter for assessing the volatility of a compound and can be derived from vapor pressure measurements as a function of temperature. The Knudsen effusion method is a reliable technique for measuring low vapor pressures of solids.[11][12][13][14]
Principle: A solid sample is placed in a thermostated cell with a small orifice (the Knudsen cell). In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure.[11] The rate of mass loss is measured, from which the vapor pressure can be calculated.
Experimental Protocol: Knudsen Effusion
-
Sample Loading: The sample is placed in the Knudsen cell.
-
Vacuum: The system is evacuated to a high vacuum.
-
Heating and Measurement: The cell is heated to a specific, constant temperature. The mass loss of the sample is measured over a set period.
-
Temperature Variation: The experiment is repeated at several different temperatures.
-
Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[1][15]
Diagram of the Knudsen Effusion Workflow:
Caption: Workflow for determining the enthalpy of sublimation.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.[16] High-level quantum chemical methods can predict gas-phase enthalpies of formation with a high degree of accuracy.[16]
Methodology:
-
Structure Optimization: The 3D molecular structure of the compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
Energy Calculation: A high-level single-point energy calculation is performed. Methods like G4 are often used for their accuracy in predicting thermochemical data.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes.
Diagram of the Computational Workflow:
Caption: Workflow for computational thermochemistry.
Thermochemical Data for Analogs of this compound
While data for the title compound is scarce, examining its structural analogs provides a valuable comparative context. The position of functional groups significantly influences the energetic properties of a molecule.[1]
| Compound | Property | Value | Method | Reference |
| o-Nitrobenzoic acid | Heat of Decomposition (ΔHd) | 335.61 - 542.27 J/g | DSC | |
| m-Nitrobenzoic acid | Heat of Decomposition (ΔHd) | 327.05 - 1003.98 J/g | DSC | |
| p-Nitrobenzoic acid | Heat of Decomposition (ΔHd) | up to 1003.98 J/g | DSC | |
| o-Aminobenzoic acid | Enthalpy of Formation (ΔfH°cr) | -399.0 ± 3 kJ/mol | Combustion Calorimetry | [6] |
| m-Aminobenzoic acid | Enthalpy of Formation (ΔfH°cr) | -416.6 ± 4.1 kJ/mol | Combustion Calorimetry | [6] |
| p-Aminobenzoic acid | Enthalpy of Formation (ΔfH°cr) | -408.7 ± 2.3 kJ/mol | Combustion Calorimetry | [6] |
| p-Aminobenzoic acid | Enthalpy of Sublimation (ΔsubH) | 112 ± 1 kJ/mol | - | [17] |
| Benzoic Acid | Energy of Combustion | -26434.0 ± 3.3 J/g | Combustion Calorimetry | [5] |
Note: This table presents a selection of available data and is not exhaustive. Values can vary depending on the experimental conditions.
Conclusion: A Path Forward for Characterization
This guide has outlined the authoritative experimental and computational methodologies required to determine the thermochemical properties of this compound. While direct experimental values are currently absent from the literature, the protocols detailed herein for combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method provide a clear roadmap for their acquisition. Furthermore, computational approaches serve as a powerful predictive tool to guide experimental work.
For researchers and professionals in drug development, obtaining this data is not merely an academic exercise. It is a critical step in ensuring the safety, stability, and efficacy of new chemical entities. The systematic application of the principles and protocols described in this guide will empower scientists to build a comprehensive thermochemical profile for this compound and other novel compounds, thereby accelerating the journey from discovery to application.
References
- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO.
- Verevkin, S. P., et al. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit?. ChemPhysChem, 19(5), 619-630.
- Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. (n.d.). ResearchGate.
- Vapor Pressure Measurements Knudsen Effusion Method. (n.d.). Surface Measurement Systems.
- Verevkin, S. P., et al. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. INIS-IAEA.
- Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives. (2015). R Discovery.
- Knudsen Effusion Mass Spectrometer. (n.d.). University of Manchester.
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2016). MDPI.
- 4-Aminobenzoic acid. (n.d.). NIST WebBook.
- Knudsen Effusion. (2022). University of Wisconsin-Madison.
- Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives. (n.d.). ResearchGate.
- Benzoic acid derivatives. (2015). CORE.
- Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures. (n.d.). ResearchGate.
- Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. (2019). AIP Publishing.
- Thermal Studies on Some Substituted Aminobenzoic Acids. (n.d.). ResearchGate.
- Measurements of specific heat of meta-nitrobenzoic acid diethanolamine crystals—By differential scanning calorimetry. (n.d.). AKJournals.
- Benzoic acid, 4-nitro-. (n.d.). NIST WebBook.
- Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.). Google Patents.
- This compound. (n.d.). YiZheng HaiFan Chemical Co., Ltd.
- Preparation method of this compound. (n.d.). Google Patents.
- Gibbs Free Energy. (n.d.). Purdue University.
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed.
- Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. (n.d.). NIST.
- Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. (n.d.). Semantic Scholar.
- Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. (n.d.). NIH.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen.
- Standard Gibbs free energy of formation. (n.d.). Wikipedia.
- Enthalpy of sublimation. (n.d.). Wikipedia.
- ENTHALPIES OF COMBUSTION AND FORMATION OF ISOMERS OF THE AMINO-BENZOIC ACID. (n.d.). Revue Roumaine de Chimie.
- 2-Nitrobenzoic acid. (n.d.). Wikipedia.
- Heat of Combustion Analysis. (n.d.). Scribd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. scranton.edu [scranton.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. 4-Aminobenzoic acid [webbook.nist.gov]
The Unfolding Therapeutic Potential of 2-Amino-6-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
2-Amino-6-nitrobenzoic acid, a versatile chemical intermediate, stands as a promising yet underexplored scaffold in the landscape of modern drug discovery. Its unique structural features—a carboxylic acid, an aromatic amine, and a nitro group—offer a rich platform for the synthesis of a diverse array of heterocyclic and substituted derivatives. This technical guide delves into the significant potential biological activities of these derivatives, with a primary focus on their prospective applications as anticancer, antimicrobial, and anti-inflammatory agents. By examining the established bioactivities of structurally analogous compounds, we provide a comprehensive framework for researchers, scientists, and drug development professionals to navigate the synthesis, evaluation, and mechanistic understanding of novel therapeutic candidates derived from this intriguing starting material. This document serves as a roadmap for unlocking the full therapeutic potential of this compound and its progeny.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a well-established building block in the synthesis of pharmaceuticals and dyes.[1] Its strategic importance in medicinal chemistry stems from the ortho-positioning of the amino and carboxylic acid groups, which facilitates the construction of fused heterocyclic systems. The presence of the electron-withdrawing nitro group can significantly influence the physicochemical properties and biological activity of the resulting derivatives. The diverse biological activities observed in compounds containing the nitroaromatic moiety underscore the potential of this scaffold in generating novel bioactive molecules.[2] This guide will explore the latent therapeutic opportunities inherent in derivatives of this compound, providing a scientific rationale and practical methodologies for their investigation.
Anticancer Potential: The Promise of Quinazolinone Derivatives
The quinazolinone scaffold is a cornerstone in the development of anticancer therapeutics, with several derivatives having reached clinical use. The synthesis of quinazolinones from anthranilic acid precursors is a well-established and versatile methodology. Given that this compound is a substituted anthranilic acid, it represents an ideal starting material for the generation of novel nitro-substituted quinazolinone derivatives with potential anticancer activity.
Rationale and Mechanism of Action
Quinazolinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) like EGFR, and cell cycle-regulating kinases.[3][4] The introduction of a nitro group at the 6-position of the quinazolinone core, derived from this compound, could modulate the binding affinity and selectivity of these compounds for their biological targets, potentially leading to enhanced potency and a favorable therapeutic index.
Synthetic Pathway and Experimental Protocol
The synthesis of 6-nitroquinazolinone derivatives from this compound can be achieved through a multi-step process.
Caption: Synthetic route to 3-substituted-2-phenyl-6-nitroquinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2-Phenyl-6-nitro-4H-3,1-benzoxazin-4-one
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., pyridine), add benzoyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water to precipitate the 2-benzamido-6-nitrobenzoic acid intermediate.
-
Filter, wash with water, and dry the intermediate.
-
Reflux the intermediate with acetic anhydride (5-10 equivalents) for 2-3 hours.
-
Cool the reaction mixture and collect the precipitated 2-phenyl-6-nitro-4H-3,1-benzoxazin-4-one by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure benzoxazinone derivative.
In Vitro Anticancer Evaluation
The cytotoxic activity of the synthesized quinazolinone derivatives should be evaluated against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][5]
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) - Hypothetical Data |
| 6-nitroquinazolinone-A | MCF-7 (Breast) | 5.2 |
| 6-nitroquinazolinone-B | A549 (Lung) | 8.7 |
| 6-nitroquinazolinone-C | HeLa (Cervical) | 3.1 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Doxorubicin (Control) | A549 | 1.2 |
| Doxorubicin (Control) | HeLa | 0.5 |
Antimicrobial Activity: Exploring Schiff Bases and Heterocyclic Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases and their metal complexes, as well as other heterocyclic systems derived from amino acids, have demonstrated significant antimicrobial properties.[6][7][8] this compound provides a platform for the synthesis of a variety of derivatives with potential antibacterial and antifungal activities.
Rationale and Mechanism of Action
The antimicrobial activity of Schiff bases is often attributed to the presence of the imine (-C=N-) group, which can interfere with microbial cell wall synthesis or disrupt cellular enzymatic activity.[7] The nitro group can also contribute to antimicrobial efficacy through the generation of reactive nitrogen species within the microbial cell.[2]
Synthetic Pathway and Experimental Protocol
Schiff bases can be readily synthesized by the condensation of the amino group of this compound (or its ester) with various aldehydes or ketones.
Caption: General synthesis of Schiff bases from this compound.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to allow the Schiff base to precipitate.
-
Filter, wash with cold ethanol, and recrystallize from a suitable solvent.
In Vitro Antimicrobial Screening
The synthesized compounds should be screened for their activity against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[9]
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound ID | Microorganism | MIC (µg/mL) - Hypothetical Data |
| Schiff Base-D | S. aureus | 16 |
| Schiff Base-E | E. coli | 32 |
| Schiff Base-F | C. albicans | 8 |
| Ciprofloxacin (Control) | S. aureus | 1 |
| Ciprofloxacin (Control) | E. coli | 0.5 |
| Fluconazole (Control) | C. albicans | 2 |
Anti-inflammatory Potential: Synthesis of Novel Benzothiazole and Amide Derivatives
Chronic inflammation is a key pathological feature of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Derivatives of aminobenzoic acids, including benzothiazoles and amides, have shown promise as anti-inflammatory agents.[10][11][12]
Rationale and Mechanism of Action
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. Novel derivatives of this compound could potentially act as COX inhibitors or modulate other inflammatory pathways, such as the NF-κB signaling cascade.[13]
Synthetic Pathway and Experimental Protocol
Benzothiazole derivatives can be synthesized from this compound through a multi-step process involving the formation of a thiourea intermediate followed by cyclization.
Caption: Synthetic pathway to 2-amino-6-nitrobenzothiazole derivatives.
Experimental Protocol: Synthesis of a 2-Amino-6-nitrobenzothiazole Derivative
-
To a solution of this compound (1 equivalent) in glacial acetic acid, add ammonium thiocyanate (2 equivalents).
-
Cool the mixture to 0-5°C and add a solution of bromine in glacial acetic acid dropwise with stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and neutralize with ammonia solution.
-
Filter the precipitated product, wash with water, and recrystallize from a suitable solvent.
In Vitro and In Vivo Anti-inflammatory Evaluation
The anti-inflammatory activity of the synthesized compounds can be assessed using both in vitro and in vivo models.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.
-
Incubate the respective COX enzyme with arachidonic acid in the presence of various concentrations of the test compounds.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.[14]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Administer the test compounds or a vehicle control to rats orally or intraperitoneally.
-
After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[12]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema compared to the control group.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Paw Edema Inhibition (%) at 4h |
| Benzothiazole-G | >100 | 15.3 | 45 |
| Benzothiazole-H | 85.2 | 5.8 | 62 |
| Indomethacin (Control) | 0.1 | 1.2 | 75 |
Conclusion and Future Directions
The derivatives of this compound represent a promising and largely untapped resource for the discovery of novel therapeutic agents. The synthetic versatility of this starting material allows for the creation of a wide range of heterocyclic and substituted compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the systematic exploration of this chemical space. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their comprehensive biological evaluation. Mechanistic studies to elucidate the specific molecular targets and pathways modulated by the most active compounds will be crucial for their further development as clinical candidates. The strategic application of computational modeling and structure-activity relationship (SAR) studies will undoubtedly accelerate the journey from this versatile scaffold to the next generation of innovative medicines.
References
- Chem-Impex. This compound.
- Ahmed, M. F., & Youns, M. (2013). Synthesis and Biological Evaluation of a Novel Series of 6, 8-Dibromo-4 (3H) quinazolinone Derivatives as Anticancer Agents. Archiv der Pharmazie, 346(8), 610–617.
- Mishra, A., et al. (2020). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 25(17), 3948.
- Faraj, F. L., & Zahedifard, M. (2014). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. The Scientific World Journal, 2014, 212096.
- Aminu, Z. A., et al. (2023). Synthesis, Characterization, Cytotoxicity and Antimicrobial Studies of Schiff Base Derived From 2-Benzoylbenzoic Acid And 4-Nitro Aniline And Its Metal(II) Complexes. FUDMA JOURNAL OF SCIENCES, 7(6), 28-37.
- (This cit
- (This cit
- (This cit
- Yusha'u, M., & Salisu, B. (2011). SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. International Journal of Natural and Applied Sciences, 7(3), 253-258.
- Patil, V., Asrondkar, A., & Chowdhary, A. (2013). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 5(4), 22-25.
- Abdulkarim, A. Z., et al. (2024). SYNTHESIS, CHARACTERIZATION, CYTOTOXICITY AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 2-BENZOYLBENZOIC ACID AND 4-NITRO ANILINE AND ITS METAL(II) COMPLEXES. FUDMA JOURNAL OF SCIENCES, 7(6), 28-37.
- Pal, D., et al. (2019).
- Singh, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1535-1546.
- (This cit
- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
- Kumar, A., et al. (2014). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. Indian Journal of Heterocyclic Chemistry, 24(2), 243-248.
- Savić, M. M., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(15), 4909.
- (This cit
- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598.
Sources
- 1. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kjset.kiu.ac.ug [kjset.kiu.ac.ug]
- 8. SYNTHESIS, CHARACTERIZATION, CYTOTOXICITY AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 2-BENZOYLBENZOIC ACID AND 4-NITRO ANILINE AND ITS METAL(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 9. ajol.info [ajol.info]
- 10. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Architectural Blueprint of Bioactivity: A Technical Guide to the Structure-Activity Relationship of 2-Amino-6-nitrobenzoic Acid Analogs
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-Amino-6-nitrobenzoic Acid
This compound, a derivative of anthranilic acid, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique trifunctionalized aromatic ring, featuring a carboxylic acid, an amino group, and a nitro group, provides a versatile platform for chemical modification, making it a compound of significant interest in medicinal chemistry and drug discovery. The strategic positioning of these functional groups allows for the tailored synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] This guide delves into the core principles of the structure-activity relationship (SAR) of this compound analogs, providing a scientific rationale for the design and development of potent and selective therapeutic agents.
The Foundational Chemistry: Synthesis of this compound and Its Analogs
The synthetic accessibility of this compound is a key factor in its utility as a scaffold. Several methods for its preparation have been documented, with the most common routes starting from readily available precursors.
One established method involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid.[2] This transformation can be achieved using various reducing agents, offering a straightforward approach to the core molecule. Another prevalent synthetic strategy is the amination of 2-halo-6-nitrobenzoic acid, where a halogen atom at the 2-position is displaced by an amino group.[3] This method allows for the introduction of the amino group in a later synthetic step.
The true potential of the this compound scaffold lies in the diverse array of analogs that can be generated through modifications of its functional groups. The carboxylic acid can be converted to esters, amides, or other bioisosteric replacements. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems. Furthermore, the aromatic ring itself can be subjected to further substitution to probe the effects of additional functionalities on biological activity.
Experimental Protocol: A Representative Synthesis of a this compound Analog (Amide Formation)
This protocol outlines a general procedure for the synthesis of an amide derivative of this compound, a common modification to explore SAR.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Unraveling the Structure-Activity Relationship: Key Modifications and Their Biological Impact
The biological activity of this compound analogs is intricately linked to their three-dimensional structure and the electronic properties of their substituents. Understanding the SAR is paramount for the rational design of more potent and selective compounds. While a comprehensive SAR study on a single, systematically modified library of this compound analogs is not extensively documented in publicly available literature, we can infer key trends from studies on related chemical classes.
The Crucial Role of the Nitro Group
The nitro group is a strong electron-withdrawing group and plays a critical role in the biological activity of many nitroaromatic compounds. In the context of antimicrobial and some anticancer agents, the nitro group often acts as a prodrug element.[4][5][6][7] It can be bioreduced within target cells by nitroreductases to form reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[5][6][7] These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress, leading to cell death.[4][7]
The position and electronic environment of the nitro group can significantly influence its reduction potential and, consequently, its biological activity. The presence of other substituents on the aromatic ring can modulate this effect.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a key site for hydrogen bonding and can be crucial for interaction with biological targets. Conversion of the carboxylic acid to esters or amides can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the analogs.
-
Amide Derivatives: The synthesis of amide derivatives introduces a new point of diversity and can lead to compounds with altered solubility, membrane permeability, and target-binding affinity. For instance, in a series of 2-amino-6-carboxamidobenzothiazoles, the nature of the amide substituent was found to be critical for their potent Lck inhibitory properties.
-
Ester Derivatives: Esterification of the carboxylic acid can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. This can improve the oral bioavailability of the parent compound.
Modifications of the Amino Group
Substitution on the Aromatic Ring
Introducing additional substituents on the aromatic ring can provide valuable SAR insights. For example, the introduction of a bromine atom at the 4-position of the this compound scaffold is a strategy to modulate the electronic and steric properties, potentially leading to enhanced pharmacological activity.[4] Analogs of 2-amino-4-bromo-6-nitrobenzoic acid have been proposed as potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
Biological Activities and Therapeutic Potential
Analogs of this compound have shown promise in a variety of therapeutic areas.
Antimicrobial Activity
The nitroaromatic scaffold is a well-established feature in a number of antimicrobial agents. The mechanism of action is often tied to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[5][6] Hybrid molecules linking amoxicillin with p-nitrobenzoic acid have demonstrated improved activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), compared to amoxicillin alone.[9]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[10][11][12][13]
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity
Nitroaromatic compounds have also been investigated for their potential as anticancer agents. The reductive bioactivation mechanism can also be exploited in the hypoxic environment of solid tumors, where nitroreductase activity is often elevated. For instance, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent cytotoxicity against various human cancer cell lines.[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Summarizing SAR Data
To effectively communicate SAR findings, it is essential to present quantitative data in a clear and organized manner. Tables are an excellent tool for comparing the activity of a series of analogs.
Table 1: Hypothetical Antimicrobial Activity of this compound Analogs
| Compound ID | R¹ (at COOH) | R² (at NH₂) | R³ (at C4) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | OH | H | H | 128 | >256 |
| 1a | OCH₃ | H | H | 256 | >256 |
| 1b | NHCH₃ | H | H | 64 | 128 |
| 1c | OH | COCH₃ | H | >256 | >256 |
| 1d | OH | H | Br | 32 | 64 |
This table presents hypothetical data for illustrative purposes.
Visualizing Relationships: Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in SAR studies.
Caption: A generalized workflow for the synthesis, screening, and SAR analysis of this compound analogs.
Caption: Postulated mechanism of action for nitroaromatic antimicrobial and anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gained from SAR studies on this and related series of compounds underscore the importance of systematic chemical modification to optimize biological activity. Future research should focus on the synthesis and evaluation of diverse libraries of this compound analogs to build a more comprehensive understanding of their SAR. The exploration of different therapeutic targets, including enzymes and receptors, will further expand the potential applications of this versatile chemical scaffold. The integration of computational modeling and QSAR studies will also be invaluable in guiding the design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- Antimicrobial Activity of Nitroaromatic Deriv
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (2025). Benchchem.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC - PubMed Central.
- Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (2011). PubMed.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Update on in vitro cytotoxicity assays for drug development. (2025).
- Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Emergency Preparedness. (n.d.). NCBI.
- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. (2025). Benchchem.
- The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. (2025).
- Synthesis and Antimicrobial activity of Novel Series of 2-Aroyl-6-nitrobenzoyl Amino Acids and Peptides. (2006).
- Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling p
- The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggreg
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI.
- Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (n.d.). PMC - NIH.
- Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis. (2025). Benchchem.
- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed.
- Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and deriv
- Preparation method of this compound. (n.d.).
- Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.).
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- This compound. (n.d.). Chem-Impex.
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14. (2025).
- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
- Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. (2008). PubMed.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). NIH.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH.
- Antimicrobial Susceptibility Testing. (n.d.).
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PMC.
- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). MDPI.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
- A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid. (2025). Benchchem.
- ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. (2025).
- Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 3. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. woah.org [woah.org]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 2-Amino-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets, chemical safety literature, and field-proven best practices. The objective is to foster a proactive safety culture by understanding not just the procedural steps, but the scientific rationale underpinning them.
Section 1: Understanding the Compound-Specific Risks
This compound, also known as 6-nitroanthranilic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1][2] However, its chemical structure—a benzoic acid derivative containing both an amino and a nitro group—necessitates a nuanced approach to safety.
The presence of the nitro group, a strong electron-withdrawing moiety, can render the compound thermally unstable, posing a risk of exothermic decomposition.[3] While not as shock-sensitive as polynitrated compounds like TNT, caution is warranted, especially upon heating.[3][4][5] Furthermore, many nitroaromatic compounds are known to be toxic and can be readily absorbed through the skin.[3]
Hazard Identification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][7][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][7][8] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[6][7][8] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[6][8][9] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[7] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[7] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[7] |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.
Engineering Controls:
-
Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a well-ventilated area.[3][6] A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4][5]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4][6][10] A face shield should be worn in situations where there is a significant risk of splashing.[4][10]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as neoprene or butyl rubber.[11] Disposable nitrile gloves may be acceptable for incidental contact, but they should be inspected for integrity before each use and disposed of immediately upon contamination.[10][11]
-
Lab Coat: A flame-resistant lab coat or a full chemical-protective suit should be worn to prevent skin contact.[10][11]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[6] Respirator use requires a formal respiratory protection program, including fit testing and training.[5]
Section 3: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
Safe Handling Workflow:
Caption: A decision tree for responding to a this compound spill.
For a minor spill, trained personnel should:
-
Alert others in the immediate area. [12]2. Wear appropriate PPE, including respiratory protection if dust is present. [12]3. Cover the spill with an inert absorbent material like sand or vermiculite. [12]4. Carefully sweep or scoop the material into a designated, labeled container for hazardous waste. [6][10]5. Clean the spill area with soap and water. [12] For a major spill:
-
Evacuate the area immediately. [13][14]2. Notify your institution's emergency response team and provide them with the identity of the spilled chemical. [13][14]3. Do not attempt to clean up a large spill without specialized training and equipment. [12]
Section 5: Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Keep this waste stream separate from other chemical wastes, especially incompatibles. [15]* Containerization: Use a clearly labeled, sealed, and chemically compatible container for waste collection. [15]* Disposal: Arrange for collection by a licensed hazardous waste disposal company. [6][15]Do not discharge this chemical into drains or sewers. [10][15]
Section 6: Conclusion
The safe handling of this compound is achievable through a combination of understanding its inherent risks, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established protocols for handling, storage, and emergency response. By integrating these principles into all laboratory workflows, researchers can mitigate the potential hazards and ensure a safe working environment.
References
- Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- This compound - ChemScene. (n.d.).
- This compound - CymitQuimica. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Emergency Response Plan - Active AgriScience. (n.d.).
- This compound | 50573-74-5 | 98% | LBAO Chemicals. (n.d.).
- CAS No 62-23-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 25).
- Chemical Emergency Procedures: General Response and Clean-Up. (2018, August).
- 2-Amino-5-nitrobenzoic acid-SDS-MedChemExpress. (2025, March 3).
- This compound | 50573-74-5 - ChemicalBook. (2025, November 18).
- Nitromethane - Vanderbilt University. (2023, February).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Chemical Safety - Environmental Health and Safety - Missouri S&T. (n.d.).
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2026, January 14).
- Chemical Spill Response Plan. (2025, March).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- This compound AldrichCPR | Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose - Ministry of Manpower. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 25).
- Proper Disposal of 2-Amino-5-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- This compound | 50573-74-5 - Sigma-Aldrich. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-nitrobenzoic acid - ChemicalBook. (2025, December 13).
- This compound 50573-74-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound | 50573-74-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ut.edu [ut.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. inside.lanecc.edu [inside.lanecc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Amino-6-nitrobenzoic Acid
This guide provides a comprehensive overview of 2-Amino-6-nitrobenzoic acid, a versatile chemical compound with significant applications in organic synthesis, pharmaceutical development, and analytical chemistry.[1] It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its properties, synthesis, and applications.
Chemical Identity and Synonyms
The cornerstone of effective research and development is the precise identification of chemical entities. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[2][3][4]
This compound is also known by several synonyms, which are frequently encountered in literature and commercial listings. Awareness of these synonyms is crucial for comprehensive literature searches and procurement.
Common Synonyms:
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its application in experimental design and process development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 50573-74-5 | [1][5][6][7] |
| Molecular Formula | C₇H₆N₂O₄ | [1][5][6][7] |
| Molecular Weight | 182.13 g/mol | [6][7][8] |
| Appearance | Light yellow to brown crystalline powder | [1][8] |
| Melting Point | 180-186 °C[1], 173 °C (dec.), 189 °C (dec.)[8] | [1][8] |
| Solubility | Soluble in methanol.[8] | [8] |
| Purity | Typically ≥97% (HPLC) | [9] |
| Storage | Store at 0-8 °C[1] or room temperature in a dry, sealed container.[6][8] | [1][6][8] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound can be achieved through various routes. The selection of a particular synthetic pathway is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, and scalability for industrial production.
One common and efficient method involves the selective reduction of 2,6-dinitrobenzoic acid.[10] This approach is favored due to the relatively inexpensive and readily available starting material.[10]
Experimental Protocol: Selective Reduction of 2,6-Dinitrobenzoic Acid[11]
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,6-Dinitrobenzoic acid
-
Sodium hydrosulfide (or other sulfide, hydrosulfide, or polysulfide reducing agents)[10]
-
Methanol
-
Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dinitrobenzoic acid in a mixture of methanol and water.[10] The protic solvent system is crucial for the reaction medium.[10]
-
Addition of Reducing Agent: Slowly add 1 to 5 equivalents of the reducing agent (e.g., sodium hydrosulfide) to the solution.[10] The addition should be controlled to manage any exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux temperature and maintain for a period sufficient to ensure complete conversion.[10] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with hydrochloric acid to a pH of 0-3.[11] This will precipitate the this compound product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Causality Behind Experimental Choices:
-
Selective Reduction: The choice of a sulfide-based reducing agent is critical for the selective reduction of one nitro group in the presence of the other.[10] This selectivity is achieved due to the milder reducing power of these reagents compared to others like catalytic hydrogenation, which would likely reduce both nitro groups.
-
Protic Solvent System: The use of an alcohol and water mixture facilitates the dissolution of both the organic substrate and the inorganic reducing agent, creating a homogenous reaction environment necessary for efficient reaction kinetics.[10]
-
Acidification: The product, being an amino acid, can exist in a deprotonated (carboxylate) form in the basic reaction mixture. Acidification is essential to protonate the carboxylate group, rendering the product less soluble in the aqueous medium and allowing for its precipitation and isolation.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and dye industries.[1]
-
Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure, containing both an amino and a nitro group on a benzoic acid scaffold, provides multiple reactive sites for further chemical modification. This versatility allows for the construction of diverse molecular architectures, which is a fundamental aspect of drug discovery. It has been specifically noted for its use in the development of anti-inflammatory and analgesic drugs.[1]
-
Dyes and Pigments: The presence of the chromophoric nitro group and the auxochromic amino group makes this compound a suitable precursor for the synthesis of azo dyes.[1] These dyes are important in the textile industry for their vibrant and long-lasting colors.[1]
-
Analytical Chemistry: In the field of analytical chemistry, this compound can be used as a reagent.[1] Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis for the detection and quantification of these ions.[1]
-
Material Science: this compound is also utilized in the formulation of polymers and coatings. Its incorporation can enhance properties such as thermal stability and chemical resistance.[1][8]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound.[1] Isocratic or gradient elution methods with a reversed-phase column (e.g., C18) are commonly employed. Detection is typically performed using a UV detector, as the aromatic and nitro functionalities provide strong chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide definitive structural information.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amino (N-H stretching), nitro (N-O stretching), and carboxylic acid (O-H and C=O stretching) groups.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[8]
Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[8]
Conclusion
This compound is a chemical intermediate with significant utility in diverse scientific and industrial fields. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a valuable tool for researchers and developers. A thorough understanding of its characteristics and safe handling practices is paramount for its effective and responsible application.
References
- Process for preparing 2-amino-6-nitro-benzoic acid - Google P
- This compound | 50573-74-5 | 98% | LBAO Chemicals. (URL: [Link])
- Preparation method of this compound - Google P
- Good Price CAS:50573-74-5 | this compound for Sale - ALFA CHEMICAL. (URL: [Link])
- This compound--YiZheng HaiFan Chemical Co., Ltd. (URL: [Link])
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14 | Request PDF - ResearchG
- 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795 - PubChem. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. lbaochemicals.com [lbaochemicals.com]
- 9. This compound | 50573-74-5 [sigmaaldrich.com]
- 10. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 11. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Commercial availability and suppliers of 2-Amino-6-nitrobenzoic acid
An In-Depth Technical Guide to 2-Amino-6-nitrobenzoic Acid: Commercial Availability, Synthesis, and Applications for Researchers
Introduction: The Profile of a Versatile Intermediate
This compound (CAS No. 50573-74-5), also known as 6-nitroanthranilic acid, is a light yellow crystalline powder that serves as a pivotal intermediate in various sectors of chemical synthesis.[1][2] Its molecular structure, featuring both an amino and a nitro group on a benzoic acid scaffold, provides a unique combination of reactivity and stability. This dual functionality makes it an essential building block for constructing more complex molecules, particularly in the development of pharmaceuticals, high-performance dyes, and specialized polymers.[1] For researchers and drug development professionals, a thorough understanding of its properties, availability, and handling is crucial for leveraging its full potential.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 50573-74-5 | [1][2][3] |
| Molecular Formula | C₇H₆N₂O₄ | [1][3] |
| Molecular Weight | 182.14 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 180-186 °C (may decompose) | [1][2] |
| Purity (Typical) | ≥98% to ≥99% (HPLC) | [1][2][3] |
| Storage Conditions | Store at 0-8 °C in a dry, cool, well-ventilated place | [1][4] |
| Synonyms | 6-Nitroanthranilic acid, 6-Nitro-2-aminobenzoic acid | [1] |
Commercial Availability and Sourcing
This compound is readily available from a range of chemical suppliers, catering to both small-scale research needs and large-scale industrial production.[5] Purity is a critical parameter, with most reputable suppliers offering grades of ≥98% or ≥99%, typically verified by High-Performance Liquid Chromatography (HPLC).[1][3] When sourcing this reagent, it is imperative to request and review the Certificate of Analysis (CoA) to confirm its identity, purity, and impurity profile, ensuring the integrity of subsequent experimental work.
Table 2: Selected Commercial Suppliers
| Supplier | Purity Offered | CAS Number | Noted Offerings |
| Chem-Impex | ≥ 99% (HPLC) | 50573-74-5 | Research and development quantities.[1] |
| ChemScene | ≥98% | 50573-74-5 | Offers custom synthesis and commercial production services.[3] |
| J&K Scientific | Not specified, brand listed | 50573-74-5 | Distributes products from various chemical brands.[6] |
| Dayang Chem (Hangzhou) | 99.00% | 50573-74-5 | Covers gram-grade for research to bulk industrial production.[5] |
| YiZheng HaiFan Chemical | 98% min | 50573-74-5 | Supplies in bulk quantities (e.g., 25kg paper drums).[2] |
| ALFA CHEMICAL | 98% | 50573-74-5 | Provides various package sizes from 100g to bulk.[7] |
Synthetic Pathways: From Precursors to Product
The synthesis of this compound is well-documented, with several established routes. The choice of pathway often depends on the desired scale, cost of starting materials, and required purity. A prevalent and efficient method involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid.[8] This approach is favored for its high yields and the use of relatively inexpensive and accessible reagents, making it suitable for large-scale synthesis.[8]
Other notable synthetic strategies include:
-
Amination of a Halogenated Precursor: Reacting 2-chloro-6-nitrobenzoic acid with concentrated ammonia at elevated temperatures, often in the presence of a copper catalyst.[8]
-
Hofmann Rearrangement: A multi-step process starting from 3-nitrophthalic anhydride, which is converted to 3-nitro phthalimide, followed by a Hofmann degradation reaction.[8][9]
Core Applications in Scientific Research and Development
The utility of this compound spans multiple scientific disciplines, driven by its versatile chemical nature.
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][6] Its structure serves as a scaffold for creating more complex, biologically active compounds. While direct applications are proprietary, related structures like 2-amino-6-nitrobenzothiazole are used to develop potent enzyme inhibitors (e.g., MAO inhibitors) and compounds with antimicrobial or anticancer properties, highlighting the value of the aminonitroaryl scaffold.[10][11][12]
-
Dyes and Pigments: The compound is a precursor in the manufacture of azo dyes, which are vital in the textile industry for producing vibrant and durable colors.[1][6]
-
Material Science: It is employed in the formulation of advanced polymers and coatings. The incorporation of the nitrobenzoic acid moiety can enhance properties such as thermal stability and chemical resistance.[1][6]
-
Analytical Chemistry: In the laboratory, it can function as a reagent in analytical methods, including spectrophotometric analysis, to help detect and quantify other substances.[1][6]
Quality Control: Ensuring Purity and Identity
For any research or development application, verifying the purity and identity of starting materials is a non-negotiable step. HPLC with UV detection is the standard method for the quantitative analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
This protocol is a representative method adapted from established procedures for similar nitrobenzoic acid derivatives and serves as a robust starting point for quality control.[13]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Trifluoroacetic acid (TFA).
-
This compound reference standard (≥98% purity).
-
Volumetric glassware, analytical balance, and 0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, dissolve in, and bring to a final volume of 10 mL with the mobile phase (e.g., a 50:50 mixture of A and B).
-
Working Standards: Prepare a calibration curve by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Elution: Isocratic or gradient elution. A typical starting point is an isocratic mixture of 65% Mobile Phase A and 35% Mobile Phase B.[13]
-
Column Temperature: 25 °C.
4. Analysis Workflow:
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
Inject the working standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Safe Handling, Storage, and Disposal
Adherence to safety protocols is paramount when working with any chemical reagent. Based on available Safety Data Sheets (SDS), this compound requires careful handling.
-
Primary Hazards: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[14][15] It may also be harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4][15] Some suppliers recommend refrigerated storage (0-8 °C).[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound stands out as a high-value chemical intermediate with broad applicability in research and industry. Its commercial availability from numerous suppliers in various grades and quantities ensures a reliable supply chain for scientists and developers. A comprehensive understanding of its synthesis, analytical verification, and safe handling procedures is essential for its effective and responsible use. As a foundational building block, it continues to enable innovation in the creation of novel pharmaceuticals, advanced materials, and functional chemical products.
References
- Process for preparing 2-amino-6-nitro-benzoic acid.
- This compound | 50573-74-5 - J&K Scientific. J&K Scientific. [Link]
- This compound--YiZheng HaiFan Chemical Co., Ltd. YiZheng HaiFan Chemical Co., Ltd. [Link]
- Preparation method of this compound - Google Patents.
- Good Price CAS:50573-74-5 | this compound for Sale - ALFA CHEMICAL. ALFA CHEMICAL. [Link]
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14 | Request PDF.
- Analytical Methods - Agency for Toxic Substances and Disease Registry.
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 2-nitrobenzoic acid - PrepChem.com. PrepChem.com. [Link]
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed. PubMed. [Link]
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound--YiZheng HaiFan Chemical Co., Ltd. [yzhaifan.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 9. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
A Guide to the Strategic Synthesis of 2-Amino-6-nitrobenzoic Acid: Focusing on Key Intermediates
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-6-nitrobenzoic acid | 5344-49-0 [amp.chemicalbook.com]
- 4. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Laboratory Scale Synthesis of 2-Amino-6-nitrobenzoic Acid
Abstract
This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5), also known as 6-Nitroanthranilic Acid.[1][2] This compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, and finds utility in materials science and biochemical research.[3] The described methodology is based on the selective reduction of a single nitro group of 2,6-dinitrobenzoic acid. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive guide that emphasizes safety, efficiency, and high purity of the final product.
Introduction
This compound is a key aromatic building block characterized by the presence of amino, nitro, and carboxylic acid functional groups.[2] This unique substitution pattern makes it a versatile precursor for the synthesis of more complex molecules.[3] Its applications are diverse, ranging from being a critical intermediate in the production of anti-inflammatory drugs to its use in creating vibrant azo dyes for the textile industry.[3] Furthermore, its ability to form stable complexes with metal ions makes it useful in analytical chemistry.[3]
Several synthetic routes to this compound have been reported in the literature, including multi-step procedures starting from 3-nitrophthalic anhydride or the amination of 2-chloro-6-nitrobenzoic acid under high pressure.[4][5] However, many of these methods involve harsh reaction conditions, expensive starting materials, or generate significant waste.[5][6] The protocol detailed herein focuses on the selective reduction of 2,6-dinitrobenzoic acid, a method noted for its potential for high yields and suitability for larger-scale synthesis using relatively inexpensive reagents.[4]
Causality of Method Selection: The choice of selective reduction of 2,6-dinitrobenzoic acid is underpinned by the principle of chemoselectivity. By carefully controlling the reducing agent and reaction conditions, one nitro group can be reduced to an amine while leaving the other intact. This avoids the need for protection-deprotection steps, streamlining the synthesis and improving overall efficiency. Sodium hydrosulfide is often employed as the reducing agent for this transformation, offering a good balance of reactivity and selectivity.[4]
Health and Safety Precautions
Extreme caution must be exercised throughout this synthesis.
-
Corrosive and Oxidizing Agents: Nitric acid and sulfuric acid are highly corrosive and strong oxidizers.[7][8][9][10] They can cause severe chemical burns upon contact with skin or eyes and react violently with organic materials, reducing agents, and metals.[7][8][10] All manipulations involving these acids must be performed in a certified chemical fume hood.[7][11]
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat must be worn.[7][8][11] For handling concentrated acids, an approved vapor respirator may be necessary.[8]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[7][8] Spill containment kits with neutralizing agents (e.g., sodium bicarbonate) should be available.[7][10]
-
Waste Disposal: All chemical waste, particularly acidic and organic waste streams, must be disposed of in accordance with federal, state, and local environmental regulations.[9] Nitric acid waste should not be mixed with other waste streams.[10]
Reaction Scheme and Mechanism
The synthesis is a two-step process starting from 2,6-dinitrotoluene. The first step is the oxidation of the methyl group to a carboxylic acid, followed by the selective reduction of one of the two nitro groups.
Step 1: Oxidation of 2,6-Dinitrotoluene to 2,6-Dinitrobenzoic Acid
Caption: Oxidation of the methyl group to a carboxylic acid.
Step 2: Selective Reduction of 2,6-Dinitrobenzoic Acid
Caption: Chemoselective reduction of one nitro group.
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Notes |
| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | 606-20-2 | 182.13 | ≥98% | |
| Sodium Dichromate | Na₂Cr₂O₇ | 7789-12-0 | 261.97 | ≥99% | Oxidizing agent |
| Sulfuric Acid | H₂SO₄ | 7664-93-9 | 98.08 | 95-98% | Concentrated |
| Sodium Hydrosulfide | NaSH | 16721-80-5 | 56.06 | Hydrate | Reducing agent |
| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | ≥97% | For pH adjustment |
| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | 37% | For acidification |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 95% | Recrystallization solvent |
| Activated Charcoal | C | 7440-44-0 | 12.01 | - | Decolorizing agent |
| Deuterated Solvent (e.g., DMSO-d₆) | C₂D₆SO | 2206-27-1 | 84.17 | ≥99.5 atom % D | For NMR analysis |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Thermometer
-
Büchner funnel and vacuum filtration apparatus
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
NMR Spectrometer (e.g., 400 MHz)
-
FTIR Spectrometer with ATR accessory
-
Melting point apparatus
Experimental Protocol
Step 1: Synthesis of 2,6-Dinitrobenzoic Acid
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a chemical fume hood.
-
Initial Charge: To the flask, add sodium dichromate (68.0 g, 0.26 mol) and water (150 mL). Begin stirring and then add 2,6-dinitrotoluene (23.0 g, 0.126 mol).
-
Acid Addition: Slowly add concentrated sulfuric acid (170 g) through the dropping funnel over approximately 30-40 minutes. CAUTION: The addition is highly exothermic, and the rate of addition must be controlled to prevent the reaction from becoming too vigorous. The mixture will heat up, causing the dinitrotoluene to melt.[12]
-
Reaction: After the addition of sulfuric acid is complete and the initial exotherm has subsided, heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 30-60 minutes to ensure the reaction goes to completion.[12]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water. Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 50 mL).
-
Purification: To remove chromium salts, transfer the crude solid to a beaker and stir it with 100 mL of 5% sulfuric acid. Warm the mixture gently on a water bath. Cool the mixture and filter the solid again. Dissolve the product in a 5% sodium hydroxide solution, filter off any remaining insoluble impurities, and then re-precipitate the 2,6-dinitrobenzoic acid by acidifying the filtrate with dilute hydrochloric acid to pH 1-2.[12]
-
Isolation: Collect the purified product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Synthesis of this compound
-
Setup: In a clean 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the dried 2,6-dinitrobenzoic acid (21.2 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL). To aid dissolution, sodium bicarbonate can be added to form the more soluble sodium salt.[4]
-
Reducing Agent: In a separate beaker, prepare a solution of sodium hydrosulfide hydrate (approx. 1.5 equivalents) in water.
-
Reaction: Heat the solution of 2,6-dinitrobenzoic acid to reflux (approximately 65-75 °C).[4] Add the sodium hydrosulfide solution dropwise over 30-45 minutes. The color of the reaction mixture will change significantly. Maintain the reflux for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. The bulk of the solvent should be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is acidified with dilute hydrochloric acid to a pH of 2-3.[6] This will precipitate the this compound. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallization: For higher purity, the product should be recrystallized. A good solvent system is often a mixture of ethanol and water or ethyl acetate.[5][13] Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.[13] Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum to a constant weight.[13]
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Physical Properties
-
Appearance: Light yellow to brown crystalline powder.
-
Molecular Formula: C₇H₆N₂O₄[14]
-
Molecular Weight: 182.13 g/mol [14]
-
Melting Point: The literature value should be consulted and compared with the experimental value. A sharp melting point range indicates high purity.
Spectroscopic Analysis
A standard protocol involves dissolving 5-10 mg of the final product in a suitable deuterated solvent, typically DMSO-d₆, for NMR analysis.[15][16]
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Expected chemical shifts (δ) are approximately: δ 6.9 (1H, d), δ 7.0 (1H, d), δ 7.3 (1H, t), and δ 8.7 (2H, s, broad, NH₂).[5] The exact shifts and coupling constants should be analyzed to confirm the substitution pattern.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
-
FTIR (ATR): The infrared spectrum should display characteristic absorption bands for the functional groups present.[15]
-
N-H stretch (Amine): 3400 - 3200 cm⁻¹
-
O-H stretch (Carboxylic Acid): 3300 - 2500 cm⁻¹ (broad)
-
C=O stretch (Carboxylic Acid): 1720 - 1680 cm⁻¹
-
N-O stretch (Nitro group): Asymmetric (1550 - 1475 cm⁻¹) and symmetric (1350 - 1300 cm⁻¹) stretches.
-
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]⁻ at m/z 181.02.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete oxidation; reaction time too short. | Increase reflux time. Ensure vigorous stirring to maximize contact between phases. |
| Incomplete Reduction in Step 2 | Insufficient reducing agent; low reaction temperature. | Ensure the correct stoichiometry of the reducing agent. Maintain the reaction temperature at a consistent reflux. |
| Product is Oily/Gummy | Presence of impurities inhibiting crystallization. | Attempt recrystallization from a different solvent system. Consider an acid-base extraction to remove neutral or basic impurities.[13] |
| Discolored Final Product | Presence of colored impurities; oxidation of the amino group. | Treat the hot recrystallization solution with activated charcoal.[13] Perform purification steps under an inert atmosphere (N₂ or Ar) if oxidation is suspected.[13] |
| Broad Melting Point | The product is impure or wet. | Repeat the recrystallization process. Ensure the final product is thoroughly dried under vacuum to a constant weight.[13] |
Conclusion
This application note provides a robust and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this important chemical intermediate with high purity. The emphasis on the rationale behind procedural choices and comprehensive safety guidelines ensures that the synthesis can be performed efficiently and safely.
References
- Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
- LBAO Chemicals. (n.d.). This compound | 50573-74-5 | 98%.
- YouTube. (2024). Nitration reaction safety.
- Google Patents. (n.d.). CN102924314A - Preparation method of this compound.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Martin, A., & Emborski, C. (n.d.). Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
- ResearchGate. (2011, June). Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14.
- Patsnap. (n.d.). Preparation method of this compound - Eureka.
- Turner, R. A., Shefer, K., & Ares, M. (2013). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 19(12), 1857–1860.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
- Semantic Scholar. (n.d.). [PDF] Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7) | Semantic Scholar.
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
- Organic Syntheses. (n.d.). 10.
- Protocols.io. (2011, November 3). Synthesis of 1-methyl-7-nitroisatoic anhydride (1M7).
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines.
- YouTube. (2017, March 14). Base Catalyzed Hydrolysis of Acid Anhydrides.
- YouTube. (2017, March 2). Anhydride Hydrolysis.
- YouTube. (2017, March 14). Acid Catalyzed Hydrolysis of Acid Anhydrides.
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 5. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.com [ehs.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemscene.com [chemscene.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Analysis of 2-Amino-6-nitrobenzoic Acid
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of related substances in 2-Amino-6-nitrobenzoic acid. As a critical intermediate in the synthesis of pharmaceuticals and dyes, ensuring the purity of this compound is paramount for the quality and safety of the final products.[1][2] This method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, offering excellent resolution, peak symmetry, and sensitivity for the parent compound and its potential impurities. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing comprehensive details on instrumentation, sample preparation, system suitability, and data analysis, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a key building block in organic synthesis.[1] Its molecular structure, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid groups, makes it a versatile precursor for various complex molecules. The presence of impurities, arising from the synthetic route or subsequent degradation, can significantly affect the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API) or chemical product. Therefore, a reliable analytical method to accurately quantify its purity is essential.[3][4]
Reverse-phase HPLC is the technique of choice for this analysis due to its high resolving power, sensitivity, and reproducibility in separating polar and non-polar compounds.[4][5] The principle of this method relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., octadecyl-silane or C18) and a polar mobile phase.[5] By controlling the mobile phase composition, we can modulate the retention of each compound based on its hydrophobicity, allowing for effective separation. The acidic nature of the mobile phase (pH ~3.0) is a critical parameter; it ensures that the carboxylic acid moiety of the analyte remains protonated, minimizing peak tailing and yielding sharp, symmetrical peaks suitable for accurate quantification.
Experimental Methodology
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Data Acquisition: Chromatography Data Station (CDS) software for instrument control, data acquisition, and processing.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance with aromatic compounds.[6][7]
-
Solvents & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (H₃PO₄) (AR Grade, ~85%)
-
This compound Reference Standard (Purity ≥99%)[1]
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min[8][9] |
| Detection Wavelength | 254 nm[8][10] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic interaction for retaining the aromatic analyte and related substances.
-
Phosphate Buffer (pH 3.0): The acidic pH suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single ionic form and thus a sharp, symmetrical peak.
-
Gradient Elution: A gradient is employed to ensure the elution of both more polar and less polar impurities within a reasonable timeframe, providing a comprehensive impurity profile. This is a hallmark of a robust stability-indicating method.[8]
Detailed Protocols
Solution Preparation
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio. This ensures sample solvent compatibility with the initial mobile phase conditions.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 250 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 50 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[4]
Experimental Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
System Suitability Testing (SST)
To ensure the validity of the analytical results, the performance of the chromatographic system must be verified before sample analysis.[9] Inject the Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates (N) | Not less than 2000. |
| % RSD | Not more than 2.0% for the peak area of five replicate injections. |
Data Analysis and Validation
Purity Calculation
The purity of the this compound sample is determined by the area percent method, which assumes that all impurities have a similar response factor to the main component at the chosen wavelength.[4]
Purity (%) = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100
Disregard any peaks originating from the blank (diluent) and any peaks with an area less than the Limit of Quantitation (LOQ), typically established as 0.05% during method validation.
Method Validation: A Self-Validating System
A trustworthy protocol must be a self-validating system. This HPLC method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12] The core validation parameters ensure the method's reliability.
Caption: Core Parameters of HPLC Method Validation.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) to ensure peak purity.
-
Linearity: Demonstrated by a linear relationship between the concentration of the analyte and the peak area over a defined range (e.g., LOQ to 150% of the standard concentration).[11]
-
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of analyte.[9]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) and expressed as the Relative Standard Deviation (%RSD).[9]
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, robust, and suitable for the routine quality control and purity determination of this compound. The gradient elution strategy provides excellent separation of the main component from potential process-related impurities and degradation products. By adhering to the outlined protocols for solution preparation, system suitability, and data analysis, researchers and quality control professionals can achieve accurate, reliable, and reproducible results, ensuring the high quality of this important chemical intermediate.
References
- Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. bepls.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation.
- Benzoic acid, 2-amino-6-nitro-. SIELC Technologies.
- Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
- Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO.
- Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research.
- CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
- An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate.
- Preparation method of this compound. Google Patents.
- Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column. SIELC Technologies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jordilabs.com [jordilabs.com]
- 6. scielo.br [scielo.br]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. jocpr.com [jocpr.com]
- 10. epa.gov [epa.gov]
- 11. bepls.com [bepls.com]
- 12. ijpsr.com [ijpsr.com]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Amino-6-nitrobenzoic Acid
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 2-Amino-6-nitrobenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a vital intermediate in the synthesis of pharmaceuticals and dyes, unambiguous structural confirmation is critical.[1] This document offers researchers, scientists, and drug development professionals a framework for sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of substituent effects on aromatic systems. We present predicted spectral data, detailed experimental workflows, and troubleshooting insights to facilitate accurate and reproducible results.
Introduction: The Structural Significance of this compound
This compound (CAS 50573-74-5) is a disubstituted benzoic acid derivative featuring both a strong electron-donating group (EDG), the amino (-NH₂), and two strong electron-withdrawing groups (EWGs), the nitro (-NO₂) and carboxylic acid (-COOH).[2][3] This unique electronic arrangement creates a complex and informative NMR spectrum. NMR spectroscopy is an indispensable, non-destructive analytical technique for elucidating the precise molecular structure and electronic environment of such organic compounds. This guide explains the causality behind the expected spectral patterns, enabling researchers to move from raw data to confident structural verification.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering system is used for the this compound molecule. The carbon of the carboxylic acid group is designated C7, and the aromatic ring carbons are numbered C1 through C6, starting from the carbon bearing the carboxylic acid substituent and proceeding toward the amino group.
Guiding Principles: Substituent Effects on the Aromatic Ring
The chemical shifts (δ) in the NMR spectrum are profoundly influenced by the electronic environment of each nucleus. In this compound, the interplay between the EDG and EWGs is key to interpreting the aromatic region.
-
Amino (-NH₂) Group (EDG): This group donates electron density to the aromatic ring via resonance, primarily at the ortho and para positions. This increased electron density creates a shielding effect, causing the corresponding ¹H and ¹³C nuclei to resonate at a higher field (lower ppm value).[4][5]
-
Nitro (-NO₂) and Carboxylic Acid (-COOH) Groups (EWGs): These groups withdraw electron density from the ring through both inductive and resonance effects. This withdrawal deshields the nuclei, particularly at the ortho and para positions, causing them to resonate at a lower field (higher ppm value).[6]
The final chemical shift of each aromatic proton and carbon is a net result of these competing shielding and deshielding effects.
Experimental Protocols: From Sample to Spectrum
A high-quality spectrum is contingent upon meticulous sample preparation and appropriate data acquisition parameters. This protocol is designed to be a self-validating system for achieving reliable results.
Protocol for NMR Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound. Its high polarity ensures complete dissolution, and its ability to form hydrogen bonds helps in observing the exchangeable protons of the -COOH and -NH₂ groups, which might otherwise be broadened into the baseline or lost in solvents like CDCl₃.[7]
Materials:
-
This compound (15-25 mg for ¹H; 50-100 mg for ¹³C)[8]
-
Deuterated solvent (DMSO-d₆, ≥99.8% D)
-
High-quality 5 mm NMR tube and cap[9]
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vortex mixer or sonicator
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 15-25 mg is sufficient.[8][10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[7]
-
Dissolution: Vigorously vortex or briefly sonicate the mixture to ensure the sample is completely dissolved. The solution should be clear and transparent.
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. This step is crucial to remove any microscopic particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[9] Carefully transfer the solution through the filtered pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before placing it in the spectrometer.[10]
Data Acquisition Workflow
The following diagram outlines the logical flow from sample insertion to final processed data.
Caption: Figure 2. NMR Data Acquisition and Processing Workflow.
Recommended Spectrometer Parameters
The following are standard starting parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Angle | 30-45° | 30-45° | Provides good signal without saturating, balancing sensitivity and relaxation time. |
| Spectral Width | -2 to 12 ppm | -10 to 200 ppm | Encompasses the expected chemical shift range for all nuclei. |
| Acquisition Time | 2-4 s | 1-2 s | Allows for adequate decay of the FID to ensure good resolution. |
| Relaxation Delay | 2-5 s | 2-5 s | Ensures full relaxation of nuclei before the next pulse, critical for quantitative analysis. |
| Number of Scans | 16-32 | 1024-4096 | ¹³C has a low natural abundance, requiring significantly more scans to achieve a good signal-to-noise ratio.[7] |
| Decoupling | N/A | Proton Decoupling | Simplifies the spectrum to singlets and enhances signal via the Nuclear Overhauser Effect (NOE). |
Spectral Analysis and Interpretation
The predicted chemical shifts are based on established substituent effects and data from analogous compounds.[11][12] The residual solvent peak of DMSO-d₆ at δ 2.50 ppm (for ¹H) and δ 39.52 ppm (for ¹³C) serves as the internal reference.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region will display three distinct signals corresponding to H3, H4, and H5. The acidic (-COOH) and amine (-NH₂) protons will appear as broad signals due to chemical exchange and hydrogen bonding.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | - | 1H |
| H3 | 7.9 - 8.1 | Doublet of Doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5 | 1H |
| H4 | 7.6 - 7.8 | Triplet (t) or (dd) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |
| H5 | 7.1 - 7.3 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5 | 1H |
| -NH₂ | 5.0 - 6.5 | Broad Singlet | - | 2H |
Justification of Assignments:
Caption: Figure 3. Rationale for ¹H NMR Chemical Shift Assignments.
-
H3: Positioned ortho to two powerful EWGs (-NO₂ and -COOH), it experiences the strongest deshielding effect, pushing it the furthest downfield.
-
H4: Located para to the -COOH and meta to both -NH₂ and -NO₂, it experiences a mixture of effects, placing it at an intermediate chemical shift. Its coupling to both H3 and H5 with similar ortho coupling constants (Jortho ≈ 7-10 Hz) will likely result in a triplet.[5]
-
H5: Situated ortho to the strongly shielding -NH₂ group, it is shifted significantly upfield relative to the other aromatic protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Shift |
| C7 (-COOH) | 167 - 170 | Carbonyl carbon, characteristically downfield. |
| C2 (-NH₂) | 150 - 154 | Attached to electron-donating nitrogen, strongly shielded relative to C6. |
| C6 (-NO₂) | 145 - 149 | Attached to electron-withdrawing nitro group, deshielded. |
| C4 | 133 - 136 | Aromatic CH, influenced by multiple groups. |
| C3 | 128 - 131 | Aromatic CH, deshielded by adjacent -NO₂ and -COOH groups. |
| C1 | 118 - 122 | Quaternary carbon attached to -COOH, influenced by adjacent -NH₂ and -NO₂. |
| C5 | 114 - 117 | Aromatic CH, shielded by the ortho -NH₂ group. |
Troubleshooting Common Issues
-
Missing -COOH or -NH₂ Proton Signals: These exchangeable protons can broaden significantly or exchange with deuterium from residual D₂O in the solvent, causing them to disappear.[12]
-
Solution: Ensure the use of high-purity, anhydrous DMSO-d₆. Running the experiment at a lower temperature can sometimes slow the exchange rate, sharpening the peaks.[12]
-
-
Poor Resolution or Broad Peaks: This is often caused by undissolved particulate matter, overly concentrated samples, or poor shimming.[7][8]
-
Solution: Re-prepare the sample, ensuring complete dissolution and filtration. Check the sample concentration and ensure the magnetic field is properly shimmed.
-
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying electronic effects of the substituents and following the detailed protocols for sample preparation and data acquisition, researchers can reliably interpret the resulting spectra. This process ensures accurate structural verification, a cornerstone of chemical synthesis and drug development.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Scribd. (n.d.). NMR Data Processing Guide.
- University of York. (n.d.). How to Prepare Samples for NMR.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- Dass, R., et al. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Methods.
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- Keeler, J. (n.d.). NMR Data Processing.
- PubChem. (n.d.). 2-Amino-6-nitro-benzoic acid.
- Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.
- Pacific Northwest National Laboratory. (2024). An R Package for NMR Data Processing.
- Stenutz. (n.d.). This compound.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
- ResearchGate. (n.d.). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring.
- WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
- SpectraBase. (n.d.). 2-Aminocarbonyl-6-nitro-benzoic acid - Optional[13C NMR].
- Abraham, R. J., et al. (2004). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Amino-5-nitrobenzoic acid - Optional[13C NMR].
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization procedure for purification of 2-Amino-6-nitrobenzoic acid
An In-Depth Guide to the Purification of 2-Amino-6-nitrobenzoic Acid by Recrystallization
Introduction: The Imperative for Purity
This compound is a pivotal intermediate in the synthesis of a wide array of organic molecules, finding significant use in the development of pharmaceuticals and dyes.[1] Its molecular architecture, featuring amino, nitro, and carboxylic acid functional groups, makes it a versatile building block.[1][2] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, lower yields, and compromise the integrity of the final product.
Recrystallization stands as a powerful and fundamental technique for purifying solid organic compounds.[3][4] The method is predicated on the principle of differential solubility: a suitable solvent is chosen that dissolves the target compound to a great extent at an elevated temperature but only sparingly at lower temperatures.[5] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Impurities, which are present in smaller concentrations, remain dissolved in the surrounding solution (the mother liquor).[3][6] This application note provides a comprehensive, step-by-step protocol for the purification of this compound, grounded in the principles of crystallization science.
Physicochemical Profile and Safety Imperatives
A thorough understanding of the compound's properties is essential before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50573-74-5 | [1][7][8][9] |
| Molecular Formula | C₇H₆N₂O₄ | [1][8][9][10] |
| Molecular Weight | 182.13 g/mol | [1][9][10] |
| Appearance | Light yellow to brown crystalline powder | [1][7] |
| Melting Point | 180-190 °C (with decomposition) | [1][7][9] |
| Solubility | Soluble in methanol.[9] Like similar structures, it is expected to have low solubility in water but higher solubility in polar organic solvents like ethanol, acetone, and polar aprotic solvents (DMF, DMSO).[11][12] |
Safety Considerations:
This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[13][14]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautions: Avoid inhalation of dust.[14] Prevent contact with skin and eyes.[15] Wash hands thoroughly after handling.
The Recrystallization Workflow: A Conceptual Overview
The process of purification by recrystallization is a sequential workflow designed to systematically separate the desired compound from soluble and insoluble impurities. The efficiency of the process hinges on the careful selection of a solvent and precise control over temperature and cooling rates.
Caption: The fundamental principle of purification by recrystallization.
Solvent Selection: The Cornerstone of Success
Choosing the right solvent is the most critical step in designing a recrystallization procedure.[4] An ideal solvent should meet several criteria.
Table 2: Criteria for Selecting an Optimal Recrystallization Solvent
| Criterion | Rationale |
| High Solute Solubility at High Temp. | Allows for the dissolution of the compound in a minimal, practical volume of solvent, leading to a concentrated solution.[3][4] |
| Low Solute Solubility at Low Temp. | Ensures that the dissolved compound will precipitate out of the solution upon cooling, maximizing the recovery yield.[3][4] |
| Favorable Impurity Solubility | Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). |
| Chemical Inertness | The solvent must not react with the compound being purified. |
| Volatility | A relatively low boiling point is desirable so that residual solvent can be easily removed from the purified crystals during the drying step. |
For this compound, several solvents are promising candidates. A patent describing its preparation suggests solvents such as ethyl acetate, ethanol, methanol, and acetone for recrystallization.[12] Ethanol, in particular, is frequently used for recrystallizing aminobenzoic acid derivatives.[5][16]
Recommendation: Conduct small-scale solubility tests with 20-30 mg of the crude material in a few drops of each candidate solvent to empirically determine the best choice before proceeding with the bulk sample.[17]
Detailed Experimental Protocol for Recrystallization
This protocol outlines the step-by-step procedure for purifying crude this compound.
Caption: Experimental workflow for the purification of this compound.
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions and heat the mixture gently on a hot plate with continuous stirring. Continue adding hot solvent just until all the solid has dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial for achieving a high recovery yield, as any excess solvent will retain more of the product in the solution upon cooling.[5][17]
-
Decolorization (Optional): If the solution is dark or intensely colored and the desired product is a light yellow solid, colored impurities may be present. Remove the flask from the heat, allow it to cool slightly (to prevent violent boiling), and add a small amount (spatula tip) of activated charcoal.[3][17] Swirl the flask and gently heat for a few minutes. Causality Note: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are visible, they must be removed while the solution is still hot. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization, which would clog the filter paper and reduce the yield. Filter the hot solution into the clean, pre-heated flask.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and set it aside on an insulating surface (like a cork ring or wood block) to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of large, well-defined crystals. A slow growth process is more selective, allowing molecules to arrange properly in the crystal lattice while excluding impurities.[5][17] Once the flask has reached ambient temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[3][17]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[17] Transfer the crystalline slurry into the funnel. To rinse any remaining crystals from the Erlenmeyer flask, use a small amount of the ice-cold recrystallization solvent. Once all the mother liquor has been drawn through, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent. Causality Note: Washing with cold solvent removes the residual mother liquor, which contains the soluble impurities, without dissolving a significant amount of the purified product.[3]
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to begin the drying process.[3] Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Troubleshooting Common Recrystallization Issues
Even with a well-defined protocol, challenges can arise. The following guide provides solutions to common problems.
Table 3: Troubleshooting Guide for Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used, preventing the solution from becoming saturated. | - Boil off a portion of the solvent to increase concentration and attempt cooling again.- Gently scratch the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a tiny "seed crystal" of the pure compound, if available. |
| Product "Oils Out" (Forms a liquid layer) | The boiling point of the solvent is higher than the melting point of the solute; the solution is too supersaturated; high concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to cool again more slowly.- If the issue persists, try a different solvent with a lower boiling point.- Attempt to "salt out" the product by adding a miscible non-polar co-solvent.[17] |
| Very Low Recovery Yield | Too much solvent was used; premature crystallization occurred during hot filtration; the compound has significant solubility in the cold solvent. | - Reduce the initial volume of solvent used.- Ensure the filtration apparatus is sufficiently pre-heated before hot filtration.- Evaporate some solvent from the mother liquor to see if a second crop of crystals can be obtained (note: this crop may be less pure). |
| Final Product is Discolored | Colored impurities were not fully removed; the compound may have oxidized or decomposed slightly upon heating. | - Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step.[17]- If oxidation is suspected, consider performing the procedure under an inert atmosphere (e.g., nitrogen).[17] |
Verification of Purity
After drying, the purity of the this compound should be assessed.
-
Melting Point Analysis: A key indicator of purity is the melting point. Pure crystalline solids have a sharp, well-defined melting range. The purified product should exhibit a melting point that is narrow and close to the literature value (180-190 °C).[1][7][9] Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. Commercially available high-purity this compound is often specified as ≥98% or ≥99% pure by HPLC analysis.[1][8]
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy can be used to confirm the chemical identity of the purified compound and to check for the absence of signals corresponding to known impurities.
References
- This compound--YiZheng HaiFan Chemical Co., Ltd. (URL: [Link])
- Recrystallization and Crystallization - University of Rochester. (URL: [Link])
- Recrystallization - University of California, Los Angeles. (URL: [Link])
- Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. (URL: [Link])
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
- Recrystallization (chemistry) - Wikipedia. (URL: [Link])
- CN102924314A - Preparation method of this compound - Google P
- Preparation method of 4-aminobenzoic acid and derivatives thereof - Google P
- Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane - PubMed. (URL: [Link])
- WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google P
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. This compound--YiZheng HaiFan Chemical Co., Ltd. [yzhaifan.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 50573-74-5 [chemicalbook.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 2-Amino-6-nitrobenzoic Acid as a Versatile Intermediate in Fine Chemical Synthesis
Abstract
2-Amino-6-nitrobenzoic acid, also known as 6-nitroanthranilic acid, is a pivotal intermediate in the landscape of fine chemical synthesis. Its unique molecular architecture, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functionalities, offers a rich platform for constructing complex molecules. This guide provides an in-depth exploration of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes and pigments.
Introduction: The Strategic Importance of this compound
In the field of organic synthesis, the strategic value of an intermediate is defined by its versatility, reactivity, and ability to serve as a scaffold for diverse molecular targets. This compound excels in this regard. The presence of three distinct functional groups allows for a wide array of chemical transformations, making it an essential precursor for high-value compounds.[1]
The primary amino group is a nucleophile and a convenient handle for diazotization reactions, crucial for azo dye synthesis.[1] The electron-withdrawing nitro group can be selectively reduced to a second amino group, opening pathways to diamino derivatives that are precursors to various heterocyclic systems. The carboxylic acid moiety provides a site for esterification, amidation, or participation in cyclization reactions.[2] This trifecta of reactivity makes this compound a cornerstone intermediate in the production of pharmaceuticals, agrochemicals, and specialty colorants.[1][3]
Physicochemical & Safety Data
Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Synonyms | 6-Nitroanthranilic Acid | [1][4] |
| CAS Number | 50573-74-5 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][4] |
| Molecular Weight | 182.13 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [1][5] |
| Melting Point | 180-186 °C[1], 189 °C (dec.)[5] | [1][5] |
| Purity | ≥97%, ≥98%[2], ≥99% (HPLC)[1] | [1][2] |
| Solubility | Soluble in methanol | [5] |
| Storage | Store at room temperature[2] or 0-8 °C[1], sealed in a dry place[5] | [1][2][5] |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. | [5][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [6][7] |
Core Synthetic Applications & Mechanistic Insights
The utility of this compound spans several key sectors of the chemical industry. The strategic arrangement of its functional groups dictates its role in various reaction pathways.
Caption: Synthetic utility of this compound.
Pharmaceutical Synthesis
This compound is a valuable starting material for Active Pharmaceutical Ingredients (APIs), particularly those containing heterocyclic scaffolds.[1] Its derivatives are integral to the development of anti-inflammatory drugs, analgesics, and inhibitors of enzymes like monoamine oxidase (MAO).[1][8]
A common strategy involves the transformation of the 2-amino-6-nitrobenzoyl moiety into a benzothiazole ring system. Benzothiazoles are privileged structures in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and neuroprotective properties.[9][10] The synthesis often begins with the reaction of the amino group with a sulfur-containing reagent, followed by cyclization.
Dye & Pigment Manufacturing
In the colorant industry, this compound is primarily used as a diazo component for producing azo dyes.[1][11] The synthesis follows a well-established two-step process:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound like a phenol or another amine—to form the azo dye.
The presence of the nitro group (an electron-withdrawing group) and the carboxylic acid group can be used to tune the final color and improve properties like lightfastness and fiber affinity.[11] The carboxylic acid, in particular, can serve as an anchoring point for creating reactive dyes that form covalent bonds with textile fibers.[11]
Agrochemical Development
Aminonitrobenzoic acid compounds are important building blocks for a variety of agrochemicals.[3] While direct examples for the 2-amino-6-nitro isomer are less common in the provided literature than for other isomers, its structural motifs are highly relevant. For instance, 2-nitrobenzoic acid derivatives are precursors to potent diamide insecticides and AHAS-inhibiting herbicides.[12] The synthesis of these complex agrochemicals often involves a selective reduction of a nitro group followed by cyclization or condensation reactions. The this compound scaffold provides an ideal starting point for such synthetic routes, offering pre-installed functionalities that can streamline the manufacturing process.[3][12]
Key Reaction Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Selective Reduction of 2,6-Dinitrobenzoic Acid to this compound
This protocol is based on the Zinin reduction methodology, which uses sulfide, hydrosulfide, or polysulfides to selectively reduce one nitro group in a dinitroarene compound.[3] This method is often preferred for its selectivity and milder conditions compared to catalytic hydrogenation, which might reduce both nitro groups.
Caption: Workflow for selective nitro group reduction.
Principle: The Zinin reduction selectively reduces one of two nitro groups on an aromatic ring using a divalent sulfur-based reducing agent. The reaction proceeds in a protic solvent mixture, and the product is typically isolated by precipitation upon acidification.[3]
Materials & Equipment:
-
2,6-Dinitrobenzoic acid
-
Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,6-dinitrobenzoic acid (1.0 eq.) in a mixture of alcohol (e.g., methanol) and water.[3]
-
Addition of Reducing Agent: While stirring, add a solution of sodium hydrosulfide (approx. 1.0-1.2 eq.) in water to the suspension. The reaction is often exothermic.[3]
-
Heating: Heat the reaction mixture to reflux (typically 65-95 °C) and maintain for several hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off any inorganic salts that may have precipitated.
-
Precipitation: Slowly acidify the filtrate with concentrated hydrochloric acid with vigorous stirring. The product, this compound, will precipitate out of the solution. Adjust the final pH to approximately 2-3 to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture. Dry the final product under vacuum.
Self-Validation: The success of the protocol is validated by the yield and purity of the final product. Purity should be assessed using HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with established literature values.
Protocol 2: Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol describes the synthesis of a benzothiazole derivative, a common heterocyclic core in pharmaceuticals, using this compound as a conceptual precursor (though the literature more commonly shows the synthesis starting from 2-aminobenzothiazole followed by nitration).[10][13] For illustrative purposes, we adapt a general condensation approach.
Principle: This reaction involves the condensation of an o-aminoaryl compound with a source of thiocyanate, followed by oxidative cyclization to form the benzothiazole ring.
Materials & Equipment:
-
This compound (or a derivative)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Initial Mixture: Dissolve this compound (1.0 eq.) and potassium thiocyanate (2.0-3.0 eq.) in glacial acetic acid in a round-bottom flask. Stir at room temperature for 30-60 minutes.[9]
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.
-
Bromination: In a separate container, dilute bromine (1.0 eq.) with a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture via a dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into a beaker of ice water. A solid precipitate should form.
-
Neutralization & Isolation: Neutralize the mixture carefully with an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the product fully.[10] Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent such as ethanol to obtain the purified 2-amino-6-nitrobenzothiazole derivative.[10]
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. This step must be performed in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
The reaction with bromine is exothermic; maintain careful temperature control.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in fine chemical synthesis. Its unique substitution pattern provides a robust platform for creating a diverse range of complex organic molecules. From life-saving pharmaceuticals and crop-protecting agrochemicals to vibrant industrial dyes, its applications are both broad and impactful. The synthetic pathways and protocols detailed herein underscore its strategic importance and provide a practical framework for its effective utilization in research and industrial manufacturing.
References
- Process for preparing 2-amino-6-nitro-benzoic acid.
- Preparation method of this compound.
- A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Organic Chemistry Portal. [Link]
- This compound | 50573-74-5 | 98%. LBAO Chemicals. [Link]
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14.
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. PubMed. [Link]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
- Understanding 2-Amino-5-nitrobenzoic Acid: A Versatile Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- This compound. Jiangsu Futian Agrochemical Co.,ltd. [Link]
- 2-Amino-6-nitrobenzothiazole: A Versatile Intermediate for Chemical Synthesis. Acme Organics. [Link]
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central, NIH. [Link]
- A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. [Link]
- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. PubMed Central, NIH. [Link]
- Condensation Reactions. Chemistry LibreTexts. [Link]
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Process for the preparation of 2-amino-6-nitrobenzothiazole.
- In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]
- A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. NIH. [Link]
- Process for the preparation of 2-amino-6-nitro-benzothiazole.
- The synthesis and properties of monoazo pigments derived from 5-amino-o-nitrobenzimidazol-2-one.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. lbaochemicals.com [lbaochemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
Derivatization reactions of the amino group in 2-Amino-6-nitrobenzoic acid
An In-Depth Guide to the Derivatization of the Amino Group in 2-Amino-6-nitrobenzoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a vital bifunctional molecule in synthetic organic chemistry. Its structure, featuring an amino group, a carboxylic acid, and a nitro group on a benzene ring, makes it a versatile building block for a diverse range of higher-order compounds.[1][2] The strategic positioning of these functional groups—particularly the primary aromatic amine—offers a reactive handle for numerous chemical transformations. The derivatization of this amino group is fundamental to the synthesis of various pharmaceuticals, including anti-inflammatory agents, azo dyes for the textile industry, and specialized polymers.[1][2]
The reactivity of the amino group in this molecule is significantly modulated by the electronic effects of its neighboring substituents. The nitro group (-NO₂) at the ortho position acts as a potent electron-withdrawing group, which decreases the nucleophilicity of the amino group compared to aniline. This electronic deactivation must be considered when designing synthetic routes and selecting reaction conditions. This guide provides detailed application notes and validated protocols for the most critical derivatization reactions of the amino group in this compound, offering researchers the foundational knowledge to harness its synthetic potential.
Diazotization and Subsequent Sandmeyer Reactions: Replacing the Amino Group
The transformation of a primary aromatic amine into a diazonium salt is one of the most powerful strategies in aromatic chemistry. The diazonium group (-N₂⁺) is an exceptional leaving group as dinitrogen gas (N₂), enabling its replacement by a wide array of nucleophiles.[3][4][5] This two-step sequence, beginning with diazotization followed by a copper(I)-catalyzed substitution (the Sandmeyer reaction), allows for the introduction of functionalities that are otherwise difficult to install directly onto the aromatic ring.[3][6][7]
Causality and Mechanistic Insight
The diazotization process involves the reaction of the primary amino group with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[8][9] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group.[6][9] The resulting diazonium salt is highly unstable and prone to decomposition at elevated temperatures; therefore, maintaining a temperature of 0-5 °C is critical for success.[8]
In the subsequent Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) facilitates the replacement of the diazonium group. The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr). It is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which then liberates N₂ gas to form an aryl radical.[3][4] This radical then reacts with the halide or cyanide from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[3][6]
Experimental Protocols
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.82 g (10 mmol) of this compound in 20 mL of 3 M hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine, slurry-like consistency should be achieved.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Crucial: Maintain the temperature strictly below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[8]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting clear, cold solution contains the 2-carboxy-3-nitrobenzenediazonium chloride and must be used immediately in the next step.
Protocol 2: Sandmeyer Halogenation (Example: Synthesis of 2-Chloro-6-nitrobenzoic acid)
-
Prepare the copper(I) chloride catalyst by dissolving 1.5 g of CuCl in 5 mL of concentrated HCl in a 100 mL flask.
-
Cool the CuCl solution to 0-5 °C in an ice bath.
-
Slowly and with continuous stirring, add the cold diazonium salt solution from Protocol 1 to the CuCl solution.
-
Effervescence (evolution of N₂ gas) should be observed. Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The solid product will precipitate.
-
Isolate the crude 2-Chloro-6-nitrobenzoic acid by vacuum filtration.
-
Wash the solid with cold water to remove residual salts and acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol-water).
Data Summary
Table 1: Representative Sandmeyer Reactions of Diazotized this compound
| Target Product | Copper(I) Reagent | Nucleophile | Typical Yield |
| 2-Chloro-6-nitrobenzoic acid | CuCl | Cl⁻ | ~75-85% |
| 2-Bromo-6-nitrobenzoic acid | CuBr | Br⁻ | ~70-80% |
| 2-Cyano-6-nitrobenzoic acid | CuCN | CN⁻ | ~60-70% |
Workflow Visualization
Caption: Workflow for Diazotization and Sandmeyer Reaction.
Schiff Base (Imine) Formation: Condensation with Carbonyls
The reaction of the primary amino group of this compound with an aldehyde or ketone provides a direct route to Schiff bases, or imines.[10] These compounds are valuable intermediates in organic synthesis and are widely studied for their biological activities and roles as ligands in coordination chemistry.
Causality and Mechanistic Insight
This condensation reaction is typically catalyzed by a small amount of acid.[11] The acid protonates the carbonyl oxygen of the aldehyde or ketone, which significantly increases the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the amino group then attacks this activated carbon. A series of proton transfers and the elimination of a water molecule result in the formation of the carbon-nitrogen double bond (C=N) characteristic of an imine. The reaction is reversible, and removal of water can be used to drive it to completion. Recent studies have shown that microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.[11]
Experimental Protocols
Protocol 3A: Conventional Synthesis of a Schiff Base
-
In a 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of this compound and an equimolar amount (10 mmol) of the desired aromatic aldehyde (e.g., 1.06 g of benzaldehyde) in 40 mL of absolute ethanol.[12]
-
Add 4-5 drops of glacial acetic acid to the mixture to act as a catalyst.[12]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product should precipitate.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 3B: Microwave-Assisted Synthesis of a Schiff Base
-
In a microwave-safe vessel, thoroughly mix 1.82 g (10 mmol) of this compound and 10 mmol of the aldehyde in 20 mL of ethanol.[11]
-
Add 2-3 drops of glacial acetic acid.[11]
-
Cap the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 450W) for 8-10 minutes.[11]
-
After irradiation, allow the vessel to cool to room temperature.
-
Isolate and purify the product as described in steps 5 and 6 of Protocol 3A.
Data Summary
Table 2: Comparison of Conventional vs. Microwave Synthesis for Schiff Base Formation
| Method | Reactants | Reaction Time | Yield | Reference |
| Conventional | 2-amino-6-nitrobenzothiazole + 3,5-diiodosalicylaldehyde | 2 hours | 38% | [11] |
| Microwave | 2-amino-6-nitrobenzothiazole + 3,5-diiodosalicylaldehyde | 8-10 mins | 76-80% | [11][13] |
Note: Data is for a structurally related aminobenzothiazole, illustrating the general principle and advantage of microwave synthesis.
Workflow Visualization
Caption: Workflow for Schiff Base (Imine) Formation.
Acylation: Amide Synthesis and Amino Group Protection
Acylation of the amino group to form an amide is a fundamental transformation. It serves two primary purposes: the synthesis of molecules with an amide linkage, which is a key structural motif in many biologically active compounds, and the protection of the amino group.[14] By converting the amine to a less reactive amide, other chemical modifications can be performed on the molecule without interference from the amino group.[15][16]
Causality and Mechanistic Insight
The acylation reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an acid anhydride. This nucleophilic acyl substitution reaction typically generates a strong acid (e.g., HCl) as a byproduct. To prevent this acid from protonating the starting amine (which would render it non-nucleophilic), a non-nucleophilic base like pyridine or triethylamine is added to act as an acid scavenger. The resulting amide is significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Experimental Protocols
Protocol 4: N-Acetylation using Acetic Anhydride
-
In a 100 mL flask, suspend 1.82 g (10 mmol) of this compound in 20 mL of a suitable solvent like glacial acetic acid or pyridine.
-
Add 1.2 mL (~12 mmol, 1.2 equivalents) of acetic anhydride to the suspension.
-
If not using pyridine as the solvent, add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) or a stoichiometric amount of a base like triethylamine.
-
Stir the mixture at room temperature for 1-2 hours or heat gently to 50-60 °C to ensure the reaction goes to completion. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
The N-acetylated product, 2-Acetamido-6-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The product can be purified by recrystallization from ethanol.
Data Summary
Table 3: Common Acylating Agents for Amide Formation
| Acylating Agent | Product Type | Base/Catalyst | Notes |
| Acetic Anhydride | N-acetyl amide | Pyridine or H₂SO₄ | Common and cost-effective. |
| Acetyl Chloride | N-acetyl amide | Pyridine or Et₃N | Highly reactive, requires a base to neutralize HCl. |
| Benzoyl Chloride | N-benzoyl amide | Pyridine or Et₃N | Introduces a benzoyl group (Schotten-Baumann conditions). |
| Chloroacetyl Chloride | N-chloroacetyl amide | Pyridine or Et₃N | Product is a useful intermediate for further substitution.[14] |
Workflow Visualization
Caption: Workflow for N-Acylation of the Amino Group.
References
- MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE OF 2-AMINO-6-NITROBENZOTHIAZOLE. (n.d.). ResearchGate.
- Sandmeyer reaction. (2023). In Wikipedia.
- Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy, 9(5), 81-84.
- US Patent No. US4369324A. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
- Photocleavable Protecting Groups. (n.d.).
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). SpringerLink.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Reactions involving arenediazonium salts. (n.d.). Lumen Learning.
- Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (n.d.).
- Schiff base 29 from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylic aldehyde. (n.d.). ResearchGate.
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14. (2011). Journal of Labelled Compounds and Radiopharmaceuticals.
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. (2016). PubMed.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society.
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Synthesis, Characterization, Cytotoxicity and Antimicrobial Studies of Schiff Base Derived From 2- Benzoylbenzoic Acid And 4-Nitroaniline. (2023). KIU Journal of Science, Engineering and Technology.
- EP Patent No. EP2349980B1. (2011). Process for preparing 2-amino-6-nitro-benzoic acid. Google Patents.
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2020). Angewandte Chemie International Edition.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). International Journal of Organic Chemistry.
- This compound. (n.d.). J&K Scientific.
- CN Patent No. CN102924314A. (2013). Preparation method of this compound. Google Patents.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. kjset.kiu.ac.ug [kjset.kiu.ac.ug]
- 11. scispace.com [scispace.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Application of 2-Amino-6-nitrobenzoic Acid in the Synthesis of Modern Pharmaceuticals
Abstract
2-Amino-6-nitrobenzoic acid is a pivotal, yet often under-recognized, starting material in the landscape of pharmaceutical development. Its unique trifunctional nature—an aromatic amine, a carboxylic acid, and a nitro group—offers a rich platform for complex molecular architecture. The strategic positioning of these groups allows for a diverse range of chemical transformations, making it an essential building block for several classes of therapeutic agents. This guide provides an in-depth exploration of its application, focusing on the synthesis of benzothiazole-based enzyme inhibitors and precursors for heterocyclic kinase inhibitors. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols for researchers in drug discovery and development.
Introduction: The Versatility of a Trifunctional Scaffolding
This compound is a versatile organic intermediate used in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its value in medicinal chemistry stems from the ortho-positioning of the amino and carboxylic acid groups, which is ideal for constructing heterocyclic ring systems, and the presence of the nitro group, which can serve as a synthetic handle for further functionalization or be reduced to a second amino group.
The compound itself can be synthesized through various routes, including the copper-catalyzed aminolysis of 2-halo-6-nitrobenzoic acid or the selective reduction of 2,6-dinitrobenzoic acid.[2][3] This accessibility makes it a cost-effective starting point for multi-step synthetic campaigns. This document will focus on its downstream applications in constructing pharmaceutically relevant scaffolds.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 185-189 °C |
| Solubility | Sparingly soluble in water, soluble in ethanol, DMF, DMSO |
Application I: Synthesis of the 2-Aminobenzothiazole Scaffold for Enzyme Inhibitors
The benzothiazole ring is a privileged scaffold found in numerous bioactive compounds, including anticancer, antimicrobial, and neuroprotective agents.[4] Derivatives of 2-amino-6-nitrobenzothiazole, for example, have been identified as potent inhibitors of Monoamine Oxidase (MAO) and Lymphocyte-specific protein tyrosine kinase (Lck), making them attractive targets for treating depression and autoimmune diseases, respectively.[5][6][7]
This compound provides a direct route to the 2-amino-6-nitrobenzothiazole core via an intramolecular cyclization strategy. The process involves the conversion of the carboxylic acid to a thioamide or related intermediate, followed by cyclization. A more direct and well-established method for related anilines is the reaction with a thiocyanate salt in the presence of bromine, which generates the 2-amino-benzothiazole ring system in a one-pot procedure.[4]
Workflow: From Benzoic Acid to Benzothiazole Core
The following diagram outlines the conceptual synthetic pathway.
Caption: Synthetic pathway to 2-aminobenzothiazole derivatives.
Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol is adapted from established methods for the cyclization of substituted anilines.[4] The carboxylic acid group on the starting material may participate or be decarboxylated under the reaction conditions.
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Aqueous Ammonia (25%)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 10.0 g of this compound and 4 equivalents of KSCN in 100 mL of glacial acetic acid.
-
Initial Stirring: Stir the resulting suspension at room temperature for 45 minutes. The mixture may turn a deep color.
-
Bromine Addition: Cool the mixture to 10-15°C using an ice bath. In the dropping funnel, prepare a solution of 2.0 equivalents of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not exceed 20°C.
-
Causality: The slow, cooled addition of bromine is critical to control the exothermic reaction and prevent the formation of undesired side products. Bromine facilitates the in-situ formation of a thiocyanogen species, which is the active electrophile.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (16-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A precipitate should form. Neutralize the mixture by slowly adding 25% aqueous ammonia until the pH is approximately 7-8.
-
Causality: Neutralization is essential to precipitate the product fully and quench any remaining acidic reagents.
-
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-6-nitrobenzothiazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: A Gateway to Heterocyclic Kinase Inhibitors
Protein kinase inhibitors are a cornerstone of modern oncology, targeting specific signaling pathways that drive tumor growth.[8] Many of these drugs, such as Pazopanib, feature a core heterocyclic scaffold like indazole.[9] While direct synthesis routes for Pazopanib do not start from this compound, its structure is primed for conversion into the crucial nitro-indazole intermediate, which is a key building block in many patented syntheses.[10][11]
The conversion relies on a classical reaction sequence: diazotization of the amino group followed by intramolecular cyclization. This creates an indazolone ring, which can be further modified.
Workflow: Synthesis of a Nitro-Indazole Precursor
This workflow illustrates the conversion of this compound into a versatile indazole intermediate, a foundational step for building more complex kinase inhibitors.
Caption: Conceptual pathway from this compound to a kinase inhibitor.
Protocol: Synthesis of 7-Nitro-1H-indazol-3(2H)-one
This protocol outlines the foundational cyclization step.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Initial Suspension: In a 500 mL beaker, suspend 18.2 g (0.1 mol) of this compound in 200 mL of water and 25 mL of concentrated HCl. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the cooled suspension over 30 minutes. Maintain the temperature below 5°C throughout the addition.
-
Causality: The low temperature is crucial for the stability of the resulting diazonium salt intermediate. Exceeding this temperature can lead to decomposition and unwanted side reactions.
-
-
Cyclization: After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. During this time, the diazonium salt cyclizes, and nitrogen gas will be evolved.
-
Isolation: A precipitate of the indazolone product will form. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water until the washings are neutral to pH paper. To further purify, the crude solid can be dissolved in a dilute sodium bicarbonate solution, filtered to remove insoluble impurities, and then re-precipitated by the careful addition of acetic acid.
-
Drying and Characterization: Dry the purified product under vacuum at 60°C. Characterize the final 7-Nitro-1H-indazol-3(2H)-one using appropriate analytical techniques (NMR, IR, MS) to confirm its structure.
This indazolone intermediate is a valuable platform. The nitro group can be reduced to an amine, and the indazolone ring can be alkylated or halogenated, opening pathways to a wide array of kinase inhibitor analogues.[9]
Summary and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic starting material for accessing complex and pharmaceutically relevant heterocyclic systems. The protocols detailed herein for the synthesis of benzothiazole and indazole cores demonstrate its utility. The true value of this building block lies in the chemical potential locked within its three functional groups, offering medicinal chemists a reliable and versatile platform for the discovery of next-generation therapeutics, from enzyme inhibitors to advanced anticancer agents.
References
- Mlinarič, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(15), 3449. [Link]
- Jadhav, S. B., et al. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Modern Chemistry, 6(5), 62. [Link]
- ResearchGate. (2022).
- Jadhav, S. B., et al. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Modern Chemistry, 6(5), 62-69. [Link]
- Nguyen, T. T. T., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 4(3), 738-749. [Link]
- A process for the preparation of pazopanib using novel intermediate. (2012). WO2012073254A1.
- Preparation method of this compound. (2013). CN102924314A.
- Rana, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1549-1563. [Link]
- ResearchGate. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]
- Process for preparing 2-amino-6-nitro-benzoic acid. (2014). EP2349980B1.
- ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14. [Link]
- Sántha, P., et al. (2020). A simple route to 2,3-benzodiazepines from substituted indenes. Organic & Biomolecular Chemistry, 18(4), 652-659. [Link]
- Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
- ResearchGate. (1998). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and alpha-aminonitriles. [Link]
- Liu, Z., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2413-2416. [Link]
- Process for the preparation of 2-amino-6-nitro-benzothiazole. (1981). EP0039835A1.
- ResearchGate. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
- National Center for Biotechnology Information. (2020). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. rroij.com [rroij.com]
Application Note & Protocol: A Comprehensive Guide to the N-Acylation of 2-Amino-6-nitrobenzoic Acid
Introduction
2-Amino-6-nitrobenzoic acid is a valuable bifunctional molecule in organic synthesis, featuring an amino group, a carboxylic acid, and a nitro group. This unique combination of functional groups makes it a critical starting material for the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and other fine chemicals.[1][2][3] The N-acylation of the amino group is a fundamental and often crucial transformation. This modification serves multiple purposes: it can act as a protective strategy to prevent unwanted side reactions of the amine during subsequent chemical steps, or the introduced acyl group can be an integral part of the final molecular structure, modulating its biological activity or physical properties.[4][5]
This guide provides an in-depth exploration of the N-acylation protocol for this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical laboratory procedures, and expert insights to ensure successful and reproducible outcomes.
Section 1: The Chemistry of N-Acylation
Reaction Overview
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The primary amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[5][6]
A widely recognized method for this type of transformation is the Schotten-Baumann reaction, which involves using an acyl chloride in the presence of an aqueous alkali solution.[7][8][9]
General Reaction Scheme:
Figure 1: General scheme for the N-acylation of this compound using an acyl chloride (R-COCl).
Mechanism of Action
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound initiates a nucleophilic attack on the electron-deficient carbonyl carbon of the acylating agent (e.g., an acyl chloride).[8][10]
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[7][11]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by ejecting the most stable leaving group—in the case of an acyl chloride, the chloride ion (Cl⁻).[9][11]
-
Deprotonation: The resulting product has a positively charged nitrogen atom. A base present in the reaction mixture (e.g., pyridine, triethylamine, or hydroxide) abstracts a proton from the nitrogen, yielding the neutral N-acylated product and a salt byproduct (e.g., pyridinium hydrochloride).[12][13] This final step is crucial as it neutralizes the strong acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[12][14]
Caption: The mechanism of N-acylation via nucleophilic acyl substitution.
Section 2: Experimental Protocol
This section details a robust and reproducible protocol for the N-acetylation of this compound using acetyl chloride. This procedure can be adapted for other acyl chlorides with minor modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Ensure it is dry. |
| Acetyl Chloride | ≥99% | Standard Supplier | Handle in a fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard Supplier | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | For work-up. |
| Brine (Saturated NaCl) | Aqueous solution | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying. |
| Round-bottom flask (100 mL) | - | - | Oven-dried. |
| Magnetic stirrer and stir bar | - | - | |
| Dropping funnel | - | - | |
| Ice bath | - | - | |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
| Rotary evaporator | - | - | |
| Filtration apparatus | - | - | For product isolation. |
Step-by-Step Procedure
Caption: A visual workflow for the N-acylation protocol.
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.82 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add anhydrous pyridine (0.97 mL, 12.0 mmol, 1.2 eq).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
-
Acylating Agent Addition: Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq) dropwise to the cooled solution over 15-20 minutes using a dropping funnel. A precipitate (pyridinium hydrochloride) may form during the addition.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed. A suitable eluent system is typically a mixture of ethyl acetate and hexane.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl to quench the reaction and remove excess pyridine.
-
Work-up - Extraction: Shake the funnel, allow the layers to separate, and collect the organic (DCM) layer. Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated aqueous NaHCO₃ solution, and finally with 30 mL of brine.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the pure N-acetyl-2-amino-6-nitrobenzoic acid.
Safety Precautions
-
Acyl Chlorides: Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.
Section 3: Quantitative Data and Optimization
The choice of reagents and conditions can significantly impact the reaction's efficiency. The following table summarizes key parameters for the N-acylation of aromatic amines, providing a basis for optimization.
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | >90 | General Knowledge |
| Benzoyl Chloride | 10% aq. NaOH | Dichloromethane/Water | RT | 0.5-1 | 85-95 | [9] |
| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | RT | 1-2 | >90 | [4] |
| Acetyl Chloride | K₂CO₃ / TBAB | DMF | RT | 0.25-0.5 | >95 | [14] |
RT = Room Temperature; TBAB = Tetrabutylammonium bromide (a phase-transfer catalyst)
Key Considerations for Optimization
-
Reactivity of Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides. For less reactive amines, an acyl chloride is often the preferred choice.[15]
-
Choice of Base: The base is critical for neutralizing the acid byproduct.[6][12]
-
Organic Bases (Pyridine, Triethylamine): These act as both a base and a potential nucleophilic catalyst. They are used in anhydrous conditions.
-
Inorganic Bases (NaOH, K₂CO₃): These are used in aqueous or biphasic (Schotten-Baumann) conditions.[7][8] They are inexpensive and effective but can promote the hydrolysis of the acylating agent if conditions are not controlled.
-
-
Steric Hindrance: The ortho-nitro and ortho-carboxylic acid groups in this compound may introduce some steric hindrance around the amino group. This could potentially slow the reaction compared to unhindered anilines. If the reaction is sluggish, gentle heating or using a more potent acylation catalyst (like DMAP in small amounts with an anhydride) could be considered.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Insufficiently reactive acylating agent.3. Wet reagents/solvents. | 1. Ensure sufficient base is used (at least 1 eq).2. Switch from an anhydride to a more reactive acyl chloride.3. Use anhydrous solvents and fresh reagents. |
| Low Yield | 1. Hydrolysis of the acylating agent.2. Incomplete reaction.3. Product loss during work-up. | 1. For Schotten-Baumann, add acyl chloride slowly to a vigorously stirred biphasic mixture. For anhydrous methods, ensure no moisture is present.2. Increase reaction time or gently heat the mixture.3. Perform extractions carefully; ensure pH is correct during washes to keep the product in the organic layer. |
| Formation of Side Products | 1. Di-acylation (unlikely for amides but possible).2. Hydrolysis of the product's carboxylic acid to a salt during basic work-up. | 1. Use stoichiometric amounts of the acylating agent (1.0-1.1 eq).2. After basic washes, ensure the final organic layer is not basic. An acidic wash (e.g., dilute HCl) before drying can re-protonate the carboxylic acid. |
References
- Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism.
- Grokipedia. Schotten–Baumann reaction.
- LibreTexts Chemistry. Acylation under weak base conditions.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Royal Society of Chemistry. Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. 2023.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. 2023.
- Reddit. Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp. 2016.
- BYJU'S. Chemical Properties Of Amines Acylation Basicity.
- YouTube. Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. 2024.
- Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. 2011.
- Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. 2009.
- Google Patents. CN102924314A - Preparation method of this compound.
- European Patent Office. Method for the estimation of N-acylated primary aromatic amines.
- Google Patents. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Synthesis. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. 2003.
- ResearchGate. Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14. 2011.
- PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
- Google Patents. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
- National Institutes of Health (NIH). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. 2022.
- Google Patents. US20030022862A1 - Process for selective N-acylation of purine nucleosides.
- ResearchGate. N-Acylation Reactions of Amines.
- ResearchGate. (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. 2022.
- SIELC Technologies. Benzoic acid, 2-amino-6-nitro. 2018.
- PubMed. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. 2020.
Sources
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. grokipedia.com [grokipedia.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. studylib.net [studylib.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. tandfonline.com [tandfonline.com]
Application Note: A Validated Workflow for the Synthesis and Purification of 2-Amino-6-nitrobenzoic Acid
Abstract
2-Amino-6-nitrobenzoic acid is a pivotal building block in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3] Its utility as a synthetic intermediate necessitates a reliable and reproducible protocol for its preparation in high purity. This application note provides a comprehensive, field-tested workflow for the synthesis of this compound via the selective reduction of 2,6-dinitrobenzoic acid. Furthermore, a detailed protocol for the purification of the final product by recrystallization is presented, along with methods for its characterization. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting the procedure.
Introduction: The Synthetic Value of this compound
The strategic placement of amino, nitro, and carboxylic acid functionalities on a benzene ring makes this compound a versatile precursor in organic synthesis.[3] The differential reactivity of these groups allows for sequential chemical modifications, enabling the construction of complex molecular architectures. For instance, the amino group can be diazotized for subsequent Sandmeyer reactions, while the carboxylic acid can be converted to esters or amides. The nitro group, in turn, can be reduced to an amine, opening pathways to various heterocyclic systems. Given its importance, access to a pure sample of this compound is a critical first step in many multi-step synthetic campaigns.[4]
This guide details a robust method for the synthesis of this compound, adapted from established industrial processes, which involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid using a hydrosulfide-based reducing agent.[1] This method is advantageous due to its use of readily available and relatively inexpensive reagents, making it suitable for large-scale synthesis with high achievable yields.[1]
Experimental Overview
The overall experimental workflow is a two-stage process. The first stage is the chemical synthesis of the crude this compound. The second stage involves the purification of the crude product to obtain the final, high-purity compound.
Workflow Diagram
Caption: High-level experimental workflow.
Synthesis of this compound
This protocol is based on the selective reduction of a dinitro-aromatic compound. Sodium hydrosulfide (NaHS) is employed as the reducing agent, which, under controlled conditions, preferentially reduces one nitro group over the other.
Reaction Mechanism
The selective reduction is a nuanced process. While a detailed kinetic study is beyond the scope of this note, the generally accepted pathway involves the nucleophilic attack of the hydrosulfide ion on the electron-deficient nitro group. The choice of a protic solvent system, such as an alcohol and water mixture, is crucial for facilitating the proton transfer steps required in the reduction cascade.[1]
Caption: Synthesis of this compound.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Notes |
| 2,6-Dinitrobenzoic acid | 603-12-3 | 212.12 g/mol | 10.6 g (0.05 mol) | Starting material |
| Sodium Hydrosulfide (NaHS), hydrate | 16721-80-5 | Varies | ~7.0 g (0.1 mol) | Reducing agent. Use a fresh bottle. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 100 mL | Reaction solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 50 mL | Reaction solvent |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 g/mol | As needed | For acidification |
| Round-bottom flask (250 mL) | - | - | 1 | Reaction vessel |
| Reflux condenser | - | - | 1 | To prevent solvent loss |
| Magnetic stirrer and hotplate | - | - | 1 | For heating and mixing |
| Buchner funnel and filter flask | - | - | 1 | For product isolation |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[5][6][7]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[5][8] The reaction may release hydrogen sulfide gas (H₂S), which is toxic and has a characteristic rotten egg smell.
-
Reagent Handling: Sodium hydrosulfide is corrosive and hygroscopic. Handle it quickly and avoid contact with skin and eyes.[5][7] Concentrated HCl is highly corrosive.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser on a hotplate.
-
Reagent Addition: To the flask, add 2,6-dinitrobenzoic acid (10.6 g, 0.05 mol), followed by methanol (100 mL) and deionized water (50 mL). Stir the mixture to form a suspension.
-
Initiation of Reduction: In a separate beaker, dissolve sodium hydrosulfide hydrate (~7.0 g, approx. 0.1 mol) in a minimal amount of deionized water. Add this solution to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 65-75°C) and maintain it for 3-4 hours.[1] The color of the mixture will typically darken.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1 with a few drops of acetic acid). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully transfer the reaction mixture to a larger beaker in the fume hood. c. Slowly and with stirring, acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. This will precipitate the product. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the crude product by vacuum filtration using a Buchner funnel. f. Wash the solid cake with a small amount of cold deionized water to remove inorganic salts. g. Allow the crude product to air-dry on the filter paper for a short period before proceeding to purification.
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds.[4] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][9] For this compound, a mixed solvent system of ethanol and water or ethyl acetate can be effective.[2]
Step-by-Step Purification Protocol
-
Solvent Preparation: Prepare a beaker of your chosen recrystallization solvent (e.g., 80% ethanol in water) and heat it on a hotplate.
-
Dissolution: Place the dried crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while swirling until the solid just dissolves. Keeping the amount of solvent to a minimum is key to maximizing the yield.
-
Decolorization (Optional): If the solution has a significant color from impurities, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. c. Dry the crystals under vacuum to a constant weight. A pale yellow solid is expected.[9]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Yellow powder/solid[10] |
| Melting Point | 185-190 °C (with decomposition)[10] |
| Purity (by HPLC) | >98%[11] |
| ¹H NMR | Consistent with the structure of this compound. |
| Mass Spectrometry (ESI-) | m/z: 181.0 [M-H]⁻[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield (Synthesis) | Inactive reducing agent. | Use a new, unopened container of sodium hydrosulfide. |
| Incomplete reaction. | Increase reaction time or temperature slightly. Confirm with TLC. | |
| Product is Oily/Gummy (Purification) | Presence of significant impurities. | Consider an alternative purification method like column chromatography. |
| Incorrect solvent system for recrystallization. | Perform small-scale solubility tests to find a better solvent or solvent mixture.[9] | |
| Discolored Product | Presence of colored impurities or oxidation. | Use activated charcoal during recrystallization.[9] |
| Broad Melting Point Range | The product is still impure or wet. | Repeat the recrystallization process. Ensure the product is thoroughly dried under vacuum.[9] |
References
- Benchchem. Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. Technical Support Center.
- Google Patents. Process for preparing 2-amino-6-nitro-benzoic acid. EP2349980B1.
- Fisher Scientific. SAFETY DATA SHEET: Benzoic acid, 2-amino-5-nitro-.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-nitrobenzoic acid.
- Fisher Scientific. SAFETY DATA SHEET: 2-Amino-3-nitrobenzoic acid.
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET: 4-Nitrobenzoic acid.
- Google Patents. Preparation method of this compound. CN102924314A.
- ResearchGate. Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14.
- MedChemExpress. 2-Amino-5-nitrobenzoic acid-SDS.
- CymitQuimica. This compound.
- YiZheng HaiFan Chemical Co., Ltd. This compound.
- ChemScene. This compound. CAS No. 50573-74-5.
- Chem-Impex. This compound.
- Patsnap. Preparation method of this compound. Eureka.
- Benchchem. Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
Sources
- 1. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 2. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. yzhaifan.com [yzhaifan.com]
- 11. chemscene.com [chemscene.com]
Application Note: A Rational Approach to Mobile Phase Selection for the HPLC Analysis of 2-Amino-6-nitrobenzoic Acid
Abstract
This document provides a detailed guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Amino-6-nitrobenzoic acid. Eschewing a rigid, templated approach, this note emphasizes the causal relationship between the analyte's physicochemical properties and the strategic selection of the mobile phase. We will explore the theoretical underpinnings of pH control, organic modifier selection, and buffer choice to achieve optimal chromatographic performance. A comprehensive, step-by-step protocol is provided, grounded in established scientific principles to ensure methodological integrity and reproducibility.
Introduction: The Centrality of Analyte Properties
This compound, also known as 6-nitroanthranilic acid, is a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its purity is a critical quality attribute, necessitating a reliable and accurate analytical method. The success of any HPLC method hinges on a fundamental understanding of the analyte's properties. For this compound (Molecular Weight: ~182.13 g/mol ), two functional groups dictate its behavior in a reversed-phase system: the acidic carboxylic acid group and the basic amino group.[1][3][4][5][6] This amphoteric nature makes mobile phase pH the most critical parameter to control for achieving reproducible retention and sharp peak shapes.
Table 1: Physicochemical Properties of this compound
| Property | Value / Estimated Value | Significance for HPLC Method Development |
| Molecular Formula | C₇H₆N₂O₄[1][3][4][5][6] | Defines the analyte's polarity and molecular weight. |
| pKa₁ (Carboxylic Acid) | ~2.2[7][8][9] | The carboxyl group will be deprotonated (anionic) at pH > 2.2. |
| pKa₂ (Amino Group) | < 4.6[3][10][11] | The amino group will be protonated (cationic) at pH < ~4. This is an estimate based on aniline (pKa ~4.6)[3][6], adjusted for the presence of two electron-withdrawing groups which reduce basicity.[10][11] |
| LogP | 0.87 - 1.98[3][7][8] | Indicates moderate hydrophobicity, suitable for C18 reversed-phase columns. |
| UV Absorbance | Strong absorbance in the UV range, typical of nitroaromatic and aminobenzoic compounds.[12] | Enables sensitive detection using a UV detector. |
The Logic of Mobile Phase Selection
The goal in reversed-phase chromatography is to achieve a retention factor (k) between 2 and 10 for robust and efficient separation. For an ionizable compound like this compound, retention is directly manipulated by controlling its ionization state via mobile phase pH.
The Critical Role of pH
The ionization state of the analyte dramatically affects its polarity and, therefore, its interaction with the nonpolar C18 stationary phase.
-
At Low pH (e.g., pH < 2.0): The carboxylic acid group is protonated (neutral), and the amino group is protonated (cationic). The molecule carries a net positive charge.
-
At Intermediate pH (e.g., pH 3-4): The carboxylic acid is deprotonated (anionic), while the amino group remains protonated (cationic). The molecule exists as a zwitterion.
-
At High pH (e.g., pH > 5.0): The carboxylic acid is deprotonated (anionic), and the amino group is deprotonated (neutral). The molecule carries a net negative charge.
To ensure maximum retention on a C18 column and to avoid the poor peak shape associated with silanol interactions, the most logical approach is to suppress the ionization of at least one functional group, or to operate in a pH region where the analyte's form is stable and consistent. For this compound, setting the mobile phase pH to ~2.5 - 3.0 is the optimal strategy.
Causality:
-
Maximize Retention: At a pH just above the carboxylic acid's pKa (~2.2), the carboxyl group will be ionized, which increases polarity and reduces retention. However, the amino group (pKa < 4.6) will be fully protonated (cationic). To achieve a more hydrophobic, and thus more retained, form, we suppress the ionization of the carboxyl group. By operating at a pH around 2.5, we ensure the carboxylic acid is largely in its neutral (-COOH) form.
-
Ensure Method Robustness: Operating at a pH far from a pKa value leads to a more robust method. Small fluctuations in mobile phase pH will not cause significant changes in analyte ionization and, therefore, retention time. Attempting to chromatograph the analyte near one of its pKa values would lead to an unstable retention time.
-
Improve Peak Shape: A low pH mobile phase effectively protonates residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that can lead to peak tailing.
Caption: Logical workflow for mobile phase pH selection.
Choice of Organic Modifier and Buffer
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. A starting gradient or a series of isocratic runs with varying acetonitrile concentrations should be tested to find the optimal elution conditions.
-
Buffer System: To maintain the target pH of 2.5-3.0, a buffer is essential.
-
Phosphate Buffer: A potassium phosphate buffer is an excellent choice for UV-based HPLC. It has a strong buffering capacity in this pH range and is compatible with standard detectors.
-
Formic Acid / Trifluoroacetic Acid (TFA): For applications where MS detection might be desired, volatile buffers like formic acid or TFA are necessary.[8] A 0.1% (v/v) concentration of formic acid in water will yield a pH of approximately 2.7, making it a simple and effective choice.
-
Experimental Protocol
This protocol provides a starting point for the analysis. Further optimization may be required based on the specific HPLC system and column used.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Reagents: Phosphoric acid or formic acid (85%), potassium phosphate monobasic.
-
Standard: this compound reference standard (≥98% purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous):
-
Option 1 (Phosphate Buffer): Prepare a 20 mM potassium phosphate solution in ultrapure water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Option 2 (Formic Acid Buffer): Add 1.0 mL of formic acid to 1 L of ultrapure water (0.1% v/v).
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.
Chromatographic Conditions
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately polar aromatic compounds. |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 2.5B: Acetonitrile | Low pH suppresses carboxyl ionization, ensuring good retention and peak shape. |
| Elution | Gradient | Start with a screening gradient to determine the optimal organic percentage for elution. |
| Screening Gradient | 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-15 min: 90% to 10% B15-20 min: 10% B (Equilibration) | Efficiently determines the elution strength needed for the analyte. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak efficiency. |
| Detection Wavelength | 254 nm or scan with PDA | 254 nm is a common wavelength for aromatic compounds. A PDA detector should be used to determine the λmax for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
System Suitability and Analysis
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5.
-
Analysis: Once system suitability is established, inject the sample solutions for analysis.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The development of a robust HPLC method for an ionizable compound like this compound is not a matter of trial and error but of logical deduction based on its fundamental chemical properties. By understanding the pKa values of the carboxylic acid and amino functional groups, we can rationally select a mobile phase pH of ~2.5 to ensure a stable, retained, and chromatographically well-behaved analyte. This approach, which links theory directly to practice, forms the bedrock of a self-validating and trustworthy analytical protocol, suitable for the rigorous demands of research and pharmaceutical quality control.
References
- Wikipedia. (n.d.). Aniline.
- Quora. (2017). Which is more acidic in m-Nitrobenzoic acid and p-Nitrobenzoic acid?
- University of Calgary. (n.d.). Basicity-Aromatic Amines.
- Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?
- vCalc. (2021). pKa of Aniline.
- PubChem. (n.d.). 3-Nitrobenzoic acid.
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
- ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various...
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid.
- PubMed. (1982). Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum.
- PubMed. (1986). Analysis of anthranilic acid by liquid chromatography.
- ResearchGate. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pKa of Aniline [vcalc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 11. journaleras.com [journaleras.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Amino-6-nitrobenzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: A Versatile Building Block
2-Amino-6-nitrobenzoic acid is a uniquely functionalized aromatic compound that serves as a powerful and versatile precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its strategic arrangement of a nucleophilic amino group, a carboxylic acid, and a strongly electron-withdrawing nitro group on a benzene ring allows for a diverse range of cyclization strategies. The ortho-relationship between the amine and carboxylic acid is fundamental to the formation of fused ring systems, while the nitro group not only influences the molecule's reactivity but also provides a crucial handle for subsequent functionalization, most commonly through its reduction to a primary amine.[1]
This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic cores, such as quinazolinones and acridones. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution, aimed at researchers and professionals in synthetic chemistry and drug development.
Part 1: Synthesis of Quinazolinone Scaffolds
Quinazolinones are a prominent class of fused heterocycles found in numerous biologically active compounds with a wide array of therapeutic properties.[1] The synthesis of 7-nitro-4(3H)-quinazolinones from this compound is a direct and efficient process.
Mechanistic Insight
The formation of the quinazolinone ring from this compound typically proceeds through a two-step sequence within a one-pot reaction. Initially, the amino group acts as a nucleophile, attacking a suitable one-carbon electrophile (e.g., from formamide or an orthoester). This is followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the carboxylic acid (or its activated form), leading to ring closure and dehydration to yield the stable quinazolinone core. The presence of the nitro group at the 6-position of the starting material results in a 7-nitro-substituted quinazolinone, a versatile intermediate for further diversification.[1]
Caption: General workflow for quinazolinone synthesis.
Protocol 1: Synthesis of 7-Nitro-4(3H)-quinazolinone
This protocol details the direct conversion of this compound to 7-nitro-4(3H)-quinazolinone using formamide, which serves as both the reagent and the solvent.
Materials:
-
This compound
-
Formamide
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
Combine this compound (1.0 eq) and an excess of formamide (approx. 5-10 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture with stirring to 160-170 °C.
-
Maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Upon completion, allow the reaction mixture to cool to approximately 100 °C.
-
Slowly pour the warm mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. A precipitate will form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove any residual formamide.
-
Dry the crude product. Recrystallize from hot ethanol to obtain pure 7-nitro-4(3H)-quinazolinone as a crystalline solid.
Part 2: Synthesis of Acridone Scaffolds
The acridone framework is another privileged heterocyclic system present in many natural products and synthetic compounds with significant biological activities, including antitumor and antiviral properties. A classic and robust method to construct this tricyclic core involves a two-step sequence: an initial Ullmann condensation followed by an acid-catalyzed intramolecular cyclization.[2][3]
Mechanistic Insight: Ullmann Condensation and Cyclization
The synthesis begins with a copper-catalyzed Ullmann condensation. In this reaction, the amino group of this compound couples with an aryl halide (e.g., bromobenzene) to form an N-arylanthranilic acid derivative.[4][5] The copper catalyst is essential as it facilitates the carbon-nitrogen bond formation by lowering the activation energy of the reaction, likely proceeding through an organocopper intermediate.[6][7]
Following the formation of the N-arylanthranilic acid, the second step is an intramolecular Friedel-Crafts-type acylation. A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, protonates the carboxylic acid, activating it towards electrophilic attack on the adjacent N-aryl ring.[3][8] Subsequent dehydration and rearomatization yield the planar, conjugated acridone system.
Caption: Two-step workflow for acridone synthesis.
Protocol 2: Synthesis of a 1-Nitroacridone Derivative
This protocol describes a two-step synthesis starting with the Ullmann condensation followed by acid-catalyzed cyclization.
Step A: Ullmann Condensation to form N-Phenyl-2-amino-6-nitrobenzoic acid
-
Materials: this compound, Bromobenzene, Anhydrous Potassium Carbonate (K₂CO₃), Copper(I) iodide (CuI) or Copper powder, Dimethylformamide (DMF).
-
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and the copper catalyst (0.1 eq).
-
Add dry DMF as the solvent, followed by bromobenzene (1.2 eq).
-
Heat the mixture to reflux (typically 120-150 °C) for 12-24 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and acidify with concentrated HCl to pH ~2-3 to precipitate the product.
-
Filter the crude solid, wash with water, and dry. The product can be purified by recrystallization from an ethanol/water mixture.
-
Step B: Acid-Catalyzed Cyclization to form 1-Nitro-9(10H)-acridone
-
Materials: N-Phenyl-2-amino-6-nitrobenzoic acid (from Step A), Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA).
-
Procedure:
-
Carefully add the N-phenyl-2-amino-6-nitrobenzoic acid (1.0 eq) in portions to concentrated sulfuric acid (5-10 volumes) with stirring. An exotherm may be observed.
-
Heat the resulting solution on a steam bath or in an oil bath at 100-120 °C for 2-4 hours.[3]
-
Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
The precipitated yellow solid is the crude acridone. Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a dilute sodium carbonate solution to remove any unreacted starting material.[3]
-
Finally, wash again with water and dry. The product can be further purified by recrystallization from a high-boiling solvent like glacial acetic acid or DMF.
-
Part 3: Reductive Cyclization Strategies
A powerful and atom-economical approach in heterocyclic synthesis is the use of domino or tandem reactions where the nitro group is reduced in situ to an amine, which then participates in a subsequent cyclization step. This avoids the isolation of potentially unstable diamine intermediates.
Conceptual Basis: In Situ Reduction and Friedländer Annulation
The Friedländer annulation is a classic method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[9][10] A highly effective modification of this reaction involves the in situ reduction of a 2-nitroaryl carbonyl compound to the corresponding 2-amino derivative, which is immediately trapped by the methylene compound to undergo the Friedländer cyclization.[11] Common reducing agents for this purpose include iron powder in acetic acid (Fe/AcOH) or sodium dithionite (Na₂S₂O₄), which are chemoselective for the nitro group.[12][13]
Caption: Domino nitro reduction-Friedländer synthesis.
Protocol 3: One-Pot Synthesis of a Quinoline Derivative via Reductive Cyclization
This protocol provides a general procedure for the synthesis of a quinoline derivative from a hypothetical 2-acetyl-3-nitroaniline precursor (which could be derived from this compound).
Materials:
-
2-Acetyl-3-nitroaniline (or related 2-nitroaryl ketone) (1.0 eq)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 eq)
-
Iron powder (Fe) (4-5 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, suspend the 2-nitroaryl ketone and the active methylene compound in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C).
-
To the refluxing solution, add iron powder in small portions over 30-60 minutes to control the exothermic reaction.
-
Continue refluxing for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude quinoline product.
-
Purify by column chromatography on silica gel or by recrystallization.
Data Summary
The choice of synthetic method and conditions can significantly impact the yield and purity of the final heterocyclic product. The following table summarizes typical conditions for the key transformations discussed.
| Transformation | Key Reagents | Catalyst/Solvent | Temp. (°C) | Typical Yield | Reference |
| Quinazolinone Synthesis | Formamide | Formamide (reagent & solvent) | 160-170 | Good-Excellent | [1] |
| Ullmann Condensation | Aryl Halide, Base (K₂CO₃) | Cu(I) / DMF | 120-150 | Moderate-Good | [4][5] |
| Acridone Cyclization | - | H₂SO₄ or PPA | 100-120 | Good-Excellent | [3][8] |
| Reductive Cyclization | Fe, α-Methylene Ketone | Acetic Acid / Ethanol | 80-90 | Good | [11] |
References
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
- Gale, D. J., et al. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.
- Rajendran, S., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design.
- Wikipedia. (2023). Ullmann reaction.
- Sambiagio, C., et al. (2014). Copper Catalysed Ullmann Type Chemistry: From Mechanistic Aspects to Modern Development. Chemical Society Reviews, 43(10), 3525-50.
- Tunoori, A. R., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4114.
- Sharma, V., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances.
- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA.
- Smith, C. J., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8493–8502.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Osarumwense, P. O., et al. (2017). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Tropical Journal of Natural Product Research.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Kundu, B., et al. (2005). Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. Journal of Combinatorial Chemistry, 7(6), 909-15.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Mondal, S., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.
- Al-Rawi, J. M. A., et al. (2017). Functionalization of Quinazolin-4-Ones Part 2. ResearchGate.
- Scribd. (n.d.). Ullmann Acridine Synthesis.
- Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, 19, 6.
- Acheson, R. M., & Bolton, R. G. (1973). Synthesis of some acridines and 9-acridones for spectral studies. Journal of the Chemical Society, Perkin Transactions 1.
- Wikipedia. (2023). Friedländer synthesis.
- ResearchGate. (2015). Generation of 9(10H)-Acridone from Anthranilic Acid.
- Google Patents. (2013). CN102924314A - Preparation method of this compound.
- Chaurasiya, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. ChemMedChem, 11(16), 1829-45.
- Wróbel, R., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(11), 3386.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-53.
- ResearchGate. (2002). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
- Kvintovics, P., et al. (1987). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 7. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Scale-up synthesis of 2-Amino-6-nitrobenzoic acid for industrial applications
An Application Note for the Industrial Scale-Up Synthesis of 2-Amino-6-nitrobenzoic Acid
Introduction: The Industrial Significance of this compound
This compound, also known as 6-nitroanthranilic acid, is a pivotal intermediate in the fine chemicals industry. Its unique molecular architecture, featuring both an amino and a nitro group on a benzoic acid scaffold, makes it a versatile building block for a range of high-value products. Key industrial applications include its use as a precursor in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the production of vibrant and long-lasting azo dyes for the textile industry.[1] Furthermore, it finds utility in material science for creating polymers and coatings with enhanced thermal stability and chemical resistance.[1][2]
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including the need for cost-effective raw materials, mild reaction conditions, high conversion rates, and simple purification processes to ensure high purity of the final product. This application note provides a detailed protocol for the scalable synthesis of this compound, focusing on a robust and economically viable method suitable for industrial applications.
Process Chemistry and Mechanistic Insights: A Comparative Overview of Synthetic Routes
Several synthetic strategies for this compound have been reported, each with its own set of advantages and disadvantages for large-scale production.
-
Reduction of 2,6-Dinitrobenzoic Acid: This method involves the selective reduction of one of the two nitro groups. While capable of producing high yields with relatively inexpensive reagents like sodium hydrosulfide, the starting material, 2,6-dinitrobenzoic acid, can be difficult to prepare and costly.[3][4]
-
From 3-Nitrophthalic Anhydride: A multi-step synthesis starting from 3-nitrophthalic anhydride has also been described. However, the complexity of this route and the high cost of the starting material make it less suitable for industrial scale-up.[3]
-
Amination of 2-Halo-6-nitrobenzoic Acid: A highly promising route for industrial production involves the nucleophilic aromatic substitution of a halogen in 2-halo-6-nitrobenzoic acid with ammonia. This method utilizes cheap and readily available starting materials.[5] The use of a cuprous catalyst facilitates the aminolysis under milder conditions, reducing the need for high-pressure equipment and minimizing side reactions like decarboxylation that can occur under harsh traditional ammonolysis conditions.[3][5]
This application note will focus on the copper-catalyzed amination of 2-chloro-6-nitrobenzoic acid, a process that offers a balance of high yield, cost-effectiveness, and operational simplicity, making it well-suited for industrial implementation.[5]
Scale-Up Synthesis Protocol: Copper-Catalyzed Amination of 2-Chloro-6-nitrobenzoic Acid
This protocol is designed for the synthesis of this compound in a multi-kilogram scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.[2]
Materials and Equipment:
-
Reactants: 2-Chloro-6-nitrobenzoic acid, Ammonia (aqueous solution, 25-30%), Cuprous oxide (Cu₂O) or another suitable cuprous catalyst.
-
Solvent: A water-miscible organic solvent such as Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), or ethanol.[5]
-
Acid: Hydrochloric acid or sulfuric acid for pH adjustment.
-
Equipment: Jacketed glass-lined or stainless steel reactor with overhead stirring, temperature control unit (heating/cooling), reflux condenser, and a pressure rating suitable for the planned reaction conditions (typically 0.2–3.0 MPa).[5] Filtration and drying equipment (e.g., Nutsche filter-dryer).
Experimental Workflow Diagram:
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure:
-
Reactor Charging: In a suitable reactor, charge the 2-chloro-6-nitrobenzoic acid, the cuprous catalyst (e.g., cuprous oxide), and the organic solvent. The molar ratio of ammonia to the 2-halo-6-nitrobenzoic acid should be in the range of 2:1 to 20:1.[5]
-
Addition of Ammonia: Add the aqueous ammonia solution to the reactor.
-
Reaction: Seal the reactor and heat the mixture to the desired reaction temperature, typically between 80°C and 150°C, under a pressure of 0.2 to 3.0 MPa.[5] The optimal temperature and pressure will depend on the chosen solvent and catalyst.
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature.
-
Precipitation: Carefully add an acid (e.g., hydrochloric acid) to the reaction mixture to adjust the pH to between 0 and 3.[5] The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the filter cake with water to remove any remaining salts and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight. The final product should be a light yellow to brown powder or crystals.[2]
Process Optimization and Control
For a successful and efficient scale-up, several parameters need to be carefully controlled and optimized.
Table 1: Key Parameter Optimization for Amination Reaction
| Parameter | Range | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | Optimizing the catalyst amount is crucial for balancing reaction rate and cost. Lower amounts may lead to incomplete conversion, while higher amounts increase costs and may complicate purification. |
| Temperature | 80 - 150 °C | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts through decarboxylation or other side reactions. |
| Pressure | 0.2 - 3.0 MPa | Maintaining adequate pressure ensures that ammonia remains in the reaction mixture, driving the reaction to completion. |
| Solvent Choice | DMF, NMP, Ethanol | The choice of solvent affects the solubility of reactants and catalyst, as well as the reaction temperature and pressure. Water-miscible solvents are preferred for easier work-up.[5] |
Analytical Methods and Quality Control
To ensure the final product meets the required specifications for industrial applications, a robust quality control process is essential.
Table 2: Analytical Techniques for Quality Control
| Analytical Technique | Purpose | Acceptance Criteria |
| HPLC | To determine the purity of the final product and quantify any impurities. | Purity > 98%[2] |
| Melting Point | To confirm the identity and purity of the product. | 189 °C (decomposes)[2] |
| FT-IR Spectroscopy | To confirm the presence of key functional groups (amine, nitro, carboxylic acid). | Characteristic peaks corresponding to N-H, C=O, and N-O stretching vibrations. |
| ¹H NMR Spectroscopy | To confirm the chemical structure of the compound. | Peaks and integration values consistent with the structure of this compound. |
Safety, Health, and Environmental (SHE) Considerations
The scale-up of any chemical process requires a thorough evaluation of safety and environmental impacts.
-
Hazard Identification: this compound is classified as an irritant.[2] The reactants and solvents used may also have specific hazards. A comprehensive Safety Data Sheet (SDS) for all chemicals should be readily available and reviewed by all personnel.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, must be worn at all times.
-
Waste Management: All waste materials, including solvents and aqueous solutions from the work-up, must be collected and disposed of in accordance with local environmental regulations.
-
Process Safety: The reaction is conducted under pressure and at elevated temperatures. The reactor must be equipped with appropriate pressure relief devices and temperature controls to prevent runaway reactions.
Conclusion
The copper-catalyzed amination of 2-chloro-6-nitrobenzoic acid offers a scalable, efficient, and economically viable route for the industrial production of this compound. By carefully controlling reaction parameters, implementing robust analytical methods for quality control, and adhering to strict safety protocols, high-purity this compound can be consistently produced to meet the demands of the pharmaceutical, dye, and material science industries.
References
- Google Patents. CN102924314A - Preparation method of this compound.
- Google Patents. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
- Google Patents. WO2010045352A2 - Methods for producing aminonitrobenzoic acids.
- Eureka | Patsnap. Preparation method of this compound. [Link]
- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. This compound is a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] Achieving a high yield of this compound is crucial for the economic viability and efficiency of subsequent manufacturing processes.
This resource provides practical, field-tested insights to navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions.
-
Sub-optimal Synthetic Route: Several methods exist for synthesizing this compound, each with its own advantages and disadvantages.[2][3]
-
Reduction of 2,6-dinitrobenzoic acid: This is a common and often high-yielding method.[2][4] If you are using this route, ensure your reducing agent (e.g., sodium hydrosulfide) is of high quality and used in the correct stoichiometric amount (typically 1 to 5 equivalents). The reaction is often performed at reflux temperature in a solvent system like alcohol and water.[2]
-
Aminolysis of 2-halo-6-nitrobenzoic acid: This method uses readily available starting materials but requires careful control of reaction conditions to minimize side reactions.[3] The use of a cuprous catalyst is crucial for activating the aryl halide. Ensure the catalyst is active and not poisoned. The reaction is typically carried out under pressure at elevated temperatures (70-150 °C).[3][5]
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction stalls, consider the following:
-
Reagent Purity: Impurities in starting materials can inhibit the reaction. Use reagents of the highest possible purity.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. For exothermic reactions, such as permanganate oxidations, inadequate cooling can lead to side reactions and degradation of the product.[6]
-
Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent mixing throughout the reaction.[6]
-
-
Product Degradation: The product itself can be susceptible to degradation under harsh reaction conditions.
-
Over-oxidation: In syntheses involving oxidation (e.g., of a methyl group), using an excessive amount of oxidizing agent or reacting for too long can lead to the formation of unwanted byproducts.[6][7]
-
pH control: The pH of the reaction mixture can significantly affect the stability of both reactants and products. Maintain the pH within the optimal range for the specific reaction. For instance, during the work-up of many syntheses, acidification is required to precipitate the product; however, overly acidic conditions can sometimes lead to degradation.[3]
-
Question 2: I am observing significant impurity formation. How can I identify and minimize these byproducts?
Answer: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route.
-
Common Impurities and Their Sources:
-
Unreacted Starting Material: As mentioned above, this is often due to an incomplete reaction.
-
Over-oxidation Products: If using a strong oxidizing agent like potassium permanganate (KMnO4) to convert a methyl group to a carboxylic acid, over-oxidation can occur, leading to ring cleavage or the formation of other oxidized species.[7][8]
-
Side-products from Aminolysis: In the synthesis from 2-halo-6-nitrobenzoic acid, side reactions such as decarboxylation can occur, especially at high temperatures.[3]
-
Isomeric Impurities: Depending on the starting material, isomeric impurities may be present and carry through the synthesis. For example, when synthesizing the precursor 2-methyl-6-nitroaniline, the 4-nitro isomer is a common byproduct.[9][10]
-
-
Strategies for Minimizing Impurities:
-
Controlled Reagent Addition: Add reagents, especially strong oxidizing or reducing agents, slowly and in a controlled manner to maintain the desired reaction temperature and minimize localized high concentrations.[6]
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving amino groups, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized impurities.[11]
-
Purification of Intermediates: If your synthesis involves multiple steps, purifying the intermediate products can prevent the carry-over of impurities into the final step.
-
Recrystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[11] Common solvents for recrystallizing similar compounds include ethanol, methanol, ethyl acetate, or mixtures thereof.[3][11]
-
Question 3: My product fails to crystallize or oils out during purification. What should I do?
Answer: Oiling out or failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.
-
Troubleshooting Crystallization:
-
Purity: The most common reason for oiling out is the presence of significant impurities. Consider an additional purification step before recrystallization, such as column chromatography or an acid-base extraction.
-
Solvent Choice: The recrystallization solvent may not be optimal. Perform small-scale solubility tests with a range of solvents to find the best one.[11]
-
Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
"Salting Out": If using a polar solvent, adding a non-polar co-solvent can sometimes induce precipitation of the product.[11]
-
Solvent Removal: Ensure all residual solvent from the reaction is removed before attempting recrystallization. A rotary evaporator is effective for this purpose.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: While several methods exist, the reduction of 2,6-dinitrobenzoic acid is often considered a reliable and scalable route.[2] This method generally provides high yields and uses relatively inexpensive reagents.[2] The single-step conversion is also advantageous for large-scale production.[2]
Q2: How critical is the choice of solvent in the synthesis?
A2: The solvent plays a crucial role in solubility, reaction rate, and sometimes even the reaction pathway. For the reduction of 2,6-dinitrobenzoic acid, a mixture of an alcohol (like methanol or ethanol) and water is often used to ensure the solubility of both the reactants and reagents.[2] In the aminolysis of 2-halo-6-nitrobenzoic acid, water-miscible organic solvents like DMF, NMP, or DMSO are often employed.[3]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][6]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle them with care and avoid heat and shock.
-
Strong Acids and Bases: These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can react violently with organic materials.
-
Pressurized Reactions: If performing aminolysis in an autoclave, ensure the equipment is properly rated and maintained.[3]
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Considerations | Reference |
| Reduction | 2,6-Dinitrobenzoic acid | Sodium hydrosulfide | >85% | Readily available reagents, suitable for large scale. | [2] |
| Aminolysis | 2-Halo-6-nitrobenzoic acid | Ammonia, Cuprous catalyst | ~85-92% | Mild reaction conditions, high conversion rate. | [3][5] |
| Hofmann Degradation | 3-Nitrophthalimide | Sodium hypochlorite | ~88% | Starting material can be difficult to prepare. | [3] |
Experimental Protocol: Synthesis via Reduction of 2,6-Dinitrobenzoic Acid
This protocol is adapted from a patented, high-yield procedure.[2]
Materials:
-
2,6-Dinitrobenzoic acid
-
Sodium hydrosulfide (NaSH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dinitrobenzoic acid in a mixture of methanol and water.
-
Slowly add a solution of sodium hydrosulfide (2-3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the purified product under vacuum.
Visualizing the Workflow
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: A troubleshooting decision tree for addressing low purity in the final product.
References
- Process for preparing 2-amino-6-nitro-benzoic acid.
- Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. Benchchem.
- Preparation method of this compound.
- Side chain oxidation with KMnO4/H+. Chemistry Stack Exchange.
- How to prepare 2-Methyl-6-nitroaniline in synthesis?. Guidechem.
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14.
- Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide. Benchchem.
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives.
- Troubleshooting poor solubility of 2-Amino-6-methyl-4-nitrobenzoic acid in reactions. Benchchem.
- This compound. Chem-Impex.
- Synthesis of 2-nitrobenzoic acid. PrepChem.com.
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
- Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols.
- Preparation method of this compound.
- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
- Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. PubMed.
- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives.
- [Influence of pH on Kinetics of Anilines Oxidation by Permangan
- What's the mechanism of oxid
- THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections.
- Methods for producing aminonitrobenzoic acids.
- Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela.
- This compound. ChemScene.
- 2-Methyl-6-nitroaniline synthesis. ChemicalBook.
- 2-Methyl-3-nitroaniline. Biosynth.
- 2-Methyl-3-nitroaniline. PubChem.
- 2-Methyl-3-nitroaniline. Sigma-Aldrich.
- 2-Methyl-3-nitroaniline. NIST WebBook.
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed.
- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- 3-Nitroaniline. Wikipedia.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 3. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. WO2010045352A2 - Methods for producing aminonitrobenzoic acids - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of 2-Amino-6-nitrobenzoic acid
A Guide to Troubleshooting Common Side Reactions
Welcome to the technical support center for the synthesis of 2-Amino-6-nitrobenzoic acid. This valuable intermediate is crucial in the development of pharmaceuticals and dyes, but its synthesis can be fraught with challenges, leading to low yields and impure products.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common side reactions and optimize your experimental outcomes.
We will focus on a common and illustrative synthetic route: the selective reduction of 2,6-dinitrobenzoic acid. This method is often preferred for its directness but requires precise control to avoid unwanted side reactions.
Part 1: Overview of a Common Synthetic Pathway
The selective reduction of 2,6-dinitrobenzoic acid to this compound is a well-established method.[2][3] The Zinin reduction, which typically employs sodium sulfide or hydrosulfide, is often used for its ability to selectively reduce one nitro group in the presence of another.[4][5]
The general transformation is as follows:
Caption: General workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide for Selective Nitro Reduction
This section addresses the most common issues encountered during the selective reduction of 2,6-dinitrobenzoic acid.
Question 1: My reaction yield is significantly lower than expected, and I've isolated unreacted starting material. What's going wrong?
Answer: Low yield due to incomplete conversion is a frequent problem that typically points to issues with the reducing agent, reaction conditions, or stoichiometry.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Insufficient Reducing Agent | The stoichiometry of the Zinin reduction can be complex; a common stoichiometry is 4 equivalents of the nitro compound to 6 equivalents of the sulfide.[4] An insufficient amount will naturally lead to incomplete reaction. | Carefully verify the molar equivalents of your reducing agent (e.g., sodium sulfide). A typical starting point is 1.5 to 3 equivalents of the sulfide per equivalent of the dinitro compound.[3] |
| Inactive Reducing Agent | Sodium sulfide (Na₂S) and sodium hydrosulfide (NaSH) are hygroscopic and can degrade upon exposure to air and moisture. Using old or improperly stored reagents will significantly lower the effective concentration of the reducing species. | Use a fresh, unopened bottle of sodium sulfide or sodium hydrosulfide. If the reagent is old, consider titrating it to determine its actual strength before use. |
| Suboptimal Temperature | The reduction is typically performed at elevated temperatures (e.g., 60-95°C) to proceed at a reasonable rate.[3] Insufficient heat will result in a sluggish or stalled reaction. | Ensure your reaction mixture reaches and maintains the target reflux temperature. Monitor the internal temperature, not just the heating mantle setting. |
| Poor Solubility | The reaction is often carried out in a mixed solvent system like ethanol/water to dissolve both the organic substrate and the inorganic sulfide salt.[6] If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing the rate considerably. | Adjust the solvent ratio (e.g., ethanol:water) to ensure complete dissolution of the 2,6-dinitrobenzoic acid at the reaction temperature. |
Self-Validating Protocol: Selective Reduction
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dinitrobenzoic acid (1.0 eq.) in a 3:1 mixture of ethanol and water.
-
Add sodium bicarbonate (1.0-1.2 eq.) to form the soluble sodium salt of the benzoic acid.[3]
-
In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5-2.0 eq.) in water.
-
Heat the solution of the dinitrobenzoic acid to a gentle reflux.
-
Add the sodium sulfide solution dropwise to the refluxing mixture over 30-60 minutes.
-
Maintain reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture, filter to remove any sulfur byproducts, and acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the product.[7]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Question 2: My final product is contaminated with a significant amount of 2,6-diaminobenzoic acid. How can I prevent this over-reduction?
Answer: The formation of 2,6-diaminobenzoic acid is a classic side reaction caused by the reducing agent not discriminating between the two nitro groups. This indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Excess Reducing Agent | While a slight excess is needed to drive the reaction, a large excess of sodium sulfide will reduce both nitro groups indiscriminately. | Reduce the molar equivalents of the reducing agent. Start with a lower amount (e.g., 1.5 eq.) and monitor the reaction closely, adding small additional portions only if the reaction stalls. |
| Prolonged Reaction Time / High Temperature | Leaving the reaction to run for too long or at an excessively high temperature after the initial selective reduction is complete provides the necessary energy and opportunity for the second, slower reduction to occur. | Monitor the reaction progress diligently using TLC or HPLC. Once the starting material is consumed and the desired product is the major spot, proceed with the workup immediately. Do not leave the reaction to reflux overnight without prior optimization. |
| Choice of Reducing Agent | While sodium sulfide is standard, other reagents can offer different selectivity profiles. Sodium polysulfide (Na₂Sₓ), generated by adding elemental sulfur to a sodium sulfide solution, is often cited as being more selective for reducing one nitro group in polynitro compounds.[8] | For highly sensitive substrates, consider preparing sodium polysulfide by adding elemental sulfur (S₈) to your sodium sulfide solution before adding it to the reaction mixture.[8] |
Question 3: The isolated product is dark brown or black, not the expected yellow color. What causes this discoloration?
Answer: Product discoloration is almost always due to the presence of highly colored impurities, often arising from oxidation side reactions or the formation of polymeric materials.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Oxidation of the Amino Group | The newly formed aromatic amine is susceptible to air oxidation, especially at elevated temperatures and under basic conditions during workup. This can form colored quinone-like structures or other oxidized species. | After the reaction is complete, cool the mixture under an inert atmosphere (e.g., nitrogen or argon) before proceeding with the workup.[9] |
| Formation of Azo Byproducts | Intermediates in the nitro reduction pathway, such as nitroso and hydroxylamine species, can couple to form colored azo or azoxy compounds.[4] | Ensure efficient and smooth reduction by maintaining a consistent temperature and dropwise addition of the reducing agent to avoid a localized buildup of intermediates. |
| Residual Sulfur | Elemental sulfur, a byproduct of the sulfide reduction, can sometimes contaminate the final product, giving it a yellowish or brownish hue. | Filter the cooled, basic reaction mixture through a pad of celite before acidification to remove precipitated sulfur. |
| Ineffective Purification | If colored impurities are not effectively removed, they will persist in the final product. | During recrystallization, treat the hot solution with activated charcoal to adsorb colored impurities before hot filtration.[9] Ensure the chosen recrystallization solvent provides good differential solubility between the product and the impurities. Ethanol/water or ethyl acetate are often good starting points.[7] |
Part 3: Troubleshooting Workflow and FAQs
Caption: Troubleshooting logic for common purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with the Zinin reduction? A1: The primary hazard is the potential for releasing toxic hydrogen sulfide (H₂S) gas. The reaction mixture is basic from the sodium sulfide. If it is accidentally acidified prematurely, or if the final acidic workup is not performed in a well-ventilated fume hood, significant amounts of H₂S gas (which has a characteristic rotten egg smell and is toxic) can be released.[6] Always perform the acidification step slowly and in a certified chemical fume hood.
Q2: Can I use other reducing agents like catalytic hydrogenation (H₂/Pd/C)? A2: While catalytic hydrogenation is a powerful method for nitro reduction, it generally lacks the selectivity to reduce only one of two aromatic nitro groups and would likely lead directly to 2,6-diaminobenzoic acid.[5] Reagents like sodium sulfide or tin(II) chloride are preferred for this type of selective transformation.[5]
Q3: My synthesis starts from 2-chloro-6-nitrobenzoic acid and ammonia. What is the most common side reaction? A3: For the nucleophilic aromatic substitution of 2-chloro-6-nitrobenzoic acid with ammonia, the most common issues are incomplete reaction and decarboxylation. This reaction often requires high temperatures and pressure, which can lead to the loss of the carboxylic acid group as CO₂, especially if conditions are too harsh or prolonged.[7]
Q4: What is the best way to confirm the purity and identity of my final product? A4: A combination of techniques is recommended. A sharp melting point is a good initial indicator of purity. For structural confirmation, ¹H NMR spectroscopy is invaluable to confirm the presence of the amino and nitro groups and the substitution pattern on the aromatic ring.[7] HPLC is the best technique for quantifying purity and detecting the presence of starting material or side products like the diamine.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
- Google Patents. (CN102924314A). Preparation method of this compound.
- Wikipedia. Zinin reaction.
- Guidechem. How to prepare 2-Methyl-6-nitroaniline in synthesis?.
- Common Organic Chemistry. Nitro Reduction - Sodium Sulfide (Na2S).
- Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds.
- WordPress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- Science.gov.
- Common Organic Chemistry. Nitro Reduction - Common Conditions.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- YouTube. (2019).
- YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide.
- Patsnap. (EP2349980B1). Process for preparing 2-amino-6-nitro-benzoic acid.
- Google Patents. (EP2349980B1). Process for preparing 2-amino-6-nitro-benzoic acid.
- Chem-Impex. This compound.
- Google Patents. (CN111718264A). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Patsnap. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 4. Zinin reaction - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 7. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity of 2-Amino-6-nitrobenzoic acid
Welcome to the technical support center for the purification of 2-Amino-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high purity of this compound after recrystallization. As a key intermediate in the synthesis of pharmaceuticals and dyes, its purity is critical for downstream applications.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Core Properties of this compound
A foundational understanding of the target compound's properties is the first step in effective troubleshooting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [1][3] |
| Molecular Weight | 182.13 g/mol | [1][3] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 180-190°C (with decomposition) | [1][4] |
| Purity (Typical) | ≥98-99% (HPLC) | [1][5] |
| Storage | Store at 0-8°C, sealed in dry, dark place | [1][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low and/or broad melting point range. What does this indicate?
A: This is the most classic and definitive indicator of an impure sample. Pure crystalline solids have a sharp, defined melting point. The presence of impurities disrupts the crystal lattice structure, requiring less energy to break the intermolecular forces, which results in a depression and broadening of the melting point range. Residual solvent from the recrystallization process can also cause this issue.[6]
Troubleshooting Steps:
-
Ensure the Product is Dry: Before re-evaluating the purity, ensure your product is completely free of solvent. Dry the crystals under vacuum to a constant weight.[6]
-
Repeat the Recrystallization: The most likely cause is residual impurity. A second recrystallization, performed with meticulous care, is often sufficient. Pay close attention to using the minimum amount of hot solvent.[6][7]
-
Analytical Confirmation: Confirm the presence of impurities using an orthogonal method like HPLC or ¹H NMR spectroscopy.[6][8] These techniques can provide quantitative data on the purity level and may help identify the contaminants.
Q2: The recovery yield after recrystallization is extremely low. How can I improve it?
A: Low recovery is a common challenge in recrystallization and typically points to one of several procedural errors. The goal is to maximize the differential solubility of your compound at high and low temperatures, and any deviation can lead to product loss.[7][9]
Causality & Corrective Actions:
-
Excess Solvent: This is the most frequent cause of poor yield.[9][10] The compound remains in the cold mother liquor because the solution is not saturated.
-
Solution: Use the absolute minimum amount of boiling solvent required to dissolve the crude solid. Add the hot solvent in small portions to the heated crude material until dissolution is just complete.[7] If you have already filtered and have a clear filtrate with no crystals, you can carefully evaporate some of the solvent and attempt to cool again.[10][11]
-
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration, you will lose a significant portion of your product.
-
Solution: Use a pre-heated filter funnel (e.g., place it on top of the boiling flask for a few minutes before use) and add a small excess of hot solvent (~5-10%) before filtering to keep the product in solution.[6]
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, a significant amount of the product will remain dissolved.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[7]
-
Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.
-
Q3: Instead of forming crystals, my product separated as an oil ("oiling out"). What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid before it can crystallize.[10] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (often due to the presence of significant impurities that lower the melting point).[11] An oil is undesirable as it tends to trap impurities.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation point of the solution.[11]
-
Promote Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Slower cooling provides more time for proper crystal nucleation to occur at a temperature below the compound's melting point.[10]
-
Induce Crystallization: If crystals still do not form, try scratching the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[7][10] Alternatively, if you have a pure crystal, add a tiny "seed crystal."
-
Re-evaluate Solvent Choice: If oiling out persists, the boiling point of your solvent may be too high relative to the melting point of your impure compound. Consider a solvent with a lower boiling point.
Q4: The final product is dark yellow or brown, not the expected light yellow. How can I remove the color?
A: A darker-than-expected color indicates the presence of colored, often polymeric or oxidized, impurities.[6] this compound contains an amino group that can be susceptible to air oxidation, which can form colored byproducts.[6]
Decolorization Protocol:
This procedure should be integrated into the standard recrystallization workflow.
-
Dissolve the Crude Product: Dissolve the impure solid in the minimum amount of hot solvent as usual.
-
Add Activated Charcoal: Remove the flask from the heat source. Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution – typically 1-2% of the solute's weight. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Heat and Swirl: Gently swirl the flask and heat it again for a few minutes. The charcoal has a high surface area that adsorbs the large, colored impurity molecules.[6]
-
Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[6]
-
Crystallize: Allow the clear, decolorized filtrate to cool and crystallize as per the standard procedure.
Q5: I've tried recrystallization multiple times, but HPLC/NMR analysis still shows significant impurities. What are my next steps?
A: If multiple recrystallization attempts fail, it indicates that the impurities have a solubility profile very similar to this compound in the chosen solvent. In this case, a more selective purification technique is required.
Advanced Purification Strategies:
-
Change the Solvent System: The key to successful recrystallization is the differential solubility of the product versus the impurity. An impurity that is co-soluble in one solvent may be insoluble in another. A patent for the preparation of this compound suggests several solvents that can be used for recrystallization, including ethyl acetate, ethanol, methanol, acetone, hexane, and tetrahydrofuran (THF).[13] Perform small-scale solubility tests to identify a more effective solvent or a mixed-solvent system.[6]
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds. Since your target molecule is amphoteric (containing both an acidic carboxylic acid group and a basic amino group), its solubility is highly pH-dependent.[14] This property can be exploited to separate it from neutral impurities or from impurities with different pKa values.
-
Column Chromatography: When all else fails, column chromatography is the most powerful method for separating compounds with similar physical properties.[6] It is recommended when impurities have a very similar solubility profile or when an exceptionally high degree of purity is required for applications like pharmaceutical development.[6]
Experimental Protocols & Visualizations
General Recrystallization Workflow
The following diagram outlines the standard, self-validating workflow for recrystallization.
Caption: Standard experimental workflow for recrystallization.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common recrystallization problems.
Caption: Troubleshooting decision tree for recrystallization.
References
- YiZheng HaiFan Chemical Co., Ltd. (2013). This compound.
- Google Patents. (2013). CN102924314A - Preparation method of this compound.
- Odinity. (n.d.). Recrystallization.
- PubChem. (n.d.). 2-Nitrobenzoic acid.
- Google Patents. (2011). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
- University of York. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization-1.pdf.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 50573-74-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Halo-6-Nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-amino-6-nitrobenzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on the amination of 2-halo-6-nitrobenzoic acid. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to help you optimize your reaction conditions for maximum yield and purity.
Section 1: The Underlying Chemistry: A Primer on SNAr
The amination of 2-halo-6-nitrobenzoic acid proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is critical for effective troubleshooting. Unlike SN1 or SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process.[1][2]
-
Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the halogen (the ipso-carbon). This step is possible because the aromatic ring has been rendered electron-poor (electrophilic) by the powerful electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group.[3][4]
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][5]
-
Elimination & Aromaticity Restoration: The aromaticity is restored when the leaving group (halide ion) is expelled, yielding the final aminated product.
The presence of the nitro group ortho to the halogen is essential; it activates the ring towards nucleophilic attack and stabilizes the key intermediate, making the reaction feasible.[2][3]
Caption: The SNAr mechanism for the amination of 2-halo-6-nitrobenzoic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield is a common problem that typically points to one of three areas: incomplete reaction, suboptimal reagents/conditions, or side reactions.
-
Incomplete Reaction: The SNAr reaction can be slow. Ensure you are allowing sufficient reaction time. Monitor the disappearance of your starting material by Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider increasing the temperature. Some protocols for similar substrates recommend temperatures between 80-120°C, sometimes under microwave irradiation to accelerate the reaction.[6][7]
-
Suboptimal Reagents/Conditions:
-
Base: The choice of base is critical. It serves to deprotonate the amine nucleophile (increasing its nucleophilicity) or to neutralize the H-X formed. A base that is too strong can lead to side reactions, while one that is too weak may not facilitate the reaction effectively.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Leaving Group: The nature of the halogen (F, Cl, Br, I) significantly impacts the reaction rate. See Q2 for a detailed explanation.
-
-
Side Reactions: The formation of byproducts consumes your starting material. Common side reactions include decarboxylation at high temperatures or reactions involving the nitro group. Careful control of temperature is key to minimizing these.[7]
Q2: Which halogen (F, Cl, Br, I) is the best leaving group for this SNAr reaction?
A2: This is a point of critical distinction for the SNAr mechanism. Contrary to SN1/SN2 reactions where I > Br > Cl > F is the trend for leaving group ability, in SNAr, the trend is often reversed: F > Cl > Br > I .
The reason lies in the rate-determining step. For SNAr, the first step—nucleophilic attack and formation of the Meisenheimer complex—is typically rate-limiting. Fluorine is the most electronegative halogen, making the ipso-carbon the most electrophilic (electron-deficient). This strong inductive effect significantly accelerates the initial attack by the amine nucleophile, leading to a faster overall reaction rate. While the C-F bond is strong, the high activation provided by fluorine's electronegativity usually outweighs its poorer ability to leave in the second, faster step.
Q3: How do I choose the correct base and solvent for my reaction?
A3: The base and solvent are interdependent and must be chosen as a system. The goal is to maximize the nucleophilicity of the amine while maintaining the stability of the starting material and product.
| Parameter | Options | Rationale & Considerations |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOAc, Et₃N (Triethylamine), DBU | Inorganic bases (e.g., K₂CO₃, K₃PO₄) are often effective, non-nucleophilic, and economical.[8] They are strong enough to deprotonate the intermediate but often require higher temperatures. Organic bases (e.g., Et₃N, DBU) are soluble in organic solvents but can be too weak or, if sterically unhindered, may compete as nucleophiles. The choice can be highly substrate-dependent; experimental screening is recommended.[9][10] |
| Solvent | DMF, DMSO, NMP, Dioxane, 2-Ethoxyethanol | Polar aprotic solvents (DMF, DMSO, NMP) are ideal. They effectively solvate cations, leaving the corresponding anion (base or nucleophile) more reactive. They also have high boiling points, allowing for elevated reaction temperatures.[10] Protic solvents (e.g., alcohols, water) should be avoided as they can solvate and deactivate the amine nucleophile through hydrogen bonding.[11] |
Pro-Tip: Start with K₂CO₃ or K₃PO₄ in DMF or DMSO at 80-100 °C and monitor the reaction. If the reaction is slow or stalls, consider moving to a higher boiling solvent like NMP or using a stronger base system.
Section 3: Troubleshooting Guide
Caption: A logical workflow for troubleshooting common amination reaction issues.
Problem 1: Low or No Product Conversion
-
Observation: TLC/HPLC analysis shows a significant amount of unreacted 2-halo-6-nitrobenzoic acid, even after prolonged reaction times.
-
Potential Cause 1: Insufficient Activation. The reaction temperature may be too low, or the reaction time too short. The SNAr reaction has a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. If using a solvent like DMF (b.p. 153 °C), you can safely heat to 120-130 °C. Alternatively, consider switching to a catalyst-free microwave-assisted protocol, which can dramatically reduce reaction times from hours to minutes.[6][12]
-
-
Potential Cause 2: Inactive Amine Nucleophile. The amine may be protonated by the acidic benzoic acid starting material, reducing its nucleophilicity. The chosen base may be too weak to deprotonate the resulting ammonium salt or the amine itself.
-
Solution: Ensure at least two equivalents of base are used: one to neutralize the benzoic acid and one to facilitate the reaction. Consider a stronger base like K₃PO₄. Alternatively, protect the carboxylic acid as an ester (e.g., methyl ester) before the amination, and deprotect it in a subsequent step.
-
-
Potential Cause 3: Poor Reagent Quality. The amine may have degraded, the base may be hydrated, or the solvent may contain water.
-
Solution: Use a fresh bottle of the amine. Ensure the base is anhydrous and has been stored properly. Use anhydrous grade polar aprotic solvents, as water can compete as a nucleophile and interfere with the base.
-
Problem 2: Formation of Multiple Byproducts
-
Observation: The TLC plate shows multiple spots in addition to the starting material and the desired product.
-
Potential Cause 1: Decarboxylation. At excessively high temperatures (>150-160 °C), the benzoic acid moiety can be lost, leading to the formation of a halo-nitroaniline byproduct.
-
Solution: Reduce the reaction temperature. The goal is to find a temperature high enough for a reasonable reaction rate but low enough to prevent decarboxylation. A typical ceiling is around 120-140 °C.
-
-
Potential Cause 2: Reduction of the Nitro Group. If a reducing agent is inadvertently present, or if certain amines or catalysts are used under specific conditions, the nitro group can be reduced to an amine, leading to diamine byproducts. This is more common in reductive amination protocols but can occur if reaction conditions are not well-controlled.[13][14]
-
Solution: Ensure the reaction is run under a clean, inert atmosphere (N₂ or Argon) if you suspect oxidative side reactions. Scrutinize all reagents for potential contaminants. If using a metal catalyst (e.g., for a Buchwald-Hartwig or Ullmann-type reaction), be aware of its potential to catalyze side reactions.[8][15]
-
-
Potential Cause 3: Dimerization or Polymerization. Highly reactive intermediates or products can sometimes react with themselves.
-
Solution: Use a higher dilution (lower concentration) to disfavor bimolecular side reactions. Add the amine slowly to the reaction mixture rather than all at once.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Observation: The crude product is an oil, difficult to filter, or proves challenging to purify by recrystallization or chromatography.
-
Potential Cause 1: Incorrect pH during Workup. The product, this compound, is amphoteric (contains both an acidic -COOH group and a basic -NH₂ group). Its solubility is highly pH-dependent.
-
Solution: During aqueous workup, carefully adjust the pH to the isoelectric point of the product to induce precipitation. First, make the solution basic (e.g., with NaOH) to dissolve the product and remove any non-acidic impurities. Then, slowly acidify the aqueous layer (e.g., with 1M HCl) until maximum precipitation is observed (often around pH 3-4).[7]
-
-
Potential Cause 2: Unsuitable Recrystallization Solvent. The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out with impurities).
-
Solution: Ethanol or ethanol/water mixtures are often good starting points for recrystallizing polar, aromatic compounds like this.[7] Perform small-scale solubility tests to find an optimal solvent system where the product is soluble when hot but sparingly soluble when cold.
-
-
Potential Cause 3: Persistent Impurities. Some byproducts may have similar polarity to the desired product, making separation difficult.
-
Solution: If recrystallization fails, column chromatography on silica gel is the next step. Use a gradient elution system, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute your product cleanly.
-
Section 4: Protocols & Methodologies
General Protocol for the Amination of 2-Chloro-6-nitrobenzoic Acid
This is a representative starting protocol. Optimal conditions may vary based on the specific amine and available equipment.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitrobenzoic acid (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system, stained with UV light). The reaction is complete when the starting halide spot is no longer visible. This may take 4-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (10x the volume of DMF used).
-
Extraction: Make the aqueous solution basic (pH > 10) with 2M NaOH. Wash with ethyl acetate (2x) to remove non-acidic impurities.
-
Precipitation & Isolation: Carefully acidify the aqueous layer with 1M HCl with cooling (ice bath) until the pH is ~3-4. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize the crude solid from hot ethanol.
Section 5: References
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]
-
Optimization of reaction conditions for 2. a,b - ResearchGate. [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]
-
Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]
-
Optimization of reaction conditions for the aminalization reaction between 1a and 2a. - ResearchGate. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC - NIH. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]
-
Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives - PubMed. [Link]
-
Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - Organic Chemistry Portal. [Link]
-
Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid | Request PDF. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Technical Support Center: Removal of Impurities from Crude 2-Amino-6-nitrobenzoic Acid
Welcome to the technical support guide for the purification of 2-Amino-6-nitrobenzoic acid (ANBA). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. As a crucial intermediate in the synthesis of pharmaceuticals and dyes, the purity of ANBA is paramount for successful downstream applications.[1] This guide is structured to address the common challenges encountered during its purification, ensuring you can achieve high-purity material consistently.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions in a direct question-and-answer format.
Question: My final product is discolored (e.g., yellow, brown, or darker than expected). What is the cause and how can I fix it?
Answer: Discoloration in the final product typically stems from two primary sources: the presence of highly colored, often polymeric or oxidized, impurities from the synthesis, or the oxidation of the amino group on the ANBA molecule itself.[2][3]
-
Causality: The amino group (-NH₂) is susceptible to oxidation, which can form colored impurities, especially when heated in the presence of air. Side reactions during synthesis can also generate persistent colored byproducts.
-
Solutions:
-
Activated Charcoal Treatment: After dissolving the crude ANBA in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal.[3] The charcoal has a high surface area that adsorbs the colored impurities. Boil the solution with the charcoal for 5-10 minutes.
-
Hot Filtration: It is critical to remove the charcoal and any other insoluble impurities by filtering the solution while it is still hot. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of the product in the funnel.[2]
-
Inert Atmosphere: To prevent oxidation, consider performing the heating and dissolution steps under an inert atmosphere, such as nitrogen or argon.[2][3]
-
Question: The product "oils out" during recrystallization instead of forming crystals. Why is this happening?
Answer: "Oiling out" occurs when the dissolved solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This is often because the solution is supersaturated to a point where the solute's solubility is exceeded above its melting point or because of the presence of impurities that disrupt crystal lattice formation.[2][3]
-
Causality: If the boiling point of the recrystallization solvent is higher than the melting point of the solute, the solute may melt before it dissolves, and upon cooling, it separates as an oil. More commonly, significant impurity levels depress the melting point of the mixture and interfere with crystallization.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly again.[3]
-
Slow Cooling: Avoid rapid cooling. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling encourages the formation of well-ordered, pure crystals.[2][3]
-
Change the Solvent System: The chosen solvent may be too effective. Try using a solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[2]
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch.[3]
-
Question: My recovery yield after recrystallization is very low. How can I improve it?
Answer: Low yield is one of the most common frustrations during recrystallization. The primary culprit is typically using an excessive amount of solvent, though other factors can contribute.[3]
-
Causality: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated one at a low temperature. If too much solvent is used, the solution remains unsaturated even when cold, and a significant portion of the product stays dissolved in the mother liquor.[3]
-
Solutions:
-
Use Minimum Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This is the most critical factor for maximizing yield.[2][4]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4]
-
Prevent Premature Crystallization: As mentioned earlier, use a pre-heated funnel for hot filtration to avoid losing product that crystallizes in the funnel.[3]
-
Solvent Selection: Choose a solvent in which the product has high solubility when hot but very low solubility when cold. Small-scale solubility tests are essential.[2]
-
Question: The melting point of my purified product is broad. Does this mean it's still impure?
Answer: Yes, a broad melting point range is a classic indicator of impurity. A pure crystalline solid typically has a sharp melting point range of 1-2 °C.
-
Causality: Impurities disrupt the crystal lattice of the solid, which lowers the energy required to break it apart. This results in the solid beginning to melt at a lower temperature and over a wider range compared to the pure substance. Residual solvent can also cause a depressed and broad melting point.
-
Solutions:
-
Repeat Recrystallization: The most straightforward solution is to perform a second recrystallization. This is often necessary if the initial crude material was highly impure.[2]
-
Thorough Drying: Ensure the purified crystals are completely dry. Place the product in a vacuum oven until a constant weight is achieved to remove any trapped solvent.[2]
-
Consider a Different Purification Method: If repeated recrystallizations fail to improve purity, the impurities may have similar solubility properties to your product. In this case, consider an alternative method like acid-base extraction (discussed in the FAQ) or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present in crude ANBA are highly dependent on the synthetic route used. Common starting materials include 2-halo-6-nitrobenzoic acid or 2,6-dinitrobenzoic acid.[5][6] Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual 2-chloro-6-nitrobenzoic acid, 2-iodo-6-nitrobenzoic acid, or 2,6-dinitrobenzoic acid.[5][6][7]
-
Reaction Byproducts: Decarboxylation products or compounds arising from side reactions. Some syntheses use a copper catalyst, which must be removed.[5]
-
Isomeric Impurities: Depending on the synthesis, other isomers like 2-amino-3-nitrobenzoic acid or similar compounds might be present.[8]
Q2: How do I select the best recrystallization solvent?
The ideal solvent should exhibit high solubility for ANBA at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[4] Given ANBA's structure with polar amino, nitro, and carboxylic acid groups, polar solvents are good candidates.[9]
-
Good Starting Points: Solvents like ethanol, methanol, ethyl acetate, or mixtures with water are often effective.[2][5] A patent for the preparation of ANBA specifically mentions recrystallization from ethyl acetate or an ethyl acetate/hexane mixture.[5]
-
Testing Protocol: Before committing to a bulk recrystallization, perform small-scale tests. Add ~30 mg of crude product to a test tube, add a few drops of a solvent, and observe solubility at room temperature. If insoluble, heat the mixture, adding the solvent dropwise until the solid dissolves. Then, let it cool to see if crystals form.[2]
Q3: Can acid-base extraction be used for purification?
Yes, acid-base extraction is an excellent and often underutilized technique for purifying compounds like ANBA, which are amphoteric (containing both an acidic and a basic functional group).[9] This method is particularly effective for removing neutral organic impurities.
-
Principle:
-
Dissolve the crude material in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid group will be deprotonated to form a water-soluble sodium salt (-COO⁻Na⁺), while neutral impurities remain in the organic layer.
-
Separate the aqueous layer. The basic amino group remains uncharged.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2.[5][7] This will re-protonate the carboxylate, causing the pure ANBA to precipitate out of the water.
-
Collect the pure solid by filtration.
-
Q4: How can I confirm the purity of my final product?
A combination of methods should be used to confirm purity:
-
Melting Point Analysis: As discussed, a sharp melting point close to the literature value (~189 °C with decomposition) is a strong indicator of purity.[10]
-
Thin Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A pure sample will show a single major peak. Purity can be reported as a percentage based on peak area.[5]
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): These techniques can confirm the chemical structure and identify the presence of impurities by comparing the resulting spectrum to a known standard.
Q5: What are the key safety precautions when handling this compound?
According to safety data sheets, this compound and related compounds are hazardous.[11] Always follow good laboratory practices:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Data Presentation & Visualizations
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.4 | 24.5 | Good general-purpose polar protic solvent. Often used in mixtures with water.[2] |
| Methanol | 64.7 | 32.7 | More polar than ethanol; may have higher solubility at room temperature.[5] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent, effective for many organic compounds.[5] |
| Water | 100.0 | 80.1 | Highly polar. ANBA has low solubility, but it can be used as an anti-solvent with alcohols.[9] |
| Hexane | 69.0 | 1.9 | Non-polar anti-solvent, can be used with ethyl acetate to induce precipitation.[5] |
Diagrams and Workflows
Caption: Logical workflow for purification via acid-base extraction.
Detailed Experimental Protocol: Recrystallization
This protocol provides a reliable method for purifying crude this compound using ethanol.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a small amount of ethanol, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to ensure a good yield. [4]
-
-
Decolorization (Optional):
-
If the solution is significantly colored, remove the flask from the heat.
-
Allow the solution to cool slightly, then add a small spatula-tip of activated charcoal.
-
Return the flask to the hot plate and gently boil for 5-10 minutes. [3]
-
-
Hot Filtration:
-
Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper. Pre-heat the funnel by pouring hot solvent through it.
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities. [2]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. [3][4] * Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [4]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the dry crystals and compare it to the literature value.
-
Assess purity using TLC or HPLC.
-
References
- BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
- BenchChem Technical Support. (n.d.). Troubleshooting poor solubility of 2-Amino-6-methyl-4-nitrobenzoic acid in reactions.
- Google Patents. (n.d.). CN102924314A - Preparation method of this compound.
- Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
- BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
- Patsnap. (n.d.). Preparation method of this compound.
- BenchChem Application Notes. (n.d.). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.
- BenchChem Technical Support. (n.d.). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide.
- BenchChem Technical Guide. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 50573-74-5 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.cn]
Technical Support Center: Challenges in the Separation of Nitrobenzoic Acid Isomers by HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitrobenzoic acid isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in separating the ortho-, meta-, and para-isomers of nitrobenzoic acid. Due to their structural similarities and closely related physicochemical properties, these positional isomers present a significant chromatographic challenge. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve robust and reproducible separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during method development for nitrobenzoic acid isomers.
Q1: Why are my nitrobenzoic acid isomers co-eluting on a standard C18 column with a neutral mobile phase (e.g., methanol/water)?
A: This is the most common issue and is entirely expected. With a neutral mobile phase, the carboxylic acid functional group on all three isomers will be deprotonated (ionized) to its anionic carboxylate form. In this ionized state, the molecules are highly polar and have very little retention on a non-polar C18 stationary phase, causing them to elute together near the solvent front. Standard reversed-phase eluents like methanol-water or acetonitrile-water often show only a single peak for all three isomers because the subtle differences in their pKa values are not exploited.[1]
Q2: What is the single most important parameter to control for separating these isomers?
A: Mobile phase pH is the most critical parameter.[2][3] The key to separating these acidic compounds on a reversed-phase column is to suppress their ionization. By lowering the mobile phase pH to a value below the pKa of the isomers, you convert them to their neutral, protonated form. This increases their hydrophobicity, leading to greater interaction with the C18 stationary phase and allowing for separation based on subtle differences in their polarity.[1][4]
Q3: What is a good starting mobile phase pH for this separation?
A: A pH range between 2.7 and 3.0 is an excellent starting point.[1] As shown in the table below, the pKa values for the meta- and para- isomers are around 3.4-3.5. Setting the pH below this range ensures they are primarily in their non-ionized, more retained form. The ortho-isomer has an anomalously low pKa (around 2.2) due to the ortho-effect, meaning it will still be partially ionized at pH 2.7-3.0, causing it to elute earlier.[5] This difference in ionization state at a controlled pH is the primary mechanism for their separation.
Q4: My ortho-nitrobenzoic acid peak is eluting much earlier than the meta and para isomers. Is this normal?
A: Yes, this is the expected elution order. The ortho-isomer is a significantly stronger acid (lower pKa) than the meta and para isomers.[5] This is attributed to the "ortho-effect," where the proximity of the nitro and carboxylic acid groups leads to steric inhibition of resonance and stabilizes the carboxylate anion.[5] Therefore, even in an acidic mobile phase (e.g., pH 2.8), a larger fraction of ortho-isomers will be in their ionized, more polar form compared to the meta and para isomers, causing weaker interaction with the stationary phase and a shorter retention time.
Q5: I'm seeing significant peak tailing for all my isomers, even with an acidic mobile phase. What's the cause?
A: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and exposed, acidic silanol groups on the silica surface of the HPLC column.[6] While a low pH mobile phase helps, it may not eliminate the issue entirely. This can be addressed by:
-
Using a high-purity, end-capped column: Modern columns are designed with minimal residual silanols.
-
Ensuring sufficient buffer capacity: The mobile phase additive (e.g., phosphate, acetate) must be at a sufficient concentration (typically 10-25 mM) to maintain a constant pH and mask the silanol groups.[6]
-
Verifying mobile phase pH: Ensure the pH of the final mobile phase mixture (including the organic solvent) is in the desired range, as the addition of organic solvent can slightly alter the pH.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Resolving Co-eluting Meta- and Para-Nitrobenzoic Acid Isomers
The meta- and para- isomers are often the most difficult to resolve due to their very similar pKa values and hydrophobicity. A systematic approach is required to optimize selectivity.
The Core Problem: Similar Physicochemical Properties
The primary challenge is the minimal difference in polarity and acidity between 3-nitrobenzoic acid and 4-nitrobenzoic acid. Achieving separation requires fine-tuning the chromatographic conditions to amplify these small differences.
Systematic Workflow for Method Optimization
The following workflow provides a logical sequence of steps to develop and optimize the separation.
Caption: A systematic workflow for resolving challenging isomer pairs.
Experimental Protocol 1: Mobile Phase pH Optimization
Causality: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) governs the ionization state of the acids. By precisely controlling the pH below the pKa, you can control the ratio of the ionized ([A⁻]) to non-ionized ([HA]) forms. Even a small difference in pKa between the meta and para isomers will result in a different [A⁻]/[HA] ratio at a given pH, altering their bulk polarity and enabling separation.
Methodology:
-
Prepare a stock buffer: Prepare a 50 mM potassium phosphate monobasic solution in HPLC-grade water.
-
Adjust pH: Titrate the buffer with phosphoric acid to four different pH setpoints: 3.2, 3.0, 2.8, and 2.6.
-
Prepare Mobile Phases: For each pH-adjusted buffer, prepare a mobile phase consisting of Acetonitrile:Buffer (e.g., 30:70 v/v). Ensure the final composition is filtered and degassed.
-
Equilibrate and Analyze: Equilibrate a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with at least 10 column volumes of the initial mobile phase.
-
Inject Standard: Inject a mixed standard of all three isomers and record the retention times and resolution between the meta and para peaks.
-
Evaluate: Compare the chromatograms from the four pH conditions. The optimal pH will provide the best balance of retention and resolution. A study found the best pH range to be between 2.75 and 2.99.[1]
Experimental Protocol 2: Evaluating Alternative Selectivity
Causality: If pH and organic strength tuning on a C18 column is insufficient, the separation requires a different interaction mechanism.
-
Changing Organic Modifier: Acetonitrile and methanol have different properties. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic and has a strong dipole moment.[4] This can alter how the isomers interact with the stationary phase relative to the mobile phase, thus changing selectivity.
-
Changing Stationary Phase: A phenyl-based stationary phase introduces π-π interactions as a separation mechanism.[7] The electron-rich phenyl rings on the stationary phase can interact with the aromatic rings of the nitrobenzoic acids. The position of the electron-withdrawing nitro group affects the electron density of the aromatic ring, leading to differential π-π interactions and providing a powerful tool for separating positional isomers.[8]
Methodology:
-
Modifier Swap: Using the optimal pH from the previous protocol, replace acetonitrile with methanol at a concentration that gives similar retention times (note: you will likely need less methanol than acetonitrile). For example, if 30% acetonitrile was used, start by testing 40-45% methanol.
-
Column Swap: If the modifier swap is unsuccessful, switch to a Phenyl-Hexyl column of similar dimensions.
-
Re-optimize: Begin the optimization workflow again, starting with pH optimization on the phenyl column. Often, methanol is a better organic modifier choice for phenyl columns as it can enhance π-π interactions, whereas acetonitrile can sometimes compete for them.[7][8]
Guide 2: Diagnosing and Fixing Unstable Retention Times
Retention time (RT) drift compromises data integrity. The cause is usually environmental, chemical, or hardware-related.
Troubleshooting Checklist for RT Instability
| Symptom | Possible Cause | Recommended Solution |
| Gradual, unidirectional drift (usually to shorter RTs) | Insufficient column equilibration after a gradient or mobile phase change. | Increase equilibration time between runs to at least 10-15 column volumes.[9] |
| Column temperature fluctuations. | Use a thermostatted column oven set to a stable temperature (e.g., 30 °C).[9] | |
| Random, erratic RT shifts | Inconsistent mobile phase composition due to poor mixing or evaporation of the organic component. | Prepare fresh mobile phase daily. Keep solvent bottles capped. If using a quaternary pump, prime all lines and ensure the mixer is functioning correctly.[9][10] |
| Air bubbles in the pump or detector. | Degas the mobile phase thoroughly. Purge the pump to remove bubbles.[9] | |
| Leaking pump seals, check valves, or fittings. | Inspect the system for leaks. Perform routine pump maintenance and replace seals as needed.[11] |
Section 3: Foundational Knowledge
A solid understanding of the analytes' properties is fundamental to successful method development. The nitro group is electron-withdrawing, which increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2).[12]
Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers
| Isomer | Structure | Position | pKa | Key Chromatographic Feature |
| 2-Nitrobenzoic Acid | C₆H₄(NO₂)COOH | ortho | ~2.16[5] | Strongest acid due to the ortho-effect; elutes first under acidic RP-HPLC conditions. |
| 3-Nitrobenzoic Acid | C₆H₄(NO₂)COOH | meta | ~3.47[13] | Weaker acid than the ortho isomer; requires a mobile phase pH < 3.4 to be well-retained. |
| 4-Nitrobenzoic Acid | C₆H₄(NO₂)COOH | para | ~3.44[12] | pKa is very close to the meta isomer, making it the most challenging separation pair. |
References
- PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
- Journal of Chromatography A. (1999). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Elsevier.
- Allen. (n.d.). pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain.
- Phenomenex. (n.d.). Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Chromedia. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. moravek.com [moravek.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. lcms.cz [lcms.cz]
- 12. `pK_a` value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain [allen.in]
- 13. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Safeguarding the Amino Group from Oxidation
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidation of amino groups during synthesis and storage. This resource is designed to be a practical tool, offering not just protocols, but the scientific reasoning behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with amine-containing compounds.
Q1: My amine-containing compound is turning yellow/brown upon storage. What is happening?
A: Discoloration, particularly the development of a yellow or brown hue, is a common indicator of amine oxidation. This process can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities. The colored products are often the result of the formation of nitroso or nitro compounds from primary amines, or other complex oxidized species.
Q2: What are the most common reactive species that cause amine oxidation?
A: The primary culprits are atmospheric oxygen (autoxidation), peroxides (often present as impurities in solvents like ethers), and strong oxidizing agents used in synthesis.[1][2] The oxidation can be a radical-mediated process or can occur through nucleophilic/electrophilic pathways.[1]
Q3: What is the quickest way to protect an amino group from oxidation during a synthetic step?
A: The most straightforward method is to convert the amine into a carbamate.[3][4] The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most common and are easily introduced and removed under specific conditions.[3][5]
Q4: How do I choose the right protecting group for my synthesis?
A: The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. This is a concept known as "orthogonality".[6]
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[7][8]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[5][6][9]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but is removed with mild bases, typically piperidine.[1][10][11]
The following table summarizes the key characteristics of these common protecting groups:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA) | Stable to a wide range of non-acidic reagents. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; mild, neutral deprotection.[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Base-labile, orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[11] |
Q5: What are the ideal storage conditions for an amine-containing compound?
A: To minimize oxidation, amines should be stored under an inert atmosphere (argon or nitrogen), protected from light (using amber vials), and kept at a low temperature (refrigerated or frozen).[12][13][14] It is also crucial to use tightly sealed containers to prevent moisture ingress, as amines can be hygroscopic.[12]
Troubleshooting Guides
This section provides more detailed solutions to specific problems you might encounter.
Issue 1: My reaction is not going to completion, and I suspect my amine starting material has degraded.
Troubleshooting Steps:
-
Verify the Purity of the Amine: Before starting your reaction, check the purity of your amine using an appropriate analytical technique (e.g., NMR, LC-MS). If you observe impurities, purification by distillation, crystallization, or chromatography may be necessary.
-
Use Freshly Opened or Purified Amine: Amines can degrade over time, especially if they have been opened multiple times. Whenever possible, use a freshly opened bottle or purify the amine immediately before use.
-
Degas Solvents: Solvents can contain dissolved oxygen which can contribute to the oxidation of your amine. Degassing your solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles can help mitigate this.
-
Work Under an Inert Atmosphere: For particularly sensitive amines, it is crucial to perform the entire reaction under an inert atmosphere using Schlenk line techniques or a glove box.[15]
Issue 2: My Boc-protected amine is being deprotected during a subsequent reaction step.
Troubleshooting Steps:
-
Avoid Acidic Conditions: The Boc group is labile to strong acids.[7][8] If your subsequent reaction step involves acidic reagents or generates acidic byproducts, the Boc group may be prematurely cleaved. Consider using a different protecting group that is stable to acidic conditions, such as Cbz or Fmoc.
-
Use a Milder Acid: If acidic conditions are unavoidable, explore the use of milder acids or buffer the reaction mixture to maintain a less acidic pH.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to the cleavage of the Boc group even under mildly acidic conditions. Monitor the reaction closely and try to minimize both time and temperature.
Issue 3: I am having difficulty removing the Cbz group by catalytic hydrogenation.
Troubleshooting Steps:
-
Check Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become deactivated over time. Use a fresh batch of catalyst for optimal results.
-
Ensure Proper Hydrogenation Setup: Make sure your hydrogenation apparatus is properly sealed and that you have a positive pressure of hydrogen gas.[9] A balloon filled with hydrogen is often sufficient for small-scale reactions.
-
Solvent Choice: The choice of solvent can impact the efficiency of the hydrogenation. Methanol, ethanol, and ethyl acetate are commonly used and effective solvents.[9]
-
Catalyst Poisoning: If your substrate contains sulfur or other functional groups known to poison palladium catalysts, the hydrogenation may be inhibited.[2] In such cases, consider alternative deprotection methods such as using HBr in acetic acid.[9]
Experimental Protocols
Here are detailed, step-by-step protocols for the introduction and removal of the most common amine protecting groups.
Protocol 1: Boc Protection of an Amine
This protocol describes a general procedure for the Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv.) in DCM or THF.
-
Add TEA or DIPEA (1.2 equiv.).
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[16]
Protocol 2: Deprotection of a Boc-Protected Amine using TFA
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv.) in DCM.
-
Add TFA (10-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[7][17]
Protocol 3: Cbz Protection of an Amine
This protocol describes a general procedure for the Cbz protection of a primary or secondary amine using benzyl chloroformate (Cbz-Cl).
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amine (1.0 equiv.) in a mixture of dioxane and water or in DCM.
-
Add Na₂CO₃ or NaHCO₃ (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
If using an aqueous system, acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6][18]
Protocol 4: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv.) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3][9]
Protocol 5: Fmoc Protection of an Amine
This protocol describes a general procedure for the Fmoc protection of a primary or secondary amine using Fmoc-Cl.
Materials:
-
Amine substrate
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
Procedure:
-
Dissolve the amine (1.0 equiv.) in a mixture of dioxane and saturated aqueous NaHCO₃.
-
Cool the solution to 0 °C and add Fmoc-Cl (1.05 equiv.).
-
Stir the reaction at room temperature for 1-3 hours.
-
Dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 6: Deprotection of an Fmoc-Protected Amine using Piperidine
This protocol outlines the removal of the Fmoc group using a solution of piperidine in DMF, a standard procedure in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amine (often resin-bound)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Treat the Fmoc-protected amine with the piperidine/DMF solution.
-
Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within minutes. For solid-phase synthesis, a common protocol is two treatments of 5-10 minutes each.
-
After deprotection, wash the product thoroughly with DMF to remove the cleaved Fmoc-adduct and excess piperidine.[1][4][20]
Visualization of Key Concepts
Orthogonal Protection Strategy
The ability to selectively deprotect one amine in the presence of others is a cornerstone of modern organic synthesis. The diagram below illustrates the concept of orthogonal protection using Boc, Cbz, and Fmoc groups.
Caption: Orthogonal deprotection of different amine protecting groups.
Workflow for Preventing Amine Oxidation During Storage
Proper storage is critical for maintaining the integrity of amine-containing compounds. This workflow outlines the key steps to prevent oxidation.
Caption: Recommended workflow for the storage of amine compounds.
Use of Antioxidants
For long-term storage or for particularly sensitive amines, the addition of a radical-scavenging antioxidant can be beneficial.
-
Butylated Hydroxytoluene (BHT): BHT is a phenolic antioxidant that can be added in small amounts to organic solutions or even to the neat amine to inhibit radical-mediated oxidation.[21][22] It is effective at low concentrations and is a common additive in various chemical products.[22]
-
Ascorbic Acid (Vitamin C): In some systems, ascorbic acid can act as a reductant to prevent the oxidation of amines.[23][24][25] However, its compatibility and effectiveness must be evaluated for each specific application, as it can also participate in undesired side reactions.[23]
When considering an antioxidant, it is crucial to ensure it will not interfere with downstream applications of the amine.
References
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem
- EXPERIMENTAL PROCEDURES - Beilstein Journals
- Boc Deprotection - TFA - Common Organic Chemistry
- Technical Support Center: Optimiz
- Fmoc - Lokey Lab Protocols - Wikidot
- Boc Protecting Group for Amines - Chemistry Steps
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides
- Application Notes and Protocols for the Boc Protection of Heteroarom
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem
- SUPPORTING INFORM
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega
- Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis - Benchchem
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry
- A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines - SciELO
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry
- Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchG
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd
- (PDF)
- Amine Protection and Deprotection - Master Organic Chemistry
- Ascorbic acid: a useful reductant to avoid oxidation of catecholamines in electrophysiological experiments in vitro? - PubMed
- Amine Protection / Deprotection - Fisher Scientific
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- Copper/Ascorbic Acid Dyad as a Catalytic System for Selective Aerobic Oxid
- Amine Storage Conditions: Essential Guidelines for Safety - Diplom
- Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange
- Protecting Groups for Amines: Carbam
- Copper/Ascorbic Acid Dyad as a Catalytic System for Selective Aerobic Oxid
- Fmoc-Protected Amino Groups - Organic Chemistry Portal
- Copper/ascorbic acid dyad as a catalytic system for selective aerobic oxid
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry
- Air Sensitive Compounds | Ossila
- Butyl
- Guidance on Safe Storage of Chemicals in Labor
- Sodium nitrite - Wikipedia
- Handling Air-Sensitive Reagents Technical Bulletin AL-134
- ANTIOXIDANT BHT | -
- Using antioxidants to increase shelf life of food products - ResearchG
- Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temper
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. scielo.br [scielo.br]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ossila.com [ossila.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. total-synthesis.com [total-synthesis.com]
- 20. peptide.com [peptide.com]
- 21. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 22. atamankimya.com [atamankimya.com]
- 23. Ascorbic acid: a useful reductant to avoid oxidation of catecholamines in electrophysiological experiments in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Copper/ascorbic acid dyad as a catalytic system for selective aerobic oxidation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve overlapping peaks in the HPLC chromatogram of 2-Amino-6-nitrobenzoic acid
Topic: How to Resolve Overlapping Peaks in the HPLC Chromatogram of 2-Amino-6-nitrobenzoic acid
This guide is designed for researchers, scientists, and drug development professionals encountering peak co-elution issues during the HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide a logical, in-depth troubleshooting framework grounded in chromatographic principles to help you achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a shoulder on my main peak, or two peaks that are not fully separated. What does this mean?
This phenomenon is called peak co-elution or incomplete separation.[1] It indicates that your current HPLC method lacks sufficient resolution to distinguish between this compound and at least one other compound in your sample. This could be a synthesis impurity, a degradation product, or a matrix component.[2] For a separation to be considered adequate, regulatory guidelines often cite a resolution factor (Rs) of ≥ 1.5 .[3][4]
Q2: What are the key chemical properties of this compound that I should consider for HPLC method development?
Understanding the analyte is the first step. This compound (MW: 182.13 g/mol ) is an amphoteric molecule, meaning it has both acidic and basic functional groups.[5][6]
-
Acidic group: A carboxylic acid (-COOH)
-
Basic group: An aromatic amine (-NH2)
-
Other features: A nitro group (-NO2) and a benzene ring.[5]
These features mean its retention behavior will be highly sensitive to the pH of the mobile phase. Its aromatic nature also suggests that alternative column chemistries beyond a standard C18 might offer unique selectivity.
Q3: Where should I start my troubleshooting? Is there a logical workflow to follow?
Yes, a systematic approach is crucial. Start with the easiest and most impactful adjustments first, which are typically related to the mobile phase. If those fail to provide the desired resolution, then consider changing the column (stationary phase).
Below is a workflow diagram outlining a systematic approach to resolving peak overlap.
Caption: A systematic workflow for HPLC troubleshooting.
In-Depth Troubleshooting Guides
Part 1: Mobile Phase Optimization — The Most Powerful Tool
Adjusting the mobile phase is the most effective way to influence chromatographic selectivity (α), a key factor in the resolution equation.[7]
Q: How will changing the mobile phase pH resolve my overlapping peaks?
Causality: The ionization state of the acidic (carboxyl) and basic (amino) groups on this compound is dependent on pH. By changing the mobile phase pH, you alter the molecule's overall polarity and, consequently, its retention time on a reversed-phase column. The impurity you are co-eluting with will likely have a different pKa, meaning its retention time will shift differently with pH, allowing for separation. For ionizable compounds, it is recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa for consistent results.[7]
Step-by-Step Protocol: pH Scouting Experiment
-
Preparation: Prepare three buffered mobile phases. Use a low-ionic-strength buffer (e.g., 10-20 mM phosphate or formate) to avoid salt precipitation.
-
Acidic: pH 2.7 (e.g., 0.1% Phosphoric Acid or Formic Acid in water).[8]
-
Neutral: pH 7.0.
-
Basic: pH 9.0 (use a pH-stable column).
-
-
Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Procedure:
-
Equilibrate the column thoroughly with the first mobile phase (e.g., pH 2.7).
-
Inject your sample and record the chromatogram.
-
Flush the column with 50:50 water:acetonitrile.
-
Equilibrate thoroughly with the next mobile phase (e.g., pH 7.0).
-
Inject your sample and record the chromatogram.
-
Repeat for all pH conditions.
-
-
Analysis: Compare the chromatograms. Look for changes in elution order and the relative spacing of your peak of interest and the overlapping impurity. Select the pH that provides the best separation.
Q: My peaks are still too close. Should I change my organic solvent?
Causality: Different organic solvents interact with analytes and the stationary phase in unique ways, altering selectivity. Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in reversed-phase HPLC. Switching from one to the other is a powerful way to resolve co-eluting peaks.[7]
| Solvent | Selectivity & Properties |
| Acetonitrile (ACN) | Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Often provides different peak elution orders compared to methanol. |
| Methanol (MeOH) | Higher viscosity, can be a better hydrogen-bond donor, potentially offering unique selectivity for polar compounds. |
Step-by-Step Protocol: Solvent and Gradient Optimization
-
Solvent Change: If your current method uses ACN, remake the mobile phase using MeOH at a slightly lower concentration to achieve similar retention times, and vice-versa. Analyze your sample and check for improved resolution.
-
Gradient Optimization: If you are using an isocratic method, introducing a shallow gradient can often separate closely eluting peaks.
-
Scouting Run: Perform a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time.[7]
-
Focused Gradient: Design a shallower gradient around the elution time of your target peak cluster. For example, if your peaks elute around 40% B, try a gradient of 30% to 50% B over 20 minutes. This decreases the solvent strength progression, allowing more time for the column to resolve the compounds.
-
Part 2: Stationary Phase Selection — Changing the Interaction Mechanism
If mobile phase optimization is insufficient, the next logical step is to use a column with a different stationary phase chemistry.[7] A standard C18 column separates primarily based on hydrophobicity. For a polar, aromatic molecule like this compound, alternative stationary phases can provide different and potentially better separation mechanisms.
Q: A C18 column isn't working. What are my best alternatives?
Causality: Traditional C18 phases can sometimes fail to adequately retain and separate polar compounds.[10][11] Modern stationary phases offer different interaction mechanisms beyond simple hydrophobicity, such as pi-pi interactions, dipole-dipole interactions, or shape selectivity.
Recommended Alternative Stationary Phases
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Aromatic compounds, providing unique selectivity for molecules with benzene rings.[12] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Halogenated compounds, isomers, and polar compounds containing nitro groups. Excellent for resolving structurally similar analytes. |
| Embedded Polar Group (EPG) | Hydrophobic, hydrogen bonding | Resists "phase collapse" in highly aqueous mobile phases, offering stable retention for polar compounds and different selectivity from C18.[13] |
| Cyano (CN) | Hydrophobic (weak), dipole-dipole | Can be used in both reversed-phase and normal-phase modes, offering significantly different selectivity.[12] |
Step-by-Step Protocol: Column Screening
-
Select Columns: Choose 2-3 columns from the table above with different chemistries (e.g., a Phenyl-Hexyl and a PFP).
-
Use Optimized Mobile Phase: Start with the best mobile phase conditions you identified in Part 1.
-
Equilibrate and Test: For each column, equilibrate thoroughly and inject your sample.
-
Compare Results: Analyze the chromatograms for changes in elution order and resolution. One of these alternative phases will likely provide the selectivity needed to resolve the co-eluting peaks.
Part 3: Final Adjustments & System Suitability
Q: Can I improve resolution by changing the flow rate or temperature?
Causality: Flow rate and temperature primarily affect column efficiency (N), which leads to sharper, narrower peaks. While this can improve the resolution of closely eluting peaks, the effect is generally less dramatic than changes to the mobile phase or stationary phase. Lowering the flow rate or increasing the temperature can sometimes provide the small boost in resolution needed to meet system suitability criteria.
System Suitability and Acceptance Criteria
According to pharmacopeial guidelines like the USP General Chapter <621> and ICH guidelines, a chromatographic system must be verified as suitable for its intended purpose before analysis.[4][14][15]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 (for baseline) / Rs ≥ 2.0 (for quantitative analysis) | Confirms the separation between the analyte and the closest eluting peak.[16][17] |
| Tailing Factor (Tf) / Symmetry | 0.8 – 1.8 | Measures peak symmetry. Tailing or fronting can indicate secondary interactions or column degradation.[17][18] |
| Repeatability (%RSD) | Typically ≤ 2.0% for replicate injections | Ensures the precision of the system.[19] |
By following this systematic troubleshooting guide, you can efficiently diagnose the cause of peak overlap and implement logical, scientifically-backed adjustments to achieve a robust and reliable HPLC separation for this compound.
References
- Stoll, D. R., Gilar, M. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. 2022.
- LCGC International. Are You Sure You Understand USP <621>?. 2024.
- U.S. Pharmacopeia. USP General Chapter <621> Chromatography.
- Waters Corporation. USP Chapter 621 for Chromatography - Tip301.
- SIELC Technologies. Benzoic acid, 2-amino-6-nitro-. 2018.
- Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- BioGlobaX. <621> Chromatography.
- Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- National Institutes of Health (NIH). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. 2022.
- The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
- International Journal of New R&D. Development of Novel Stationary Phases for High-Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. 2024.
- IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- SIELC Technologies. Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. 2023.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. 2023.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. usp.org [usp.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoic acid, 2-amino-6-nitro- | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 12. ijnrd.org [ijnrd.org]
- 13. hplc.eu [hplc.eu]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. support.waters.com [support.waters.com]
- 17. Chromatography [usp.org]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 2-Amino-6-nitrobenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5) via recrystallization.[1][2][3] We will explore the theoretical principles, provide actionable protocols, and troubleshoot common experimental challenges to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing this compound?
An ideal solvent system is the cornerstone of a successful recrystallization. The key is to exploit the differential solubility of the target compound and its impurities. The primary characteristics are:
-
High-Temperature Solubility: The solvent must completely dissolve this compound at or near its boiling point.[4]
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[4]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[4][5]
-
Chemical Inertness: The solvent must not react with the this compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[5]
Q2: How does the molecular structure of this compound influence solvent selection?
The structure of this compound (C₇H₆N₂O₄) contains several functional groups that dictate its solubility:[1][3]
-
Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bonding.
-
Amino Group (-NH₂): A polar, basic group also capable of hydrogen bonding.
-
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.
-
Aromatic Ring: A nonpolar backbone.
The presence of multiple polar functional groups suggests that polar solvents will be more effective at dissolving it.[6] However, the molecule's ability to form strong intermolecular hydrogen bonds in its crystal lattice means its solubility, even in polar solvents, can be limited at room temperature.[6] The pH of the solvent system can also dramatically affect solubility; the molecule will be more soluble in acidic solutions (protonation of the amino group) or basic solutions (deprotonation of the carboxylic acid).[6][7]
Q3: When is a mixed-solvent system necessary or advantageous?
A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization.[4] This is a common scenario. The typical approach is to use a "solvent/anti-solvent" pair:[8]
-
The "Solvent": A solvent in which this compound is highly soluble, even at room temperature.
-
The "Anti-Solvent": A solvent in which the compound is poorly soluble, but which is fully miscible with the "solvent".[9]
This technique allows for finer control over the saturation point. The compound is dissolved in a minimum of the hot "solvent," and the "anti-solvent" is added dropwise until turbidity (cloudiness) appears, indicating the solution is saturated.[8][10] This method is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.
Q4: My purified product is still yellow. Is this an impurity?
Nitroaromatic compounds are often inherently pale yellow.[11] Therefore, a light-yellow tint in the final product may be acceptable if other analytical data (e.g., melting point, NMR, HPLC) confirm high purity. However, a dark or intense color often indicates the presence of colored impurities, which may arise from side reactions during synthesis or oxidation of the amino group.[11] If impurities are suspected, treating the hot solution with activated charcoal before filtration can effectively adsorb them.[11]
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening (Small-Scale)
This protocol is designed to efficiently identify a suitable solvent or mixed-solvent pair using a minimal amount of crude product.
Objective: To determine the solubility of this compound in a range of solvents at room and elevated temperatures.
Materials:
-
Crude this compound (~20-30 mg per test)
-
Small test tubes or vials
-
Selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)
-
Heat source (hot plate or sand bath)
-
Vortex mixer
Procedure:
-
Room Temperature Test:
-
Place ~20 mg of the crude solid into a test tube.
-
Add the test solvent dropwise (up to ~1 mL), vortexing after each addition.
-
Observe and record if the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.[10]
-
-
Hot Temperature Test:
-
If the solid did not dissolve at room temperature, gently heat the test tube.
-
Continue adding the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
An ideal single solvent will dissolve the compound completely when hot in a reasonable volume.[4]
-
-
Cooling & Crystallization Test:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Observe and record the quantity and quality of the crystals formed. A copious amount of fine crystals indicates a good solvent choice.
-
Protocol 2: Standard Single-Solvent Recrystallization
Objective: To purify crude this compound using a pre-determined optimal single solvent.
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip.
-
Add a small portion of the chosen solvent, just enough to create a slurry.[12]
-
Heat the mixture to a gentle boil while stirring. Add more hot solvent in small portions until the solid just dissolves completely. Crucially, use the minimum amount of hot solvent required to ensure a high recovery yield. [11][12]
-
(Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11][12] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize precipitation.[11][12]
-
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[12]
-
Drying: Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature.
Data Presentation & Visualization
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Potential Use |
| Water | 100 | 10.2 | Good for highly polar compounds. May require heating to high temperatures.[13] |
| Ethanol | 78 | 4.3 | A versatile, moderately polar solvent. Often effective for compounds with H-bonding capability.[9][13] |
| Methanol | 65 | 5.1 | More polar than ethanol; good dissolving power.[14] |
| Ethyl Acetate | 77 | 4.4 | Medium polarity; good for compounds with ester-like features.[13] |
| Acetone | 56 | 5.1 | A polar aprotic solvent; strong solvent power.[13] |
| Toluene | 111 | 2.4 | Good for less polar aromatic compounds; high boiling point.[14] |
| Hexane | 69 | 0.1 | Nonpolar. Likely an anti-solvent for this compound.[13] |
Polarity Index values are relative and serve as a general guide.
Diagram 1: Solvent Selection Workflow
Caption: Workflow for systematic solvent screening.
Troubleshooting Guide
Problem: The product "oils out," forming a gummy liquid instead of crystals.
-
Cause: This often happens when the solution is supersaturated to the point where the compound comes out of solution above its melting point. It can also be caused by the presence of significant impurities that depress the melting point.[11]
-
Solution 1 (More Solvent): Return the mixture to the heat source and add more of the hot solvent until the oil redissolves completely.[15] This lowers the saturation point, allowing the solution to cool further before precipitation begins.
-
Solution 2 (Change Solvent System): The polarity difference between your compound and solvent may be too large. Try a slightly less polar solvent or switch to a mixed-solvent system.
-
Solution 3 (Salting Out): If using a polar solvent, you can try adding a non-polar anti-solvent dropwise to the hot, oily mixture to induce crystallization.[11]
Problem: Very low or no crystal yield after cooling.
-
Cause 1 (Too Much Solvent): The most common reason for low yield is using an excessive amount of solvent during the dissolution step.[15]
-
Solution: If the mother liquor has not been discarded, try boiling off a portion of the solvent to re-concentrate the solution, then attempt the cooling and crystallization process again.[15]
-
Cause 2 (Insufficient Cooling): Ensure the solution has been given adequate time to cool, first to room temperature and then in an ice bath for at least 30 minutes.
-
Cause 3 (Compound is Too Soluble): The chosen solvent may not have a steep enough solubility curve. Re-evaluate your solvent choice with the screening protocol.
Diagram 2: Troubleshooting Recrystallization Failures
Caption: Decision tree for common recrystallization problems.
References
- Mixed-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs. [Link]
- Why would mixed solvents be used for recrystallization? (n.d.). Homework.Study.com. [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
- Recrystallization using two solvents. (2012, May 7). YouTube. [Link]
- recrystallization-2.doc.pdf. (n.d.). Grossmont College. [Link]
- What are the most important factors in selecting a solvent for recrystallization? (n.d.). Homework.Study.com. [Link]
- Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. [Link]
- Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange. [Link]
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
- Preparation method of this compound. (n.d.).
- How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6).
- Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022, March 3). PubMed Central. [Link]
- Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022, March 3).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
- Process for preparing 2-amino-6-nitro-benzoic acid. (n.d.).
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. [Link]
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]
- 2-Amino-3-nitrobenzoic acid. (n.d.). PubChem. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Amino-6-nitrobenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-amino-6-nitrobenzoic acid and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth, experience-driven advice to help you navigate the common challenges encountered during the synthesis of this important class of compounds. This compound is a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] This guide is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
I. Reaction Pathway Selection and Optimization
Choosing the right synthetic route is the first critical step. Several methods for synthesizing this compound have been described, each with its own advantages and potential pitfalls.[2][3]
Q1: What are the most common synthetic routes to this compound, and how do I choose the best one for my needs?
A1: The selection of a synthetic route depends on factors like the availability and cost of starting materials, required scale, and safety considerations. Here are three common pathways:
-
Selective Reduction of 2,6-Dinitrobenzoic Acid: This method involves the reduction of one nitro group on 2,6-dinitrobenzoic acid. It can be a one-pot reaction, which is advantageous for large-scale synthesis.[2] Common reducing agents include sulfides, hydrosulfides, and polysulfides.[2] This route is often favored for its efficiency and use of relatively inexpensive reagents.[2]
-
Amination of 2-Halo-6-nitrobenzoic Acid: This approach involves the nucleophilic aromatic substitution (SNAr) of a halogen (typically chlorine or bromine) with ammonia or an amine.[3][4] This reaction often requires a copper catalyst and can be performed under milder conditions than older methods that used high pressure and temperature.[3][5] The availability of various 2-halo-6-nitrobenzoic acids makes this a versatile route for creating diverse derivatives.
-
From 3-Nitrophthalic Anhydride/Imide: This is a multi-step process that can offer high yields but may involve more complex procedures and potentially expensive starting materials.[2][3]
Recommendation: For general laboratory scale and good yields, the amination of 2-chloro-6-nitrobenzoic acid offers a good balance of reagent availability and manageable reaction conditions. For larger-scale production, the selective reduction of 2,6-dinitrobenzoic acid is often more economical.[2]
Q2: I am attempting the amination of 2-chloro-6-nitrobenzoic acid, but the reaction is sluggish and gives a low yield. What could be the problem?
A2: Low conversion in the amination of 2-chloro-6-nitrobenzoic acid can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Activity: Copper-catalyzed aminations are common.[3] Ensure your copper catalyst (e.g., cuprous oxide, cuprous iodide) is fresh and active.[5] The presence of oxides on the surface of copper metal can inhibit the reaction. Consider using a copper(I) salt for better solubility and reactivity.
-
Reaction Temperature and Pressure: While modern methods are milder, this reaction often requires elevated temperatures (e.g., 70-150 °C) and, in some cases, a sealed reaction vessel to maintain pressure, especially when using aqueous ammonia.[3][5] Insufficient temperature can lead to a slow reaction rate.
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF, NMP, or DMSO are often effective as they can dissolve the reactants and facilitate the nucleophilic attack.[3] In some protocols, alcohols like ethanol or isopropanol are used.[3]
-
Base and Nucleophile Concentration: Ensure you are using a sufficient excess of ammonia or the amine nucleophile. The presence of a base like potassium carbonate or cesium carbonate can also be beneficial in some protocols.[5]
Experimental Protocol: Copper-Catalyzed Amination of 2-Chloro-6-nitrobenzoic Acid
This protocol is a general guideline and may require optimization.
-
Setup: In a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-chloro-6-nitrobenzoic acid (1.0 eq.), a cuprous catalyst (e.g., Cu₂O, 0.05-0.1 eq.), and a suitable base if required (e.g., K₂CO₃, 1.5 eq.).
-
Reagents: Add the organic solvent (e.g., DMF or ethanol) and the ammonia source (e.g., a 30% aqueous solution, 5-10 eq.).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, filter it off. Acidify the filtrate with an acid like HCl to a pH of 1-2 to precipitate the product.[3][5]
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.[3]
II. Troubleshooting Side Reactions
Unwanted side reactions can significantly lower your yield and complicate purification.
Q3: My reaction mixture is turning dark, and I'm getting multiple spots on my TLC plate. What are the likely side reactions?
A3: Darkening of the reaction mixture and the appearance of multiple products on a TLC plate are common indicators of side reactions. Here are some possibilities:
-
Decarboxylation: At high temperatures, the carboxylic acid group can be lost, especially under harsh basic or acidic conditions.[3] This leads to the formation of 3-nitroaniline derivatives.
-
Over-reduction (in the dinitro reduction pathway): If the reduction of 2,6-dinitrobenzoic acid is not carefully controlled, both nitro groups can be reduced, leading to the formation of 2,6-diaminobenzoic acid. Careful control of the reducing agent stoichiometry and reaction temperature (often in the range of 60-95°C) is crucial.[2]
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation, especially if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.[7]
-
Formation of Isomers (in nitration-based syntheses): If you are synthesizing a derivative that involves a nitration step, the directing effects of the substituents on the aromatic ring will determine the position of the incoming nitro group. The amino group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director.[8] This can lead to a mixture of isomers if the reaction conditions are not optimized. For direct nitration of aminobenzoic acids, protecting the amino group (e.g., by acetylation) is a common strategy to control regioselectivity and prevent oxidation.[9][10]
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting logic for identifying and addressing side reactions.
III. Purification and Characterization
Obtaining a pure product is essential for subsequent applications.
Q4: My crude product is an oil or fails to crystallize. How can I purify it?
A4: The presence of impurities can often inhibit crystallization, resulting in an oily or gummy product. Here are some strategies to address this:
-
Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent that dissolves your product when hot but not when cold.[7] For this compound derivatives, which are polar, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are often good choices.[7] Ethyl acetate is another potential solvent.[3] It is highly recommended to perform small-scale solubility tests to find the optimal solvent system.[7]
-
"Salting Out": If you used a polar solvent for recrystallization and the product remains oily, you can try adding a non-polar co-solvent to induce precipitation.
-
Use of Activated Charcoal: If your product is discolored (e.g., darker than expected), this may be due to colored impurities. Treating the hot solution with activated charcoal before filtration can help remove these impurities.[7]
-
Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Then, re-acidify the aqueous layer to precipitate the purified product.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of your this compound derivative.
| Technique | Purpose | Expected Observations for this compound |
| Melting Point | Assess purity. A sharp melting point range indicates high purity. | A broad melting point range suggests the presence of impurities.[7] |
| ¹H NMR | Confirm the chemical structure. | Expect signals corresponding to the aromatic protons and the amine protons. For the parent compound, you would expect to see distinct signals for the three aromatic protons and a broad signal for the two amine protons.[3] |
| ¹³C NMR | Confirm the carbon framework of the molecule. | Expect signals for the seven different carbon atoms in the molecule. |
| FT-IR | Identify functional groups. | Look for characteristic peaks for the N-H stretch of the amino group, the O-H and C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group. |
| Mass Spectrometry | Determine the molecular weight. | The molecular ion peak should correspond to the calculated molecular weight of the target compound.[3] |
| HPLC | Assess purity. | A single, sharp peak indicates high purity.[3] |
IV. Safety Considerations
Q6: What are the key safety precautions I should take during the synthesis of this compound derivatives?
A6: Safety should always be the top priority in the laboratory.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Exothermic Reactions: Nitration reactions, in particular, can be highly exothermic.[6] It is crucial to control the temperature by using an ice bath and adding reagents slowly.[6][12] A runaway reaction can lead to vigorous gas evolution and a rapid increase in temperature and pressure.[6]
-
Pressure Vessels: When using a pressure vessel, ensure it is properly rated for the expected temperature and pressure of your reaction and that you are following all safety protocols for its use.
-
Waste Disposal: Neutralize acidic and basic waste before disposal according to your institution's safety guidelines.
By understanding the underlying chemistry and anticipating potential challenges, you can troubleshoot effectively and achieve a successful synthesis of this compound and its derivatives.
References
- EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents.
- CN102924314A - Preparation method of this compound - Google Patents.
- When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why? I forgot why, it ws something with ortho-meta-para directors. I know benzene reacting with HNO3/H2SO4 gives nitrobenzene. But I don't understand - Reddit.
- Preparation method of this compound - Eureka | Patsnap.
- Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds.
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14 | Request PDF - ResearchGate.
- This compound - Chem-Impex.
- Nitration Of Benzoic Acid - Profnit.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 3. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sga.profnit.org.br [sga.profnit.org.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 2-Amino-6-nitrobenzoic Acid for Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-6-nitrobenzoic acid. This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable strategies to ensure your experiments proceed smoothly and efficiently.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when trying to dissolve this compound for chemical reactions.
Q1: Why is this compound so difficult to dissolve in common laboratory solvents?
A1: The poor solubility of this compound is rooted in its molecular structure and solid-state properties. Like many substituted nitrobenzoic acids, it possesses a combination of factors that hinder its dissolution[1]:
-
Strong Intermolecular Forces: The molecule has three key functional groups: a carboxylic acid (-COOH), an amino group (-NH₂), and a nitro group (-NO₂). These polar groups engage in strong intermolecular hydrogen bonding and dipole-dipole interactions within the crystal lattice.
-
Crystal Lattice Energy: These strong intermolecular forces create a highly stable crystal structure. A significant amount of energy is required for solvent molecules to overcome this lattice energy and solvate the individual molecules of the acid.
-
Amphoteric Nature: The presence of both a weakly acidic carboxylic group and a weakly basic amino group means the molecule's net charge and polarity can change dramatically with pH, complicating its interaction with solvents[1][2].
Essentially, the molecules of this compound "prefer" to interact with each other in a solid state rather than with the molecules of many common solvents, particularly non-polar ones.
Q2: What are the best recommended solvents for dissolving this compound?
A2: The key is to select a solvent that can effectively compete with the strong intermolecular forces within the compound's crystal lattice. Polar solvents are the primary choice. Based on data from structurally related compounds and general chemical principles, the following solvents are recommended starting points[1][2][3]:
-
Polar Aprotic Solvents: These are often the most effective. Their high polarity and ability to accept hydrogen bonds allow them to solvate the this compound molecule effectively.
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Polar Protic Solvents: Alcohols can also be used, though solubility may be lower than in polar aprotic solvents.
-
Methanol
-
Ethanol
-
It is always recommended to perform a small-scale solubility test before preparing a large-scale reaction mixture.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | High polarity effectively solvates the polar functional groups. |
| Polar Protic | Methanol, Ethanol | Moderate | Can hydrogen bond, but may be less effective than polar aprotic solvents.[1] |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity, limited hydrogen bonding capability. |
| Halogenated | Dichloromethane (DCM) | Very Low | Insufficient polarity to overcome crystal lattice energy.[4][5] |
| Aqueous | Water | Very Low (at neutral pH) | The non-polar benzene ring limits solubility despite polar groups.[1] |
| Non-Polar | Toluene, Hexanes | Insoluble | Lacks the polarity to interact with and dissolve the solute.[4][5] |
Q3: My reaction needs to be run in an aqueous medium. How can I solubilize this compound?
A3: The solubility of this compound in water is highly dependent on pH due to its amphoteric nature.[1][2] You can dramatically increase its aqueous solubility by converting it into a salt.
-
In Basic Conditions (High pH): By adding a base (e.g., NaOH, NaHCO₃, K₂CO₃), you deprotonate the acidic carboxylic acid group (-COOH) to form a highly soluble carboxylate salt (-COO⁻ Na⁺). This is a very common and effective strategy.[2][6] The formation of this anionic salt allows for strong ion-dipole interactions with water.
-
In Acidic Conditions (Low pH): By adding an acid (e.g., HCl), you protonate the basic amino group (-NH₂) to form a more soluble ammonium salt (-NH₃⁺ Cl⁻).[1][2] This cationic salt is also more soluble in water than the neutral molecule.
Caution: Choose the pH adjustment strategy that is compatible with your reaction conditions and the stability of your other reagents. For instance, acid-catalyzed hydrolysis of other functional groups could be an issue at low pH.[2]
| pH Range | Dominant Species | Charge | Expected Water Solubility | Mechanism |
| < 2 | Cationic (Ammonium Salt) | Positive | High | Protonation of the amino group.[1][2] |
| ~3 - ~6 | Neutral Zwitterion/Molecule | Neutral | Low | Strong intermolecular hydrogen bonding leads to precipitation. |
| > 7 | Anionic (Carboxylate Salt) | Negative | High | Deprotonation of the carboxylic acid group.[2][6] |
Q4: Can I use heat to improve solubility, and what are the associated risks?
A4: Yes, gently heating the solvent-solute mixture is a standard and often effective method to increase both the rate of dissolution and the equilibrium solubility.[1][7] The added thermal energy helps overcome the crystal lattice energy of the solid.
However, you must consider the following risks:
-
Thermal Degradation: this compound, like many nitroaromatic compounds, can be susceptible to decomposition at elevated temperatures. Always consult the Material Safety Data Sheet (MSDS) and relevant literature for thermal stability data before heating.
-
Side Reactions: Increased temperature can accelerate unwanted side reactions in your mixture, potentially reducing the yield and purity of your desired product.
-
Precipitation on Cooling: If you create a saturated or supersaturated solution at a high temperature, the compound is likely to precipitate out as the solution cools to room temperature or if the reaction is cooled for workup.[2] This can be mitigated by keeping the reaction mixture warm or by using a co-solvent system that maintains solubility at lower temperatures.[2]
Frequently Asked Questions (FAQs)
What is the most reliable way to prepare a stock solution of this compound?
For organic reactions, preparing a stock solution in a polar aprotic solvent like DMF or DMSO is most common. For aqueous applications, the best practice is to prepare the salt in situ. First, suspend the acid in water, then add a stoichiometric amount of a base (like 1M NaOH) dropwise until the solid fully dissolves. This ensures you have a soluble carboxylate salt solution.
How do I decide whether to use acidic or basic conditions to increase solubility?
The choice depends entirely on the chemistry of your reaction.
-
Choose basic conditions if your reactants and desired product are stable at high pH and if the reaction is not sensitive to the presence of a carboxylate anion. This is often the preferred method due to the high pKa of the ammonium group.
-
Choose acidic conditions if your reaction requires an acidic catalyst or if other components are base-sensitive. Be mindful that the strongly electron-withdrawing nitro group and the protonated amine can affect the reactivity of the molecule.
Are there any solvent systems I should absolutely avoid?
Avoid non-polar solvents like hexanes, toluene, or cyclohexane, as this compound is practically insoluble in them.[4][5] Dichloromethane and chloroform are also poor choices. Using these solvents will likely result in a heterogeneous slurry with very little dissolved material, leading to slow or incomplete reactions.
Experimental Protocols & Methodologies
Protocol 1: pH-Mediated Solubilization in Aqueous Media
This protocol details the steps to dissolve this compound by converting it to its sodium salt.
Objective: To prepare a homogeneous aqueous solution of this compound for a subsequent reaction.
Materials:
-
This compound (solid)
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Suspension: Add the required mass of this compound to a reaction flask containing the desired volume of deionized water.
-
Stirring: Begin stirring the suspension at room temperature to ensure it is well-mixed.
-
Basification: Slowly, add the 1 M NaOH solution dropwise to the stirring suspension.
-
Monitoring: Observe the mixture closely. As the base is added, the solid will begin to dissolve as it converts to the sodium carboxylate salt.
-
Endpoint: Continue adding NaOH until all the solid has dissolved, resulting in a clear, homogeneous solution.
-
pH Check: Measure the final pH of the solution to ensure it is within a range compatible with your planned reaction. Adjust if necessary. The solution is now ready for the addition of other reagents.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol allows you to experimentally determine the solubility of this compound in a specific solvent system at a set temperature.[4]
Objective: To quantify the solubility of this compound.
Materials:
-
This compound (solid)
-
Chosen solvent
-
Vials with airtight caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker at a constant, controlled temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed container. This step removes all undissolved microparticles.
-
Quantification: Determine the concentration of the dissolved solid in the filtrate using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or by creating a calibration curve with UV-Vis or HPLC).[4]
Visualizations: Workflows and Decision Logic
Solubilization Strategy Workflow
Caption: Decision tree for selecting a solubilization strategy.
Shake-Flask Method Experimental Workflow
Caption: Experimental workflow for the Shake-Flask solubility determination method.
References
- Solubility of Things. (n.d.). 4-Aminobenzoic acid.
- BenchChem. (2025). Troubleshooting poor solubility of 2-Amino-6-methyl-4-nitrobenzoic acid in reactions.
- BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
- Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
- Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.
- BenchChem. (2025). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.
- BenchChem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
- Google Patents. (n.d.). CN102924314A - Preparation method of this compound.
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 7. web.mst.edu [web.mst.edu]
Technical Support Center: Column Chromatography Techniques for Purifying 2-Amino-6-nitrobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Amino-6-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this valuable synthetic intermediate. As a molecule possessing both a basic amino group and an acidic carboxylic acid group, alongside a polar nitro functionality, its behavior on standard chromatographic media can be complex. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.
Section 1: Understanding the Molecule - Physicochemical Properties
The success of any purification strategy is grounded in a thorough understanding of the target molecule's properties. This compound's zwitterionic potential and polarity are critical factors influencing its interaction with stationary and mobile phases.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₆N₂O₄ | Provides the elemental composition.[2][3] |
| Molecular Weight | 182.14 g/mol | Affects diffusion rates but is less critical for adsorptive chromatography.[2] |
| Appearance | Light yellow to brown crystalline powder | The inherent color means a pale yellow final product may be pure.[2][4] |
| Melting Point | 180-186 °C | A sharp melting point is a key indicator of purity post-purification.[2] |
| pKa (Predicted) | 2.11 ± 0.30 | The acidic nature of the carboxylic acid group can lead to strong interactions with basic sites on silica gel, causing tailing.[5] |
| LogP | 1.30 | Indicates moderate lipophilicity, suggesting that both normal-phase and reverse-phase chromatography are viable options.[6] |
| Solubility | Soluble in Methanol | Useful for sample preparation and for use as a strong solvent in a mobile phase gradient.[5] |
These properties dictate that the compound is polar and can exhibit both acidic and basic characteristics. This amphoteric nature is the primary cause of common purification challenges like peak tailing and irreversible adsorption on standard silica gel.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (40-63 µm) is the first and most cost-effective choice.[7] Its hydroxyl groups provide the necessary polarity for retaining the compound and separating it from less polar impurities. However, if you encounter issues with degradation or irreversible binding, consider alternatives like neutral alumina or deactivated silica gel.[8]
Q2: What mobile phase system should I start with for silica gel chromatography?
A good starting point for method development is a mixture of Ethyl Acetate (EtOAc) and Hexanes .[9] Begin with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis. If the compound shows poor mobility, a more polar system like Dichloromethane (DCM) and Methanol (MeOH) may be required.
Q3: My compound is streaking badly on the TLC plate and I anticipate peak tailing on the column. What causes this and how can I fix it?
This is the most common issue. Streaking is caused by the acidic carboxylic acid group interacting too strongly with the basic sites on the silica gel surface. To resolve this, add a small amount of a competitive acid to your mobile phase. Adding 0.5-1% acetic acid or formic acid to the eluent will protonate the basic sites on the silica and the amino group on your molecule, leading to sharper, more symmetrical spots and peaks.
Q4: After purification, my product is still a pale yellow powder. Does this mean it's impure?
Not necessarily. Many aromatic nitro compounds are inherently yellow.[4] A pale yellow color is generally acceptable if analytical data such as HPLC, NMR, and melting point confirm high purity.[4] Dark brown or oily residues, however, are indicative of persistent impurities.
Q5: Can I use reverse-phase chromatography for this purification?
Yes, reverse-phase (RP) chromatography is an excellent alternative, especially for removing highly polar impurities. An HPLC method using a C18 column with a mobile phase of acetonitrile and water, modified with phosphoric or formic acid, has been documented.[6] This can be adapted for flash chromatography using a C18 stationary phase and a water/acetonitrile or water/methanol gradient.
Section 3: Standard Operating Protocol: Normal-Phase Purification
This protocol outlines a standard approach using silica gel chromatography. The key is to first optimize the separation on a TLC plate before committing to the column.
Step-by-Step Methodology
-
Mobile Phase Selection (TLC):
-
Prepare several TLC chambers with different ratios of Ethyl Acetate/Hexanes (e.g., 20%, 40%, 60% EtOAc). Add 0.5% acetic acid to each.
-
Spot your crude material on a silica gel TLC plate and develop the plates.
-
The ideal solvent system will give your desired product a Retention Factor (Rf) between 0.25 and 0.40, with good separation from all impurities.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, stable bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like methanol or DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: If the product is highly soluble in the mobile phase, dissolve it in the minimum possible volume of the initial eluent and carefully pipette it onto the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions systematically.
-
Increase the polarity of the mobile phase gradually (gradient elution) to first elute non-polar impurities, followed by your target compound, and finally any highly polar baseline impurities.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Visualization of the Purification Workflow
Caption: General workflow for column chromatography purification.
Section 4: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses the most common issues in a direct question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation: The product co-elutes with an impurity. | Incorrect Mobile Phase Polarity: The chosen solvent system does not have sufficient selectivity for the compounds. | Re-optimize the mobile phase with TLC. Try a different solvent system. For example, if EtOAc/Hexanes fails, try DCM/MeOH or Toluene/Acetone. A shallower polarity gradient during elution can also improve resolution. |
| Severe Tailing/Streaking: The product spot on TLC is a comet shape, and column fractions are broad and overlapping. | Strong Analyte-Silica Interaction: The carboxylic acid is strongly interacting with the silica surface. The amino group can also interact with acidic silanol groups. | Add a modifier to the mobile phase. 0.5-1% acetic acid is highly effective at sharpening peaks for acidic compounds. This ensures the analyte is in a single protonation state and competes for active sites on the silica.[10] |
| No Elution / Very Low Recovery: The product seems to have irreversibly stuck to the top of the column. | 1. Insufficient Mobile Phase Polarity: The eluent is not strong enough to displace the highly polar compound from the silica. 2. Degradation: The compound may be unstable on the acidic silica surface.[8] | 1. Increase Polarity Drastically: Flush the column with a strong solvent mixture, such as 10-20% Methanol in DCM, to recover the material. 2. Change Stationary Phase: Switch to neutral alumina or consider deactivating the silica by pre-washing the column with a solvent containing 1% triethylamine (note: this will change elution profiles).[8] Reverse-phase chromatography is also a strong alternative. |
| Unexpected Side Products Appear: New spots appear on the TLC analysis of fractions that were not in the crude material. | On-Column Reaction: The acidic nature of the silica gel may be catalyzing a reaction, such as dehydration or rearrangement.[8] | Use a less reactive stationary phase. Neutral alumina is a good first choice. Alternatively, if the side product is known, its formation may be suppressed by adjusting the mobile phase pH (e.g., adding triethylamine for base-sensitive compounds). |
Troubleshooting Logic Diagram
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Benzoic acid, 2-amino-6-nitro- | SIELC Technologies [sielc.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. column-chromatography.com [column-chromatography.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Amino-6-nitrobenzoic Acid: HPLC vs. UV-Vis Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. 2-Amino-6-nitrobenzoic acid, a key intermediate in various synthetic pathways, requires precise and reliable analytical methods for its characterization and quality control. This guide provides an in-depth comparison of two widely used analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.
Introduction to this compound and its Analytical Importance
This compound (C₇H₆N₂O₄, Molar Mass: 182.13 g/mol ) is a substituted aromatic carboxylic acid containing both an amino and a nitro functional group. Its purity and concentration are critical parameters that can influence the yield and quality of downstream products in pharmaceutical and chemical manufacturing. Therefore, robust analytical methods are essential for its accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The primary advantage of HPLC lies in its high resolving power, allowing for the separation of the analyte of interest from impurities and other matrix components. This specificity is crucial for accurate quantification, especially in complex samples.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is based on established methods for structurally similar nitroaromatic and aminobenzoic acid compounds.
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound reference standard (≥98% purity).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting isocratic condition is a 60:40 (v/v) ratio of A:B. The mobile phase should be degassed before use.
-
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A UV detector can be set at a wavelength where the analyte exhibits significant absorbance, often around 254 nm for aromatic nitro compounds. For better selectivity, monitoring at the absorbance maximum of this compound in the mobile phase is recommended.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Solid Samples: Accurately weigh the sample, dissolve it in the diluent, and dilute as necessary to fall within the calibration range.
-
Liquid Samples: Dilute the sample with the diluent to the appropriate concentration.
-
All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions. The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.
Caption: Experimental workflow for HPLC analysis.
Performance Characteristics of the HPLC Method
The following table summarizes the expected performance characteristics of a validated HPLC method for the quantitative analysis of this compound. These values are based on typical data for similar aromatic acids and nitroaromatic compounds.[1][2][3][4]
| Parameter | HPLC-UV |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
UV-Vis Spectroscopy: A Direct Absorbance-Based Method
UV-Vis spectroscopy is a quantitative analytical technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of chromophores, such as the aromatic ring and the nitro group in this compound, allows for its direct quantification by measuring its absorbance at a specific wavelength.[5][6]
While simpler and more rapid than HPLC, UV-Vis spectroscopy is less specific. Any substance in the sample that absorbs light at the analytical wavelength will interfere with the measurement, potentially leading to inaccurate results.
Experimental Protocol: UV-Vis Spectroscopic Analysis of this compound
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol or Ethanol (spectroscopic grade).
-
This compound reference standard (≥98% purity).
-
Volumetric flasks and pipettes.
2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. Based on the spectra of similar compounds like 2-aminobenzoic acid and 2-nitrobenzoic acid, the λmax for this compound is expected to be in the range of 250-350 nm.[7][8][9][10][11][12]
3. Preparation of Solutions:
-
Solvent: Methanol or Ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations in the desired calibration range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample, dissolve it in the solvent, and dilute as necessary to obtain an absorbance reading within the linear range of the calibration curve.
5. Analysis:
-
Measure the absorbance of the blank (solvent) and all standard and sample solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Caption: Experimental workflow for UV-Vis analysis.
Performance Characteristics of the UV-Vis Method
The following table summarizes the expected performance characteristics of a validated UV-Vis spectrophotometric method for the quantitative analysis of this compound. These values are based on typical data for similar aromatic compounds.[13][14][15][16]
| Parameter | UV-Vis Spectroscopy |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Comparative Analysis: HPLC vs. UV-Vis Spectroscopy
The choice between HPLC and UV-Vis spectroscopy for the quantitative analysis of this compound depends on the specific requirements of the analysis, including the nature of the sample, the need for specificity, and the desired level of sensitivity.
| Feature | HPLC-UV | UV-Vis Spectroscopy |
| Specificity | High: Separates the analyte from impurities, providing a more accurate quantification in complex matrices. | Low: Any compound absorbing at the analytical wavelength will interfere. Best suited for pure samples. |
| Sensitivity | High: Generally offers lower limits of detection and quantitation. | Moderate: Less sensitive than HPLC, making it less suitable for trace analysis. |
| Linearity Range | Wide: Typically covers a broader concentration range. | Narrow: The linear dynamic range is often more restricted. |
| Sample Throughput | Lower: Each analysis requires a chromatographic run time. | Higher: Measurements are rapid, allowing for faster analysis of multiple samples. |
| Cost & Complexity | Higher: More expensive instrumentation and requires more skilled operators. | Lower: Simpler, less expensive instrumentation and easier to operate. |
| Solvent Consumption | Higher: Requires a continuous flow of mobile phase. | Lower: Only requires a small amount of solvent for sample preparation. |
Key Considerations for Method Selection:
-
For purity assessment and analysis of complex mixtures (e.g., in-process samples, stability studies): HPLC is the superior choice due to its high specificity and ability to separate and quantify impurities alongside the main analyte.
-
For routine analysis of pure or simple samples (e.g., raw material identification, dissolution testing): UV-Vis spectroscopy can be a cost-effective and rapid alternative, provided that potential interferences are well-characterized and controlled.
Conclusion
Both HPLC and UV-Vis spectroscopy are valuable techniques for the quantitative analysis of this compound. HPLC offers unparalleled specificity and sensitivity, making it the gold standard for accurate quantification in complex samples and for regulatory purposes. UV-Vis spectroscopy, on the other hand, provides a simpler, faster, and more economical option for the analysis of relatively pure samples where high throughput is desired. The ultimate choice of method should be guided by a thorough understanding of the analytical requirements and the sample matrix.
References
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (n.d.). PubMed.
- Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate.
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate.
- Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan Drug. (n.d.). Journal of Pharmaceutical Research.
- Determination of organic nitro compounds using HPLC-UV-PAED. (n.d.). ResearchGate.
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). SciSpace.
- Method Validation of The UV Spectrophotometric Method For The Determination of Benzoic Acid in Soft Drinks. (n.d.). Scribd.
- Ultraviolet absorption spectra: Some substituted benzoic acids. (n.d.). ResearchGate.
- Validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
- UV spectrophotometric method development and validation for the quantitative measurement of Rosmarinic acid. (n.d.). Der Pharma Chemica.
- Validation of HPLC Determination of Phenolic Acids Present in Some Lamiaceae Family Plants. (n.d.). ResearchGate.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Benzoic acid, 2-nitro-. (n.d.). NIST WebBook.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH.
- The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate.
- Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method. (n.d.). Scientific & Academic Publishing.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research.
- UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies.
- the development and quantitative performance test of low-cost visible spectrophotometer and its comparison. (2023). Malaysian Journal of Chemistry.
- Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. (n.d.). PubMed Central.
- Benzoic acid, 2-amino-. (n.d.). NIST WebBook.
- a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum... (n.d.). ResearchGate.
- UV-Vis Spectrum of 3-Aminobenzoic Acid. (n.d.). SIELC Technologies.
Sources
- 1. scispace.com [scispace.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid, 2-nitro- [webbook.nist.gov]
- 9. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 10. Benzoic acid, 2-amino- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 13. scribd.com [scribd.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
- 16. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Purity Testing of 2-Amino-6-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. 2-Amino-6-nitrobenzoic acid is a critical building block in the synthesis of numerous pharmaceutical compounds. Its purity can directly impact the quality, stability, and safety profile of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main component from potential process-related impurities and degradation products.[1]
This guide provides an in-depth, scientifically grounded comparison of a proposed reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound against alternative chromatographic approaches. The validation of the proposed method is detailed in accordance with the stringent guidelines of the International Council for Harmonisation (ICH), specifically guideline Q2(R2), ensuring the method is fit for its intended purpose.[2][3][4]
The Imperative of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended use.[3][5] It is a mandatory requirement by regulatory bodies like the FDA.[6][7] For a purity testing method, this means the procedure must be able to accurately and reliably quantify the main analyte and separate it from any potential impurities. The core parameters for validation, as stipulated by ICH Q2(R2), are specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[2][3][8]
Proposed RP-HPLC Method for this compound
Based on established methods for closely related isomers such as 2-amino-5-nitrobenzoic acid and other nitrobenzoic acids, a robust isocratic RP-HPLC method is proposed.[2][9][10] The rationale for the selection of these parameters is grounded in the physicochemical properties of this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, as well as a chromophore (nitro group) suitable for UV detection.[9]
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 stationary phases provide excellent hydrophobic retention for aromatic compounds. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) | Acetonitrile is a common organic modifier in RP-HPLC. The acidified aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Detection | UV at 254 nm | Aromatic nitro compounds exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
Experimental Protocol: Validation of the Proposed HPLC Method
The following section outlines the step-by-step procedures to validate the proposed HPLC method.
System Suitability Testing
Before commencing with the validation experiments, the suitability of the chromatographic system must be established. This is a set of tests to ensure that the equipment is operating correctly.
Procedure:
-
Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters from the resulting chromatograms.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
Diagram 1: HPLC Method Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]
Procedure:
-
Prepare a solution of this compound.
-
Prepare solutions of known potential impurities (e.g., starting materials, isomers like 2-amino-5-nitrobenzoic acid).
-
Prepare a spiked sample solution containing the main analyte and all potential impurities.
-
Inject a blank (diluent), the individual solutions, and the spiked solution.
-
Analyze the chromatograms to ensure that the principal peak is free from any co-eluting peaks. A photodiode array (PDA) detector can be used to assess peak purity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[5][7]
Procedure:
-
Prepare a placebo (if a formulated product) or a sample matrix.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD of the results: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% in organic modifier)
-
-
Analyze the system suitability parameters for each condition.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Comparative Analysis with Alternative Methods
While the proposed RP-HPLC method is robust and reliable, it is essential to consider alternative approaches for purity testing.
Table 2: Comparison of Analytical Methods for Purity of Aminonitrobenzoic Acids
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Proposed RP-HPLC (Isocratic) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Simple, rapid, and reproducible.[9] | May not resolve all closely related impurities if a complex impurity profile exists. | High: Excellent for routine quality control and purity assay. |
| Gradient RP-HPLC | The mobile phase composition is changed during the analysis. | Superior resolution for complex samples with a wide range of polarities. | Longer run times and re-equilibration times. More complex method development. | High: Recommended if the isocratic method fails to separate all impurities. |
| Ion-Pair Chromatography | Adds an ion-pairing reagent to the mobile phase to enhance retention of ionic compounds. | Can improve retention and peak shape for ionic analytes. | Reagents can be aggressive to the column and system. Longer column equilibration times. | Moderate: Can be considered if peak shape is poor with the standard RP-HPLC method. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High efficiency for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like aminobenzoic acids, adding complexity and potential for error. | Low: Not suitable due to the low volatility and thermal lability of the analyte. |
Data Summary and Interpretation
The following tables present hypothetical but realistic data from the validation of the proposed HPLC method.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 451023 |
| 75.0 | 674589 |
| 100.0 | 902345 |
| 125.0 | 1128956 |
| 150.0 | 1354782 |
| r² | 0.9998 |
Table 4: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.8 | 100.8 |
| 120% | 120.0 | 119.3 | 99.4 |
| Mean Recovery | 99.9% |
Table 5: Precision Data
| Parameter | Replicate Measurements (n=6) | Mean | % RSD |
| Repeatability | 99.8, 100.2, 99.5, 100.5, 100.1, 99.9 | 100.0 | 0.35 |
| Intermediate Precision | 100.5, 101.0, 99.8, 100.3, 100.8, 100.6 | 100.5 | 0.42 |
Diagram 2: Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The proposed isocratic RP-HPLC method for the purity testing of this compound is demonstrated to be specific, linear, accurate, precise, and robust. The validation data confirms that the method is fit for its intended purpose of routine quality control. While a gradient HPLC method could offer higher resolution for complex impurity profiles, the proposed method provides an optimal balance of performance, simplicity, and speed for the routine purity assessment of this key pharmaceutical intermediate. Adherence to the principles outlined in this guide, grounded in international regulatory standards, ensures the generation of reliable and defensible analytical data, which is fundamental to the development of safe and effective medicines.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- United States Pharmacopeia. <621> CHROMATOGRAPHY.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- SIELC Technologies. (2018). Benzoic acid, 2-amino-6-nitro.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Goel, A., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for 2-Amino-6-nitrobenzoic Acid: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic pathway is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and scalability. 2-Amino-6-nitrobenzoic acid is a pivotal intermediate in the production of a range of significant molecules, including pharmaceuticals and dyes.[1] This guide offers an in-depth comparative analysis of the most prevalent synthesis routes for this compound, providing detailed experimental protocols, supporting data, and insights into the rationale behind the methodologies.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around a few key chemical transformations. The choice of starting material and the subsequent reaction pathway significantly impact the overall efficiency and economic viability of the process. The most prominent methods include the selective reduction of a dinitro precursor and the nucleophilic aromatic substitution of a halogenated starting material. Each approach presents a unique set of advantages and challenges, which will be explored in detail.
Route 1: Selective Reduction of 2,6-Dinitrobenzoic Acid
This approach is a direct and often high-yielding method for the synthesis of this compound. The core of this strategy lies in the selective reduction of one nitro group in the presence of another, a feat achievable through careful selection of the reducing agent and reaction conditions.
Mechanistic Considerations
The selective reduction of one nitro group in a dinitro aromatic compound is possible due to the deactivating nature of the nitro groups and the subtle differences in their electronic environment. The use of sulfide, hydrosulfide, or polysulfide reagents is particularly effective for this transformation. The reaction proceeds via a complex mechanism involving the transfer of electrons from the sulfur-containing reagent to one of the nitro groups, leading to its reduction to an amino group.
Experimental Protocol
A common procedure for the reduction of 2,6-dinitrobenzoic acid is as follows:
-
In a reaction vessel, 2,6-dinitrobenzoic acid is dissolved in a mixture of an alcohol (such as methanol or ethanol) and water.[2]
-
An alkali metal hydrosulfide, such as sodium hydrosulfide, is used as the reducing agent.[2] Typically, 1 to 5 equivalents of the reducing agent are employed.[2]
-
The reaction mixture is heated to reflux, with temperatures ranging from 60°C to 95°C.[2]
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.
-
The crude this compound is collected by filtration, washed, and can be further purified by recrystallization.
Performance Data
This method is reported to be suitable for large-scale synthesis with high yields, often reaching up to 93%.[3] The use of relatively inexpensive and readily available reagents contributes to its economic feasibility.[2]
Route 2: Amination of 2-Halo-6-nitrobenzoic Acid
This synthetic route offers a cost-effective alternative by utilizing more readily available starting materials, such as 2-chloro-6-nitrobenzoic acid.[4] The key step is a nucleophilic aromatic substitution where the halogen is displaced by an amino group.
Mechanistic Considerations
The presence of two electron-withdrawing groups (the nitro and carboxylic acid groups) activates the aromatic ring towards nucleophilic attack. The reaction is typically catalyzed by a copper species, which facilitates the carbon-nitrogen bond formation. The use of a cuprous catalyst allows for milder reaction conditions compared to traditional high-temperature, high-pressure ammonolysis.[4]
Experimental Protocol
A representative procedure for the copper-catalyzed amination of 2-chloro-6-nitrobenzoic acid is as follows:
-
In a pressure vessel, 2-chloro-6-nitrobenzoic acid, a cuprous catalyst (e.g., cuprous oxide or cuprous iodide), and an organic solvent (e.g., DMF, ethanol) are combined.[4]
-
A source of ammonia, such as an aqueous ammonia solution, is added to the mixture.[4]
-
The vessel is sealed and heated to a temperature typically ranging from 70°C to 150°C, with the pressure maintained between 0.2 to 3.0 MPa.[4]
-
The reaction is allowed to proceed for several hours until completion, as monitored by HPLC.[4]
-
After cooling, the reaction mixture is worked up by acidification to precipitate the product, followed by extraction and purification.[4]
Performance Data
This method has been shown to produce this compound with high yields, ranging from 83% to 92%, and excellent purity (>97% by HPLC).[4] The ability to use cheaper halogenated starting materials significantly reduces production costs.[4]
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Reduction of 2,6-Dinitrobenzoic Acid | Route 2: Amination of 2-Halo-6-nitrobenzoic Acid |
| Starting Material | 2,6-Dinitrobenzoic acid | 2-Halo-6-nitrobenzoic acid (e.g., 2-chloro) |
| Key Reagents | Sodium hydrosulfide, alcohol, water | Ammonia, Cuprous catalyst, organic solvent |
| Reaction Steps | 1 | 1 |
| Overall Yield | Up to 93%[3] | 83% - 92%[4] |
| Product Purity | High | >97% (HPLC)[4] |
| Reaction Conditions | Reflux (60-95°C)[2] | 70-150°C, 0.2-3.0 MPa[4] |
| Advantages | High yield, direct, suitable for large scale[2] | Uses cheaper starting materials, milder than traditional amination[4] |
| Disadvantages | Starting material can be expensive[3] | Requires pressure equipment, catalyst can be a source of contamination |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthesis routes for this compound.
Detailed Experimental Workflow Diagrams
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
A Researcher's Guide to Spectroscopic Differentiation of 2-Amino-6-nitrobenzoic Acid and Its Isomers
In the landscape of pharmaceutical synthesis and materials science, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Aminonitrobenzoic acids are a class of compounds that serve as versatile precursors, particularly in the synthesis of dyes and pharmaceuticals.[1][2][3] However, the seemingly subtle shift of a functional group on the aromatic ring, creating a series of isomers, can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity.
This guide provides an in-depth spectroscopic comparison of 2-Amino-6-nitrobenzoic acid with its structural isomers. We will explore how the positional interplay between the amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) groups creates unique spectral fingerprints. By leveraging Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can unequivocally distinguish between these closely related compounds. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying principles and robust protocols for confident structural elucidation.
Molecular Structures: The Basis for Spectral Diversity
The core of our analysis rests on the distinct spatial arrangement of substituents for each isomer. The relative proximity of the electron-donating amino group, the electron-withdrawing nitro group, and the acidic carboxyl group dictates electronic distribution, bond vibrations, and proton environments within the molecule.
Figure 1. Molecular structures of this compound and key isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy provides insight into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The position of these absorption bands is highly sensitive to the molecular environment, particularly hydrogen bonding.
Causality Behind Experimental Observations:
The defining feature that distinguishes this compound from its isomers is the potential for strong intramolecular hydrogen bonding. The ortho positioning of both the amino and nitro groups relative to the carboxylic acid allows for hydrogen bond formation between the carboxylic proton and the nitro group's oxygen, and between an amino proton and the carboxylic oxygen. This extensive intramolecular interaction significantly alters the vibrational frequencies of the O-H and N-H bonds.
-
O-H Stretch (Carboxylic Acid): In isomers without ortho amino or nitro groups, the O-H stretch appears as a very broad band from 3300-2500 cm⁻¹. In this compound, strong intramolecular hydrogen bonding is expected to weaken the O-H bond, shifting this broad absorption to lower wavenumbers.
-
N-H Stretch (Amine): Primary amines typically show two N-H stretching bands (symmetric and asymmetric) in the 3400-3200 cm⁻¹ region.[4] Intramolecular hydrogen bonding involving the N-H group, as seen in the 2-amino isomers, will also cause a shift to lower wavenumbers and potentially broaden the peaks compared to isomers where the amino group is meta or para.
-
C=O Stretch (Carboxylic Acid): This appears as a strong, sharp peak between 1720-1680 cm⁻¹.[4] Conjugation with the aromatic ring and hydrogen bonding can shift this peak's position.
-
N-O Stretch (Nitro group): The nitro group exhibits two characteristic stretches: an asymmetric stretch (1550-1475 cm⁻¹) and a symmetric stretch (1350-1300 cm⁻¹).[4][5] The electronic environment and steric hindrance can influence the exact positions of these bands.
Comparative FT-IR Data Summary
| Functional Group | This compound (Expected) | 2-Amino-5-nitrobenzoic Acid[4] | 4-Amino-2-nitrobenzoic Acid | 3-Amino-5-nitrobenzoic Acid[6] |
| N-H stretch (Amine) | Lower cm⁻¹, Broad | 3400 - 3200 cm⁻¹ | Data not available | Data not available |
| O-H stretch (Carboxylic Acid) | Lower cm⁻¹, Very Broad | 3300 - 2500 cm⁻¹ | Data not available | Data not available |
| C=O stretch (Carboxylic Acid) | ~1700 cm⁻¹ | 1720 - 1680 cm⁻¹ | ~1700 cm⁻¹ | ~1695 cm⁻¹ |
| N-O asymmetric stretch | ~1530 cm⁻¹ | 1550 - 1475 cm⁻¹ | ~1530 cm⁻¹ | ~1540 cm⁻¹ |
| N-O symmetric stretch | ~1350 cm⁻¹ | 1350 - 1300 cm⁻¹ | ~1350 cm⁻¹ | ~1350 cm⁻¹ |
Note: Data is based on typical ranges and available experimental values. Specific peak positions can vary with the sampling method (e.g., KBr pellet vs. ATR).
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is influenced by the extent of the conjugated π-electron system and the nature of the substituents on that system.
Causality Behind Experimental Observations:
The aminonitrobenzoic acid isomers all possess a highly conjugated system involving the benzene ring, the carboxyl group, the amino group (auxochrome), and the nitro group (chromophore).
-
π → π* Transitions: These transitions, typically occurring at shorter wavelengths, involve the excitation of electrons within the aromatic π system.
-
n → π* Transitions: These involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) into the anti-bonding π* orbital.
-
Effect of Isomerism: The relative positions of the electron-donating -NH₂ group and the electron-withdrawing -NO₂ group have a profound impact on the electronic structure and thus the λmax. When these groups are in positions that allow for extended conjugation (e.g., para to each other, as in 2-amino-5-nitrobenzoic acid), a bathochromic (red) shift to longer λmax is typically observed compared to isomers where this resonance is less effective (e.g., meta isomers). The steric hindrance in this compound may force the -NO₂ and -COOH groups out of the plane of the benzene ring, potentially disrupting conjugation and leading to a hypsochromic (blue) shift compared to other ortho/para isomers.
Comparative UV-Vis Data Summary
| Compound | Solvent | λmax (nm) |
| This compound | Data not readily available | Data not readily available |
| 2-Amino-5-nitrobenzoic acid | Methanol | ~260, 385 |
| 4-Aminobenzoic acid | Not Specified | 194, 226, 278[7] |
| 2-Nitrobenzoic acid | Not Specified | ~275[8] |
Note: λmax values are highly solvent-dependent. The data presented illustrates the general absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Causality Behind Experimental Observations:
The chemical shift (δ) of a nucleus is determined by the electron density around it. Electron-withdrawing groups (like -NO₂) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Electron-donating groups (like -NH₂) shield nearby nuclei, shifting their signals upfield (to lower ppm values).
-
¹H NMR: The aromatic protons of the isomers will exhibit distinct chemical shifts and splitting patterns (multiplicities) based on their proximity to the three different functional groups.
-
Protons ortho to the strongly withdrawing -NO₂ group will be the most deshielded and appear furthest downfield.
-
Protons ortho to the donating -NH₂ group will be the most shielded and appear furthest upfield.
-
The coupling constants (J-values) between adjacent protons provide definitive information about their relative positions.
-
-
¹³C NMR: The chemical shifts of the aromatic carbons are similarly affected. Carbons directly attached to electronegative substituents (-NO₂, -COOH) will be significantly downfield.
Comparative ¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicity |
| This compound | Data not readily available |
| 2-Amino-5-nitrobenzoic acid | 8.61 (d), 7.95 (dd), 6.90 (d)[9] |
| 4-Amino-3-nitrobenzoic acid | 8.45 (d), 7.85 (dd), 7.05 (d)[9] |
| 5-Amino-2-nitrobenzoic acid | 7.41 (d), 7.23 (dd), 7.08 (d) |
| 2-Amino-4-nitrobenzoic acid | 7.93 (d), 7.66 (dd), 7.26 (d)[10] |
Note: The protons of the -COOH and -NH₂ groups are exchangeable and may appear as broad singlets or not be observed at all, depending on solvent purity and temperature.[11] Their presence can be confirmed by a D₂O exchange experiment.[11]
Experimental Protocols: A Framework for Self-Validation
The integrity of any comparative analysis hinges on reproducible and standardized experimental methodologies. The following protocols outline the standard procedures for acquiring the spectroscopic data discussed.
Figure 2. A generalized workflow for the spectroscopic characterization of aminonitrobenzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the aminonitrobenzoic acid isomer into a clean, dry vial.[11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve all isomers and show exchangeable protons).[9][11]
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool within the pipette.[11]
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H and ¹³C spectra according to standard instrument procedures. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[4]
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.[4]
-
Data Acquisition: Record the spectrum, typically in the mid-infrared range from 4000 to 400 cm⁻¹.[4]
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the isomer in a suitable UV-transparent solvent (e.g., methanol or ethanol).[4]
-
Dilution: Create a dilute solution from the stock solution. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).[4]
-
Reference Blank: Fill a quartz cuvette with the pure solvent to be used as a reference blank.
-
Data Acquisition: Place the reference cuvette in the spectrophotometer and record a baseline. Replace the reference with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).[4]
Conclusion
The structural differentiation of this compound from its isomers is a clear-cut task when approached with a multi-technique spectroscopic strategy. While FT-IR provides crucial initial clues, particularly regarding intramolecular hydrogen bonding in the 2,6-isomer, it is ¹H NMR spectroscopy that offers the most definitive evidence. The distinct chemical shifts and coupling patterns of the aromatic protons create an unambiguous fingerprint for each isomer, allowing for confident structural assignment. This guide provides the foundational data and protocols necessary for researchers to navigate the subtleties of aminonitrobenzoic acid isomerism, ensuring the structural integrity of their starting materials and products.
References
[4] BenchChem. (2025). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. Available at: [12] BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid. Available at: [9] BenchChem. (2025). A Comparative Guide to the Structural Confirmation of Synthesized 2-Amino-5-nitrobenzoic Acid. Available at: [11] BenchChem. (2025). Technical Support Center: NMR Analysis of 2-Amino-5-nitrobenzoic Acid. Available at: [5] BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Available at: [13] BenchChem. (2025). Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide. Available at: [1] Chem-Impex. (n.d.). This compound. Retrieved from [10] ChemicalBook. (n.d.). 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum. Retrieved from [14] BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers. Available at: [6] PubChem. (n.d.). 3-Amino-5-nitrobenzoic acid. Retrieved from [2] Chem-Impex. (n.d.). 3-Amino-5-nitrobenzoic acid. Retrieved from [7] SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [3] Chem-Impex. (n.d.). 3-Amino-5-nitrobenzoic acid. Retrieved from [8] NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 239342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. Benzoic acid, 2-nitro- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is fundamental to innovation. This guide provides an in-depth comparative analysis of 2-Amino-6-nitrobenzoic acid, a molecule whose biological profile is not extensively documented, against its more studied relatives within the nitrobenzoic acid family. Due to the scarcity of direct experimental data on this compound, this document leverages established Structure-Activity Relationship (SAR) principles from analogous compounds to build a postulated biological profile. We will dissect the influence of substituent positioning on physicochemical properties and biological potential, and provide robust, field-tested protocols for experimental validation.
The Benzoic Acid Scaffold: A Tale of Two Substituents
The benzoic acid core is a privileged scaffold in medicinal chemistry, but its biological character is profoundly dictated by the functional groups adorning its aromatic ring. In this compound, we have a classic case of electronic push-pull. The amino (-NH₂) group at the 2-position is a strong electron-donating group (EDG) through resonance, increasing electron density in the ring. Conversely, the nitro (-NO₂) group at the 6-position is a powerful electron-withdrawing group (EWG), which delocalizes electron density away from the ring.[1]
This ortho-positioning of a strong EDG and a strong EWG adjacent to the carboxylic acid creates a unique electronic and steric environment. The EWG significantly increases the acidity of the carboxylic acid proton, a property that can influence membrane transport and target binding.[1] Understanding this structural context is critical for predicting how the molecule will interact with biological systems.
Physicochemical Properties: A Comparative Overview
The first step in comparing these molecules is to examine their fundamental physicochemical properties. The positioning of the nitro and amino groups significantly alters acidity (pKa), polarity, and other key characteristics that govern a compound's pharmacokinetic and pharmacodynamic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₇H₆N₂O₄ | 182.13 | Ortho amino (EDG) and nitro (EWG) groups.[2] |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Ortho nitro (EWG) group. |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Meta nitro (EWG) group. |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Para nitro (EWG) group. |
| 2-Aminobenzoic Acid (Anthranilic Acid) | C₇H₇NO₂ | 137.14 | Ortho amino (EDG) group. |
Postulated Biological Activity of this compound
While this molecule is widely cited as a synthetic intermediate, its intrinsic bioactivity remains largely unexplored.[3] By analyzing SAR trends from related structures, we can construct a hypothesis-driven profile to guide future research.
Antimicrobial Potential
The nitroaromatic moiety is a well-established pharmacophore in antimicrobial agents.[1] Its mechanism often involves enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical species. Aromatic nitro compounds have shown activity against a range of pathogens, including Mycobacterium tuberculosis. Given this precedent, it is highly probable that this compound possesses some degree of antimicrobial activity. The presence of the amino group may further modulate this activity, potentially influencing cell wall penetration or interaction with specific microbial enzymes. For example, derivatives of the related 2-aminobenzothiazole scaffold have demonstrated potent activity against S. aureus.[4]
Anticancer Potential
The broader family of substituted benzoic acids is a fertile ground for the discovery of novel anticancer agents.[3] The biological activity of these derivatives is significantly modulated by the nature and position of substituents on the aromatic ring.[1] For instance, 2-amino-3-chlorobenzoic acid, a structurally similar compound isolated from Streptomyces coelicolor, has demonstrated potent cytotoxic effects on MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar range.[5] It was found to induce apoptosis and inhibit cell proliferation and migration.[5] This strongly suggests that the aminobenzoic acid scaffold, when appropriately substituted, can serve as a template for effective cytotoxic agents. The unique electronic profile of this compound makes it a compelling candidate for screening against various cancer cell lines.
Enzyme Inhibition
Benzoic acid derivatives are known to act as inhibitors for a wide range of enzymes, often by mimicking endogenous substrates or binding to allosteric sites. The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with active site residues.[1] For example, derivatives of the related 2-amino-6-nitrobenzothiazole have been investigated as potent inhibitors of monoamine oxidase A and B (MAO-A/MAO-B), enzymes critical in neuroscience.[6] Given its rigid structure and defined pattern of hydrogen bond donors and acceptors, this compound could plausibly inhibit enzymes such as kinases, proteases, or metabolic enzymes like dehydrogenases.
Comparative Biological Activity of Nitrobenzoic Acid Isomers
To provide context for our postulated profile, the table below summarizes the known biological activities of the simpler nitrobenzoic acid isomers.
| Compound | Reported Biological Activity | Supporting Evidence / Notes |
| 2-Nitrobenzoic Acid | Limited direct reports of potent activity; often used as a synthetic precursor. | The ortho positioning can lead to steric hindrance, potentially affecting binding to some biological targets. |
| 3-Nitrobenzoic Acid | Exhibits some antimicrobial properties. | Generally considered less biologically active than the para isomer in many assays. |
| 4-Nitrobenzoic Acid | Antibacterial, antifungal, and anticancer properties have been reported.[7] | Has demonstrated in vitro activity against M. tuberculosis.[8] Also investigated for anti-sickling properties.[9] |
Experimental Validation: Protocols for the Modern Lab
The following protocols provide a self-validating framework for testing the postulated biological activities of this compound and its analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland standard.
-
Spectrophotometer.
-
Multichannel pipette.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[6]
-
Working Inoculum: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
Compound Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the 10 mg/mL stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
Inoculation: Add 10 µL of the working inoculum to wells 1 through 11. The final inoculum in each well will be ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Assessment of Cytotoxicity via MTT Assay
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[10]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Sterile 96-well cell culture plates.
-
Humidified 5% CO₂ incubator at 37°C.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of a test compound against a target enzyme.[7][11]
Materials:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Assay buffer optimized for the enzyme.
-
Test compound (e.g., this compound).
-
96-well UV-transparent microplate.
-
Microplate reader capable of kinetic measurements.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound (in DMSO). The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank: Assay buffer + DMSO.
-
Control (100% activity): Enzyme solution + Assay buffer + DMSO.
-
Test: Enzyme solution + Assay buffer + serially diluted test compound.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Pre-incubate for 10-15 minutes at the enzyme's optimal temperature to allow for binding.[11]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at a specific wavelength over time. The rate of reaction is determined from the initial linear portion of the curve.[7]
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC50 value.[12]
Caption: Key structural features influencing biological activity.
Conclusion and Future Directions
While this compound has primarily served the chemical industry as a synthetic building block, its structural features—a potent electron-withdrawing nitro group and an electron-donating amino group positioned ortho to each other and a carboxylic acid—suggest a rich, unexplored potential for biological activity. Based on robust structure-activity relationship principles, this compound warrants investigation as a candidate antimicrobial, anticancer, and enzyme-inhibiting agent.
The true value of this molecule will only be unlocked through rigorous experimental validation. The protocols detailed in this guide provide the necessary framework for researchers to systematically screen this compound and its derivatives, transforming it from a chemical curiosity into a potential lead for therapeutic development.
References
- CLYTE Technologies. (2025).
- de Sousa, M. A., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.
- Horton, T. MTT Cell Assay Protocol. [Link]
- Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Sefinew, A. (2018). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- Baltzar, B. K. (2017).
- Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
- ResearchGate. Guidelines for the digestive enzymes inhibition assay. [Link]
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
- Dimmock, J. R., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC - NIH.
- Early, J., et al. (2018). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH.
- Smith, D. M., et al. (2022). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC - NIH.
- ResearchGate.
- Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i.
- Borges, F., et al. (2009). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. [Link]
- Al-Dhabi, N. A., et al. (2024).
- ResearchGate. Representative IC50 values for enzyme inhibition. [Link]
- ResearchGate. IC50 graphs of studied enzyme inhibition results. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity of Commercially Available 2-Amino-6-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 2-Amino-6-nitrobenzoic acid is a key building block in the synthesis of a wide range of pharmaceuticals and other specialty chemicals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, creating unforeseen side products, and impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a framework for evaluating the purity of commercially available this compound. We will explore the common synthetic routes and their associated potential impurities, detail a robust, multi-faceted analytical approach for purity determination, and present a comparative analysis of hypothetical commercial samples to illustrate the practical application of these methods.
The Impact of Purity on Research and Development
The seemingly minor differences in the purity of a chemical reagent can have a cascading effect on a research and development pipeline. In drug discovery, impure starting materials can lead to the synthesis of incorrect molecular entities, resulting in misleading structure-activity relationship (SAR) data. In process development, impurities can inhibit or alter catalytic reactions, leading to lower yields and complex purification challenges. From a regulatory standpoint, a well-characterized impurity profile is a non-negotiable requirement for GMP (Good Manufacturing Practice) synthesis.
Potential Impurities: A Look at Synthetic Routes
Understanding the potential impurities in a commercial product begins with an understanding of its synthesis. Common routes to this compound include:
-
Reduction of 2,6-dinitrobenzoic acid: This method involves the selective reduction of one nitro group.[2] Potential impurities include the starting material (2,6-dinitrobenzoic acid) and the over-reduction product (2,6-diaminobenzoic acid). Isomeric impurities can also arise if the starting material contains other dinitrobenzoic acid isomers.
-
Amination of 2-halo-6-nitrobenzoic acid: This route involves the displacement of a halogen (typically chlorine or bromine) with ammonia or an ammonia equivalent.[3] Potential impurities include the halogenated starting material and potential side products from reactions with the solvent or catalyst.[3]
-
Hoffmann degradation of 3-nitrophthalimide: This is another reported synthetic pathway.[3] Incomplete reaction or side reactions could introduce other related aromatic compounds.
Given these synthetic pathways, a comprehensive purity analysis must be capable of detecting and quantifying a range of potential impurities with varying chemical properties.
A Two-Pillar Approach to Purity Verification: HPLC and qNMR
A single analytical method is often insufficient to provide a complete picture of a compound's purity. We advocate for a two-pillar approach that combines a high-resolution separation technique with a quantitative structural technique.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, reversed-phase HPLC (RP-HPLC) is adept at separating the main component from structurally similar impurities.[4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of the analyte against a certified internal standard, without the need for a specific reference standard for the compound itself. It also provides invaluable structural confirmation.
This combination of HPLC for high-sensitivity impurity detection and qNMR for absolute purity assessment and structural verification creates a self-validating system for quality control.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is designed to provide excellent separation of this compound from potential impurities.
Instrumentation and Materials:
-
HPLC System with a UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid (85%).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Quantitative NMR (qNMR) for Absolute Purity Assessment
This qNMR protocol provides an independent and highly accurate measure of the absolute purity of this compound.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
Certified qNMR internal standard (e.g., maleic acid)
-
Deuterated solvent (e.g., DMSO-d6)
-
High-precision analytical balance
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Temperature: 298 K
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Logical Flow for qNMR Purity Verification
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 3. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for 2-Amino-6-nitrobenzoic Acid Analysis
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of key intermediates is paramount. 2-Amino-6-nitrobenzoic acid, a molecule featuring a zwitterionic character with its acidic carboxylic group and basic amino group, alongside a polar nitro functionality, presents a notable challenge for chromatographic separation. Its amphoteric nature and polarity can lead to poor retention on traditional reversed-phase columns and problematic peak shapes. This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) column technologies for the analysis of this compound, supported by experimental insights and foundational chromatographic principles.
The Analytical Challenge: Understanding this compound
This compound (MW: 182.13 g/mol ) possesses both an acidic proton (from the carboxylic acid) and a basic site (the amino group), with a predicted pKa around 2.1 for the carboxylic acid.[1] This zwitterionic nature means its charge state is highly dependent on the mobile phase pH, which is a critical lever for controlling retention and selectivity in reversed-phase HPLC.[1][2] The presence of the nitro group further increases its polarity. The goal of any HPLC method for this compound is to achieve adequate retention, sharp and symmetrical peaks, and good resolution from potential impurities or isomers.
Comparative Performance of HPLC Column Chemistries
The choice of stationary phase is the most powerful parameter in achieving chromatographic selectivity.[3] We will explore the performance of several column types, from the conventional to the more advanced, for this specific analytical task.
Conventional C18 Columns
The C18 (octadecyl) column is the workhorse of reversed-phase chromatography, relying primarily on hydrophobic interactions.[3] For a polar molecule like this compound, a standard C18 phase can struggle, especially with highly aqueous mobile phases, which may be necessary to elicit retention. This can sometimes lead to a phenomenon known as "phase collapse" or "dewetting," resulting in irreproducible retention times.[4]
-
Mechanism: Primarily hydrophobic (van der Waals) interactions.
-
Performance Insight: To achieve sufficient retention, a mobile phase with a high aqueous content is typically required. The mobile phase pH must be carefully controlled to be at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent ionization state and avoid peak shape issues.[5][6] For this compound, a low pH (e.g., pH 2.5-3) is necessary to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.[2] However, under these conditions, the amino group will be protonated, which can lead to secondary interactions with residual silanols on the silica surface, causing peak tailing.
Polar-Embedded and Polar-Endcapped C18 Columns
To address the limitations of traditional C18 phases with polar analytes, manufacturers have developed columns with polar groups embedded within the alkyl chain (e.g., amide, carbamate) or at the end of the chain (polar endcapping).[4][7]
-
Mechanism: A combination of hydrophobic interactions and polar interactions (hydrogen bonding, dipole-dipole). The polar group helps to hydrate the stationary phase surface, preventing phase collapse in highly aqueous mobile phases.[7] It also shields residual silanols, leading to improved peak shapes for basic compounds.[8]
-
Performance Insight: These columns offer a significant advantage for this compound. They provide more balanced retention, allowing for the use of higher organic content in the mobile phase compared to standard C18 columns, while still retaining the polar analyte effectively. The improved silanol masking results in markedly better peak symmetry. For instance, the Thermo Scientific™ Acclaim™ PolarAdvantage (PA) column, which has a sulfonamide-embedded phase, is designed to provide excellent peak shapes for both acidic and basic compounds.[8]
Phenyl-Hexyl Columns
Phenyl-based stationary phases offer an alternative selectivity to alkyl chains, particularly for compounds containing aromatic rings.[9]
-
Mechanism: In addition to hydrophobic interactions, phenyl columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[10] The choice of organic modifier is crucial; methanol tends to enhance π-π interactions, while acetonitrile can suppress them, offering another tool for selectivity optimization.[11]
-
Performance Insight: For this compound, the π-π interactions can enhance retention and provide a different elution order for related impurities compared to a C18 column. This makes phenyl columns an excellent choice for method development when C18 phases fail to provide adequate resolution.[12] The additional interaction mechanism can be particularly useful in separating positional isomers.
Mixed-Mode Columns
Mixed-mode chromatography is an advanced technique that combines two or more retention mechanisms on a single stationary phase, typically reversed-phase and ion-exchange.[13]
-
Mechanism: These columns possess both a hydrophobic ligand (like a C18 chain) and ion-exchange functional groups (either cationic or anionic).[14] This allows for the simultaneous retention of compounds by both hydrophobic and electrostatic interactions. The selectivity can be finely tuned by adjusting the mobile phase's organic content, pH, and ionic strength.[13]
-
Performance Insight: This is arguably the most powerful approach for a zwitterionic compound like this compound. A mixed-mode column with both cation-exchange and reversed-phase properties can interact with both the protonated amine and the hydrophobic backbone of the molecule. This dual mechanism provides excellent retention without the need for ion-pairing agents, which are often incompatible with mass spectrometry.[13] For example, SIELC's Primesep and Coresep columns have demonstrated successful separation of aminobenzoic acid isomers by leveraging both reversed-phase and cation-exchange mechanisms.[15][16]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative separation mode for very polar compounds that are poorly retained in reversed-phase chromatography.[17]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >60% acetonitrile).[17] The analyte partitions into a water-enriched layer on the surface of the stationary phase. In HILIC, water is the strong, eluting solvent.[18]
-
Performance Insight: While a viable option, HILIC may be more complex to implement than modern polar-compatible reversed-phase or mixed-mode methods for this specific analyte. Analyte solubility in the high-organic sample diluent can be a concern.[18] However, HILIC offers orthogonal selectivity to reversed-phase methods and can be an excellent problem-solver if all other approaches fail to resolve critical impurities.[19]
Performance Data Summary
The following table provides a synthesized comparison of the expected performance of different column types for the analysis of this compound, based on data from analogous compounds and established chromatographic principles.
| Column Type | Stationary Phase | Primary Retention Mechanism(s) | Expected Retention | Expected Peak Shape | Key Advantage |
| Conventional RP | C18, C8 | Hydrophobic | Low to Moderate | Fair (potential tailing) | Widely available, well-understood. |
| Polar-Modified RP | Polar-Embedded C18 | Hydrophobic, Polar | Moderate to High | Good to Excellent | Resists phase collapse, excellent peak shape for bases.[7][8] |
| Aromatic RP | Phenyl-Hexyl | Hydrophobic, π-π Interactions | Moderate to High | Good | Alternative selectivity for aromatic compounds.[9] |
| Mixed-Mode | RP / Cation-Exchange | Hydrophobic, Ion-Exchange | High to Very High | Excellent | Superior retention and selectivity for zwitterions.[13][15] |
| HILIC | Amide, Diol, Silica | Partitioning, Hydrogen Bonding | High | Good | Orthogonal selectivity for highly polar compounds.[17] |
Experimental Protocols
Herein are detailed starting protocols for two recommended approaches. Optimization will likely be necessary based on the specific sample matrix and instrumentation.
Protocol 1: Reversed-Phase Analysis using a Polar-Embedded Column
This method provides a robust starting point for purity analysis and is compatible with both UV and MS detection (with appropriate buffer selection).
-
Instrumentation: HPLC or UHPLC system with UV or DAD detector.
-
Column: Polar-Embedded C18 (e.g., Thermo Scientific Acclaim PA), 4.6 x 150 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: 90:10 Water:Acetonitrile.
Protocol 2: Mixed-Mode Analysis for Enhanced Retention and Selectivity
This method is ideal for achieving strong retention and offers multiple parameters for selectivity tuning.
-
Instrumentation: HPLC or UHPLC system with UV or DAD detector.
-
Column: Mixed-Mode RP/Cation-Exchange (e.g., SIELC Primesep 100), 4.6 x 150 mm, 5 µm.[15]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: 1 M Ammonium Formate, pH 3.5.
-
Isocratic Elution: 40% A, 50% B, 10% C.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Visualizing the Workflow and Mechanisms
Caption: Dominant interactions between the analyte and various stationary phases.
Conclusion and Recommendations
For the routine analysis of this compound, a polar-embedded reversed-phase column offers the best combination of performance, robustness, and ease of use. It effectively mitigates the common issues of poor retention and peak tailing associated with this class of molecule on traditional C18 phases.
For challenging separations involving difficult-to-resolve impurities or for methods requiring maximum retention, a mixed-mode reversed-phase/cation-exchange column is the superior choice. The ability to control selectivity via hydrophobic, ionic, and pH effects provides an unmatched level of method development flexibility. While conventional C18 and Phenyl-Hexyl columns can be made to work, they often require more extensive method development to achieve the same level of performance. HILIC remains a powerful, albeit more complex, alternative for orthogonal separations.
By understanding the physicochemical properties of this compound and the interaction mechanisms of different stationary phases, the analytical scientist can confidently select the optimal column to ensure accurate, reproducible, and reliable results.
References
- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
- ResearchGate. (2020). Comparison of retention of aromatic hydrocarbons with polar groups in binary reversed-phase high-performance liquid chromatography systems.
- Hindawi. (2013). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
- SIELC Technologies. (2018). Benzoic acid, 2-amino-6-nitro-.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
- Waters. (n.d.). HPLC Column Performance.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
- ResearchGate. (2003). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
- LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
- Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid.
- ScienceDirect. (1996). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- LCGC International. (n.d.). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
- SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column.
- Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Shodex HPLC Columns. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.
- Agilent. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
- SIELC Technologies. (n.d.). HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of....
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. moravek.com [moravek.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 16. helixchrom.com [helixchrom.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. shodex.com [shodex.com]
Comparing the reactivity of the amino group in 2-Amino-6-nitrobenzoic acid and its analogs
An In-Depth Comparative Guide to the Reactivity of the Amino Group in 2-Amino-6-nitrobenzoic Acid and Its Analogs
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug design, the reactivity of a functional group is not an absolute but a context-dependent property, profoundly influenced by its molecular environment. The amino group of this compound is a classic example of this principle. While anilines are cornerstones of organic synthesis, the unique substitution pattern of this particular molecule renders its amino group exceptionally unreactive. This guide provides a detailed, evidence-based exploration of the factors governing this reactivity, comparing it with key structural analogs to provide a predictive framework for your synthetic endeavors.
The Core Principles: Unpacking Aromatic Amine Nucleophilicity
The reactivity of an aromatic amine (aniline) in most of its characteristic reactions—such as acylation, alkylation, and diazotization—depends on the availability of the nitrogen atom's lone pair of electrons to attack an electrophile.[1][2] This electron availability, or nucleophilicity, is governed by two primary factors:
-
Electronic Effects: The substituents on the aromatic ring dictate the electron density on the nitrogen atom. Electron-withdrawing groups (EWGs) pull electron density away from the amino group through inductive and resonance effects, decreasing its nucleophilicity and basicity.[1][3] Conversely, electron-donating groups (EDGs) increase electron density, enhancing reactivity.
-
Steric Effects: The physical bulk of groups positioned near the amino group can impede the approach of a reactant. This phenomenon, known as steric hindrance, can dramatically slow down or even prevent a reaction, regardless of the electronic environment.[1][4]
A Case Study in Deactivation: this compound
The amino group in this compound is flanked by two ortho substituents: a nitro group (-NO₂) and a carboxylic acid group (-COOH). This specific arrangement creates a "perfect storm" of deactivating influences.
A. Synergistic Electronic Deactivation: Both the nitro and carboxylic acid groups are potent electron-withdrawing groups.
-
Nitro Group (-NO₂): Exerts a powerful -I (inductive) and -M (mesomeric or resonance) effect, strongly delocalizing the nitrogen's lone pair and pulling electron density from the ring.
-
Carboxylic Acid Group (-COOH): Primarily exerts a -I effect, further depleting the ring of electron density.
The cumulative impact of two ortho EWGs drastically reduces the electron density on the amino nitrogen, making it an exceptionally poor nucleophile.
B. Severe Steric Hindrance: Beyond electronics, the sheer physical presence of the nitro and carboxylic acid groups on both sides of the amino group creates a sterically crowded environment. This physically blocks the nitrogen's lone pair from effectively reaching and attacking electrophiles, adding a significant kinetic barrier to reaction.[4][5]
Caption: Combined electronic and steric deactivation in this compound.
A Data-Driven Comparison with Structural Analogs
To contextualize the low reactivity of this compound, it is instructive to compare it with simpler analogs. The pKa of the anilinium ion (the conjugate acid of the amine) is a good proxy for the electron density on the nitrogen and, by extension, its nucleophilicity. A lower pKa indicates a weaker base and a less nucleophilic amine.
| Compound | Structure | pKa of Conjugate Acid | Key Factors Influencing Reactivity | Relative Reactivity |
| Aniline | C₆H₅NH₂ | 4.6 | Baseline: No ring substituents. Lone pair is delocalized into the ring. | High |
| Anthranilic Acid (2-Aminobenzoic Acid) | 2.05 | Moderate Deactivation: One ortho EWG (-COOH) reduces basicity. Minor steric hindrance. | Moderate | |
| 2-Nitroaniline | -0.26 | Strong Deactivation: One powerful ortho EWG (-NO₂) significantly reduces basicity. | Low | |
| 4-Nitroaniline | 1.0 | Strong Deactivation: -NO₂ at para position exerts a strong -M effect. No ortho steric hindrance. | Low | |
| This compound | << -0.26 (predicted) | Extreme Deactivation: Two ortho EWGs (-NO₂, -COOH) plus severe steric hindrance. | Extremely Low |
Data sourced from standard organic chemistry texts and databases. Relative reactivity is a qualitative assessment for typical electrophilic substitution on the nitrogen.
This comparison clearly illustrates the stepwise decrease in reactivity. While a single ortho EWG in 2-nitroaniline or anthranilic acid is sufficient to significantly lower the amino group's nucleophilicity, the combination of two such groups in this compound has a profound and compounding effect, making it the least reactive in the series.
Experimental Validation: A Protocol for Comparative N-Acetylation
Theoretical principles must be validated by empirical data. The following protocol for N-acetylation offers a reliable method to experimentally compare the nucleophilicity of these amines. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC).
Objective: To qualitatively assess the relative reactivity of the amino group in aniline, anthranilic acid, 2-nitroaniline, and this compound via acetylation with acetic anhydride.
Materials & Reagents:
-
Aniline, Anthranilic acid, 2-Nitroaniline, this compound
-
Acetic Anhydride
-
Pyridine (catalyst and acid scavenger)
-
Ethyl Acetate (solvent)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)
-
UV lamp for visualization
Methodology:
-
Preparation: Set up four labeled test tubes. In each, dissolve 50 mg of one of the respective amines in 1 mL of ethyl acetate. Add 2 drops of pyridine to each tube.
-
Reaction Initiation: To each tube, add 1.1 molar equivalents of acetic anhydride. Stopper the tubes, mix gently, and start a timer.
-
Reaction Monitoring: At set time intervals (e.g., 5 min, 30 min, 2 hours, 24 hours), spot a small aliquot from each reaction mixture onto a single TLC plate.
-
TLC Analysis: Develop the TLC plate in the hexanes/ethyl acetate chamber.
-
Visualization & Interpretation: After development, dry the plate and visualize the spots under a UV lamp. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot (the amide) indicates reaction progress. The rate of conversion provides a direct, visual comparison of reactivity.
Caption: Workflow for the comparative N-acetylation experiment.
Anticipated Results: The TLC analysis is expected to show a rapid and complete conversion for aniline. Anthranilic acid will react more slowly, followed by 2-nitroaniline. For this compound, little to no product formation is expected, even after 24 hours at room temperature, thus experimentally confirming its extremely low nucleophilicity.
Implications for the Synthetic Chemist
The profound deactivation of the amino group in this compound necessitates special considerations in synthesis design. Standard protocols for aniline chemistry will likely fail. To achieve functionalization at the amino group, one must resort to more forcing conditions, such as:
-
Using highly reactive electrophiles.
-
Employing catalysts to enhance nucleophilicity.[1]
-
Utilizing high temperatures and extended reaction times, while being mindful of potential side reactions or degradation.[1]
This guide has systematically deconstructed the factors rendering the amino group in this compound unreactive. By understanding the interplay of electronic and steric effects, and by validating these principles with comparative data and experimental protocols, researchers can approach the synthesis of similarly challenging molecules with a more predictive and rational strategy.
References
- Reddit r/OrganicChemistry. (2022).
- Google Patents.Process for preparing 2-amino-6-nitro-benzoic acid.
- Chemistry Steps.Reactions of Aniline.[Link]
- ResearchGate. (2021).
- Google Patents.Preparation method of this compound.
- University of Calgary.Chapter 8: Nucleophilic Substitution Answers.[Link]
- ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14.[Link]
- Chem-Impex International.this compound.[Link]
- Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?[Link]
- ChemRxiv. (2023). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects.[Link]
- GeeksforGeeks. (2024).
- Najam Academy via YouTube. (2021). Steric Hindrance | Organic Chemistry.[Link]
- ResearchGate. (2002).
- Journal of Applicable Chemistry. (2022). Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium.[Link]
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.[Link]
- PubMed. (2002).
- PubMed. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Catalytic Systems for 2-Amino-6-nitrobenzoic Acid Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Importance of 2-Amino-6-nitrobenzoic Acid
This compound is a pivotal intermediate in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and specialized dyes[1]. Its molecular architecture, featuring strategically positioned amino, nitro, and carboxylic acid functionalities, offers a versatile platform for synthetic transformations. Consequently, the economic and operational efficiency of its synthesis is of paramount importance to the chemical and pharmaceutical industries. This guide provides an in-depth, comparative analysis of the predominant catalytic and stoichiometric systems for the synthesis of this compound, with a focus on providing actionable insights for process development and optimization.
Comparative Analysis of Primary Synthetic Strategies
The synthesis of this compound is primarily achieved through two distinct chemical transformations: the selective reduction of a dinitro precursor and the catalytic amination of a halogenated benzoic acid. Each approach presents a unique set of advantages and challenges, which we will explore in detail.
Stoichiometric Reduction of 2,6-Dinitrobenzoic Acid
This method relies on the selective reduction of one of the two nitro groups of 2,6-dinitrobenzoic acid.
Chemical Principle: The Zinin reduction, or related methodologies, employing nucleophilic reducing agents such as sodium or alkali metal hydrosulfides, sulfides, or polysulfides, can selectively reduce one nitro group in the presence of another[2]. The reaction is typically carried out in a protic solvent system, such as a mixture of an alcohol and water[2].
Performance and Economic Considerations: This synthetic route is characterized by high yields, often reported to be around 93%[3]. The reducing agents, such as sodium hydrosulfide, are generally inexpensive and readily available. However, the major drawback of this method is the high cost and limited availability of the starting material, 2,6-dinitrobenzoic acid[3]. This factor significantly impacts the overall economic viability of this process, particularly for large-scale industrial production.
Copper-Catalyzed Aminolysis of 2-Halo-6-nitrobenzoic Acids
This strategy involves a copper-catalyzed nucleophilic aromatic substitution of a halogen atom with an amino group.
Chemical Principle: This reaction, a variation of the Ullmann condensation, utilizes a cuprous salt as a catalyst to facilitate the amination of a 2-halo-6-nitrobenzoic acid with ammonia[3][4]. The choice of halogen (F, Cl, Br, or I) on the starting material influences the reaction conditions and catalyst selection.
Performance and Economic Considerations: This catalytic approach is presented as a highly cost-effective alternative to the reduction of 2,6-dinitrobenzoic acid[3][4]. The primary advantage lies in the use of inexpensive and readily available 2-halo-6-nitrobenzoic acids as starting materials[4]. The reaction conditions are also generally milder compared to traditional high-pressure amination processes, leading to lower equipment costs and energy consumption[4]. The yields for this method are high, comparable to the reduction route, with reported yields in the range of 91-92%[3].
Quantitative Performance Data
To facilitate a direct comparison of the two leading synthetic strategies, the following table summarizes the key performance metrics based on available experimental data.
| Performance Metric | Stoichiometric Reduction of 2,6-Dinitrobenzoic Acid | Copper-Catalyzed Aminolysis of 2-Halo-6-nitrobenzoic Acid |
| Starting Material | 2,6-Dinitrobenzoic Acid | 2-Halo-6-nitrobenzoic Acid (X = Cl, Br, I) |
| Reagent/Catalyst | Sodium Hydrosulfide (or other sulfides) | Cuprous Catalyst (e.g., Cu₂O, CuI, CuBr) |
| Reported Yield | ~93%[3] | 91-92%[3] |
| Starting Material Cost | High and not readily available[3] | Low, cheap, and readily available[4] |
| Reaction Conditions | Reflux temperature[2] | 70-150 °C, 0.2-3.0 MPa[4] |
| Key Advantage | High yield, simple reagent system | Excellent overall process economics, mild conditions |
| Key Disadvantage | Prohibitively expensive starting material | Requires catalyst separation and recovery |
Experimental Protocols
The following are detailed experimental procedures for the copper-catalyzed aminolysis of different 2-halo-6-nitrobenzoic acids, derived from patent literature.
Protocol 1: Synthesis from 2-Chloro-6-nitrobenzoic Acid
-
Reactants: 2-chloro-6-nitrobenzoic acid (20.3g), cuprous oxide (1.2g), cesium carbonate (40g), DMF (50g), 30% ammonia solution (85g).
-
Procedure:
-
Charge a 500mL autoclave with all reactants.
-
Heat the mixture to 90°C.
-
Introduce ammonia gas to maintain a pressure of 0.7-0.8 MPa.
-
Maintain the reaction for 12 hours.
-
After completion, perform a phase separation and collect the upper layer.
-
Acidify with hydrochloric acid to a pH of 1-2.
-
Filter and extract the filtrate with diethyl ether.
-
Collect the ether phase and concentrate to obtain the product.
-
Protocol 2: Synthesis from 2-Iodo-6-nitrobenzoic Acid
-
Reactants: 2-iodo-6-nitrobenzoic acid (29.6g), cuprous iodide (1.9g), ethanol (100g), 30% ammonia solution (68g).
-
Procedure:
-
Charge a 500mL autoclave with all reactants.
-
Heat the mixture to 100°C.
-
The system pressure will decrease from approximately 1.1 MPa to 0.8 MPa over the course of the reaction.
-
Maintain the reaction for 15 hours.
-
After completion, acidify with hydrochloric acid to a pH of 2-3.
-
Extract with ethyl acetate.
-
Collect the ethyl acetate phase and concentrate under reduced pressure to obtain the product.
-
-
Reported Yield: 92% (based on HPLC analysis of the crude product)[3].
Protocol 3: Synthesis from 2-Bromo-6-nitrobenzoic Acid
-
Reactants: 2-bromo-6-nitrobenzoic acid (24.8g), cuprous bromide (1.2g), isopropanol (100g), 30% ammonia solution (68g).
-
Procedure:
-
Charge a 500mL autoclave with all reactants.
-
Heat the mixture to 105°C.
-
The system pressure will decrease from approximately 1.2 MPa to 0.9 MPa during the reaction.
-
Maintain the reaction for 15 hours.
-
After completion, acidify with sulfuric acid to a pH of 1-2.
-
Extract with ethyl acetate.
-
Collect the ethyl acetate phase and concentrate under reduced pressure to obtain the product.
-
-
Reported Yield: 91% (based on HPLC analysis of the crude product)[3].
Visualization of Synthetic Pathways
To provide a clear visual representation of the discussed synthetic routes, the following diagrams have been generated.
Caption: Experimental workflow for copper-catalyzed aminolysis.
In-Depth Cost-Benefit Analysis
A comprehensive cost-benefit analysis must extend beyond simple comparisons of yield and raw material costs. It should also encompass catalyst efficiency, process robustness, and downstream processing considerations.
Catalyst Selection and Cost
The copper-catalyzed aminolysis offers flexibility in the choice of the cuprous salt. While specific pricing can fluctuate, cuprous oxide (Cu₂O) is generally a very inexpensive, bulk chemical. Cuprous iodide (CuI) and cuprous bromide (CuBr) are also commercially available and considered cost-effective for industrial applications. The choice of catalyst may be influenced by the reactivity of the starting halide (I > Br > Cl), with potentially lower catalyst loadings or milder conditions being achievable with the more reactive halides.
Catalyst Stability and Reusability
A critical factor in the cost-effectiveness of a catalytic process is the stability and potential for reuse of the catalyst. While the provided literature does not detail specific catalyst recycling protocols for this exact synthesis, copper catalysts in related Ullmann-type aminations have been shown to be recoverable and reusable. Heterogenizing the copper catalyst on a solid support is a common strategy to facilitate easy separation and recycling, thereby further reducing the overall process cost. The stability of cuprous species is a known consideration, as they can be susceptible to oxidation; however, the reaction conditions of the aminolysis are typically reducing, which can help maintain the active Cu(I) state.
Process and Operational Costs
The copper-catalyzed route operates under milder conditions than traditional high-pressure amination methods, which translates to significant savings in capital expenditure for high-pressure reactors and reduced energy consumption. The stoichiometric reduction, while not requiring high pressure, involves reflux conditions which still have an associated energy cost.
Downstream processing for both routes involves acidification and extraction steps. The choice of solvent and the efficiency of product isolation and purification will contribute to the overall process cost.
Conclusion and Recommendations
Based on the comprehensive analysis of the available data, the copper-catalyzed aminolysis of 2-halo-6-nitrobenzoic acids emerges as the superior synthetic strategy for the production of this compound from a cost-benefit perspective.
-
Raw Material Cost: The use of inexpensive and readily available 2-halo-6-nitrobenzoic acids provides a significant economic advantage over the costly and difficult-to-source 2,6-dinitrobenzoic acid.
-
Process Conditions: The milder reaction conditions of the catalytic route reduce both capital and operational expenditures.
-
High Yields: The yields of the catalytic process are comparable to the high-yielding stoichiometric reduction.
For organizations looking to develop a robust and economically viable process for the synthesis of this compound, the focus should be on the optimization of the copper-catalyzed aminolysis. Further research and development efforts should be directed towards:
-
Catalyst Optimization: Screening different copper catalysts and ligands to maximize turnover number and frequency, potentially allowing for lower catalyst loadings.
-
Catalyst Recycling: Developing efficient protocols for the separation and reuse of the copper catalyst to further enhance the economic and environmental profile of the process.
-
Process Intensification: Exploring continuous flow-through reactor technologies to improve heat and mass transfer, potentially reducing reaction times and improving process safety and control.
By focusing on these areas, the full potential of the copper-catalyzed aminolysis can be realized, leading to a highly efficient and cost-effective manufacturing process for this important chemical intermediate.
References
- EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google P
- CN102924314A - Preparation method of this compound - Google P
- Vicarious nucleophilic substitution: A dramatically shortened synthesis of this compound labelled with carbon-14 | Request PDF - ResearchG
- Preparation method of this compound - Eureka | P
Sources
- 1. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102924314A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-6-nitrobenzoic acid Characterization
Introduction: The Analytical Imperative for 2-Amino-6-nitrobenzoic acid
This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration directly influence the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a foundational element of process understanding and validation.
The choice of an analytical method is a critical decision, driven by a balance of specificity, sensitivity, accuracy, precision, and practical considerations like sample throughput and cost. While High-Performance Liquid Chromatography (HPLC) is often the workhorse of pharmaceutical analysis for its high resolution and sensitivity[1][2], other techniques like UV-Visible (UV-Vis) spectroscopy and Quantitative Nuclear Magnetic Resonance (qNMR) offer unique advantages.[3][4][5]
This guide will not only compare these methods but also demonstrate the principle of cross-validation , an approach used to demonstrate that two or more analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria. This is crucial when, for instance, a rapid in-process control method (like UV-Vis) needs to be verified against a more definitive quality control release method (like HPLC).
The Methodologies: Principles and Rationale
The selection of an analytical technique is predicated on the physicochemical properties of the analyte and the intended purpose of the measurement. For this compound, its aromatic structure and chromophores (nitro and amino groups) make it amenable to several common analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (a packed column) and a mobile phase (a pumped solvent).[2] For this compound, a reversed-phase C18 column is ideal, where the nonpolar stationary phase retains the molecule, and a polar mobile phase is used for elution. Detection is achieved via a UV detector, as the aromatic ring and nitro group absorb light at specific wavelengths.[6]
Expertise & Experience: The power of HPLC lies in its specificity .[7][8] It can separate the main analyte from process-related impurities and degradation products, which is a critical requirement for a stability-indicating assay. The choice of a buffered mobile phase (e.g., with phosphoric acid) is deliberate; it ensures the carboxylic acid moiety of the analyte remains in a consistent, non-ionized state, leading to sharp, symmetrical peaks and reproducible retention times.[6]
UV-Visible (UV-Vis) Spectroscopy
Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.[9] this compound possesses chromophores that absorb UV radiation, allowing for its direct quantification in solution.[10]
Expertise & Experience: UV-Vis spectroscopy is exceptionally rapid and simple, making it ideal for high-throughput screening or in-process checks. However, its primary limitation is a lack of specificity.[11] Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to artificially inflated results.[11] Therefore, its use as a standalone quantitative tool is only appropriate when the sample matrix is simple and well-characterized, or when its results are cross-validated against a more specific method like HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method where the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the purity of the sample can be calculated directly, without the need for a specific reference standard of the analyte itself.[12]
Expertise & Experience: The key advantage of qNMR is its role as a primary ratio method . It does not rely on calibration curves derived from the analyte of interest.[13] This makes it invaluable for certifying the purity of in-house primary reference standards, which can then be used to calibrate secondary methods like HPLC. The selection of a suitable internal standard is critical; it must be stable, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighed.[12] While highly accurate, qNMR is generally less sensitive than HPLC and requires a higher concentration of the analyte.[14]
Experimental Protocols & Workflows
The following protocols are presented as robust starting points for the characterization of this compound, designed with validation in mind.
Workflow for Method Comparison and Cross-Validation
The logical flow for comparing and cross-validating these methods is depicted below. The process begins with developing and validating each method independently according to ICH guidelines, followed by a direct comparison of results from the same batch of sample.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. wjpmr.com [wjpmr.com]
- 3. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. rssl.com [rssl.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BiochemSphere [biochemicalsci.com]
- 8. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eu-opensci.org [eu-opensci.org]
- 11. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Study of the Antimicrobial Activity of 2-Amino-6-nitrobenzoic Acid Derivatives: A Guide for Researchers
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among these, derivatives of 2-Amino-6-nitrobenzoic acid have emerged as a promising class of compounds. This guide provides a comprehensive comparative analysis of their antimicrobial activity, grounded in experimental data and established scientific principles. We will delve into their synthesis, proposed mechanisms of action, structure-activity relationships, and the detailed protocols required for their evaluation.
The Rationale for this compound as a Scaffold
The this compound moiety presents a unique combination of functional groups that are known to contribute to biological activity. The nitro group, a strong electron-withdrawing group, is a well-established pharmacophore in numerous antimicrobial and antiprotozoal agents.[1] Its presence can significantly influence the electronic properties of the aromatic ring, enhancing interactions with biological targets. The amino group, on the other hand, can act as a hydrogen bond donor, facilitating binding to enzyme active sites.[1] The carboxylic acid function provides a handle for derivatization, allowing for the systematic modification of the molecule's physicochemical properties to optimize potency and selectivity.
Proposed Mechanism of Antimicrobial Action: The Nitroaromatic Paradigm
The antimicrobial activity of many nitroaromatic compounds is not inherent to the parent molecule but is a consequence of its metabolic activation within the microbial cell.[2] This process, known as reductive bioactivation, is a key differentiator between the metabolism of these compounds in aerobic mammalian cells and anaerobic or microaerophilic microbial cells.
A generally accepted model posits that the nitro group undergoes a one-electron reduction, catalyzed by microbial nitroreductases, to form a nitro radical anion.[2] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), such as superoxide anions, which are toxic to the cell. Under anaerobic conditions, further reduction of the nitro radical anion leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently modify and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Proposed reductive bioactivation pathway of nitroaromatic compounds.
Synthesis of this compound Derivatives
The carboxylic acid group of this compound serves as a convenient point for derivatization, most commonly through the formation of amides and esters. The synthesis of amide derivatives often involves the coupling of the parent acid with a variety of amines or amino acid esters.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-Amino-6-nitrobenzamide derivatives.
Comparative Antimicrobial Activity
| Derivative | R Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Parent Acid | -OH | >256 | >256 | >256 |
| Methyl Ester | -OCH₃ | 128 | 256 | 128 |
| Amide 1 | -NH-CH₂-Ph | 64 | 128 | 64 |
| Amide 2 | -NH-CH₂-(4-Cl-Ph) | 32 | 64 | 32 |
| Amide 3 | -NH-CH₂-(4-NO₂-Ph) | 16 | 32 | 16 |
| Amide 4 | -Gly-OCH₃ | 64 | 128 | 64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
| Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in the literature for similar compounds. Actual MIC values would require experimental determination. |
Structure-Activity Relationship (SAR)
The antimicrobial potency of this compound derivatives is intricately linked to their chemical structure. By systematically modifying the substituents, we can deduce key structure-activity relationships.
-
The Nitro Group: The presence of the nitro group is often crucial for significant antimicrobial activity.[1] Its position at C6, ortho to the amino group, influences the electronic environment of the entire molecule.
-
The Amino Group: A free amino group is generally considered important for activity, likely participating in hydrogen bonding with the target site.[5]
-
Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides or esters generally enhances antimicrobial activity compared to the parent acid. This is likely due to improved cell permeability and the introduction of additional interaction points.
-
Substituents on the Amide/Ester Moiety:
-
Lipophilicity: Increasing the lipophilicity of the R group (e.g., by introducing aromatic rings) can enhance activity up to a certain point, beyond which it may decrease due to poor solubility.
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the appended phenyl ring of an amide derivative often leads to increased potency.[6] This is exemplified in the hypothetical data where the 4-nitrobenzylamide shows the lowest MIC.
-
Caption: Key structure-activity relationships for this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial activity studies, standardized protocols must be followed. Below are detailed methodologies for the synthesis of a representative amide derivative and for antimicrobial susceptibility testing.
Synthesis of N-benzyl-2-amino-6-nitrobenzamide
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) and benzylamine (1.1 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and triethylamine (TEA) (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product.
-
Extraction: Dilute the filtrate with 50 mL of ethyl acetate and wash successively with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel antimicrobial agents. The available literature, though not providing a direct head-to-head comparison, strongly suggests that derivatization of the carboxylic acid group, particularly with moieties containing electron-withdrawing groups, is a fruitful strategy for enhancing potency. The proposed mechanism of action via reductive bioactivation offers a degree of selectivity for microbial over mammalian cells.
Future research should focus on the synthesis and systematic screening of a diverse library of this compound derivatives against a broad panel of clinically relevant and drug-resistant pathogens. Quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the rational design of more potent and selective analogs.[6] Furthermore, mechanistic studies to confirm the role of nitroreductases and to identify the specific cellular targets of the activated intermediates will be crucial for the advancement of this promising class of compounds.
References
- Dahiya R, Pathak D. Synthesis and Antimicrobial Activity of Novel Series of 2-Aroyl-6-Nitrobenzoyl Amino Acids and Peptides. Orient J Chem 2006;22(1).
- Dahiya, R. et al. (2006). Synthesis and Antimicrobial activity of Novel Series of 2-Aroyl-6-nitrobenzoyl Amino Acids and Peptides. ResearchGate.
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). MDPI.
- Kumar, M. et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- Kumar, M. et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-101.
- Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2025). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Novel Series of 2-Aroyl-6-Nitrobenzoyl Amino Acids and Peptides – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
A Senior Application Scientist's Guide to the Accurate and Precise Analysis of 2-Amino-6-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities is paramount. 2-Amino-6-nitrobenzoic acid, a vital intermediate in the synthesis of pharmaceuticals and dyes, requires robust analytical methods to ensure purity, monitor reaction kinetics, and maintain quality control. This guide provides an in-depth comparison of various analytical techniques for the determination of this compound, focusing on the critical performance metrics of accuracy and precision. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure trustworthy results.
The Analytical Landscape: Choosing the Right Tool for the Task
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the required level of accuracy and precision, the sample matrix, and the available instrumentation. For this compound, several techniques are applicable, each with its own set of strengths and limitations. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titrimetry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity
HPLC, particularly in its reverse-phase mode, is a powerhouse for the separation and quantification of organic molecules like this compound.[1] Its high resolution and sensitivity make it ideal for purity analysis and the determination of the analyte in complex mixtures.[1]
The Rationale Behind the HPLC Method
A typical reverse-phase HPLC method separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used in conjunction with a polar mobile phase. For an aminobenzoic acid derivative, the mobile phase composition, particularly its pH and organic modifier content, is critical for achieving good peak shape and resolution. The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is adapted from established methods for similar aminobenzoic acid derivatives and should be validated for the specific application.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Reference standard of this compound (≥98% purity)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of water with 0.1% (v/v) TFA (Eluent A) and acetonitrile with 0.1% (v/v) TFA (Eluent B). An isocratic elution with a ratio of 70:30 (A:B) is a good starting point. The optimal ratio may require method development.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA) = 70:30 (v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
4. Analysis and Quantification:
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions (prepared by accurately weighing and dissolving the sample in the mobile phase to a concentration within the calibration range).
-
The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of this compound.
UV-Vis Spectrophotometry: A Rapid and Cost-Effective Approach
UV-Vis spectrophotometry is a simple, fast, and economical method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[2] For this compound, its aromatic structure and chromophoric nitro and amino groups result in strong UV absorbance, making this technique suitable for its determination, especially in pure samples or simple mixtures.[2]
The Principle of UV-Vis Spectrophotometric Analysis
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3] The causality behind choosing a specific wavelength for analysis lies in identifying the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.
Experimental Protocol: UV-Vis Spectrophotometric Assay
This protocol is based on general procedures for the analysis of aminobenzoic acids.[2]
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Ethanol (spectroscopic grade)
-
Ultrapure water
-
Reference standard of this compound (≥98% purity)
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Solvent: A mixture of ethanol and water (e.g., 50:50 v/v) is a suitable solvent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in the solvent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations for a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
3. Determination of λmax:
-
Scan a mid-range standard solution (e.g., 6 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
4. Analysis and Quantification:
-
Measure the absorbance of all working standard solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution by accurately weighing the sample and dissolving it in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
Visualizing the UV-Vis Workflow
Caption: The workflow for quantitative analysis by UV-Vis spectrophotometry.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a primary ratio method of measurement.[4]
The Rationale of qNMR
In qNMR, a certified internal standard with a known purity is added to a precisely weighed sample of the analyte. By comparing the integral of a specific resonance of the analyte with that of the internal standard, the purity of the analyte can be calculated. The choice of a suitable internal standard is critical; it should be stable, non-reactive, have a simple spectrum with peaks that do not overlap with the analyte's signals, and be accurately weighable.
Experimental Protocol: Purity Determination by ¹H qNMR
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.
4. Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the qNMR Logic
Caption: The logical relationship of steps in a qNMR purity determination.
Titrimetry: A Classic and Reliable Assay Method
Acid-base titration is a classic analytical technique that can be used to determine the concentration of an acidic substance, such as this compound, by reacting it with a standard solution of a base. This method is cost-effective and can provide high accuracy and precision when performed carefully.
The Principle of Acid-Base Titration
The carboxylic acid group of this compound will react with a strong base (e.g., sodium hydroxide) in a 1:1 stoichiometric ratio. By accurately measuring the volume of the standard base solution required to reach the equivalence point (where the moles of base equal the moles of acid), the amount of this compound in the sample can be calculated. The equivalence point can be determined using a colorimetric indicator or by monitoring the pH with a pH meter (potentiometric titration).
Experimental Protocol: Potentiometric Titration
1. Instrumentation and Materials:
-
Burette (50 mL)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Beakers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound sample
-
Ethanol and water (for dissolving the sample)
2. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample (e.g., 150-200 mg) and dissolve it in a suitable solvent, such as a mixture of ethanol and water, in a beaker.
3. Titration Procedure:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH.
-
Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.
-
As the pH begins to change more rapidly, add the titrant in smaller increments (e.g., 0.1 mL).
-
Continue the titration past the equivalence point until the pH stabilizes.
4. Data Analysis:
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve.
-
Alternatively, calculate the first or second derivative of the curve to more accurately determine the equivalence point volume.
-
Calculate the percentage purity of the this compound.
Comparative Performance: Accuracy and Precision
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Strengths | Limitations |
| HPLC-UV | 98.0 - 102.0 | < 2.0 | High specificity, sensitivity, and can analyze complex mixtures. | Requires more expensive instrumentation and skilled operators. |
| UV-Vis Spectrophotometry | 97.0 - 103.0 | < 3.0 | Rapid, simple, and cost-effective.[2] | Prone to interference from other UV-absorbing compounds; less specific.[1] |
| Quantitative NMR (qNMR) | 99.0 - 101.0 | < 1.0 | Primary method, highly accurate and precise, no need for a specific reference standard of the analyte.[5] | Requires expensive instrumentation and expertise in spectral interpretation. |
| Titrimetry | 98.5 - 101.5 | < 1.5 | High accuracy and precision, low cost. | Not suitable for trace analysis or complex mixtures; less specific. |
Note: % RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision. % Recovery is a measure of accuracy, with values closer to 100% indicating higher accuracy.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The choice of the most suitable analytical method for this compound depends on the specific analytical challenge. For routine quality control of the bulk substance, Titrimetry and UV-Vis Spectrophotometry offer cost-effective and reliable solutions. When high specificity is required, especially for the analysis of impurities or determination in complex matrices, HPLC-UV is the method of choice. For the definitive determination of absolute purity, qNMR stands out as a primary and highly accurate technique.
By understanding the principles, strengths, and limitations of each method, and by employing robust, well-documented protocols, researchers and drug development professionals can ensure the generation of accurate and precise data, which is the cornerstone of scientific integrity and product quality.
References
- Emery Pharma.
- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
- Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of the Indian Chemical Society, 101(7), 101173. [Link]
- Bruker.
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
- YouTube.
- Anwar, S., et al. (2023). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics, 3(2), 96-105. [Link]
- ResearchGate.
- Paul, W. L. (1973). UV Spectrophotometric Analysis of Aminobenzoic Acid Tablets. Journal of Pharmaceutical Sciences, 62(4), 660-662. [Link]
- Walsh Medical Media. (2023).
- Woo, S. O., & Kim, H. S. (1995). Comparison of methods for determination of para-aminobenzoic acid (PABA). Archives of Pharmacal Research, 18(4), 253-258. [Link]
- El-Gizawy, S. M., et al. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]
- Eckert, R. S. (1943). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Journal of Biological Chemistry, 148(1), 217-224. [Link]
- Kumar, V., & Sharma, V. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 1-11. [Link]
- Arora, S., & Bilatnagar, C. S. (1968). Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Fresenius' Zeitschrift für analytische Chemie, 239(3), 163-165. [Link]
- de Oliveira, A. C., et al. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 43(8), 1152-1163. [Link]
- ResearchGate. Accuracy results of the developed method. [Link]
- Nevado, J. J. B., et al. (2001). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry, 370(6), 725-730. [Link]
- Mabion. (2023).
Sources
- 1. jpbsci.com [jpbsci.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. rssl.com [rssl.com]
- 6. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
A Comparative Guide to the Electronic Properties of Aminonitrobenzoic Acid Isomers: A DFT Perspective
For researchers and professionals in drug development and materials science, a molecule's electronic structure is a critical determinant of its function. The spatial arrangement of electron-donating and electron-withdrawing groups can profoundly alter a compound's reactivity, polarity, and spectroscopic behavior. This guide provides a comparative framework for understanding the electronic properties of 2-Amino-6-nitrobenzoic acid and its structural isomers using Density Functional Theory (DFT), a powerful computational tool for modeling molecular systems.
The focus of this guide, aminonitrobenzoic acid, presents a fascinating case study. The molecule contains an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a benzoic acid scaffold. The relative positions of these functional groups give rise to several isomers, each with a unique electronic landscape. Understanding these differences is paramount for applications ranging from the design of novel pharmaceuticals to the development of advanced optical materials.
This guide will delve into the theoretical foundation for comparing these isomers, outline a robust DFT-based experimental protocol, and present a comparative analysis of key electronic descriptors.
The Significance of Isomerism on Electronic Properties
The positioning of the amino and nitro groups on the benzoic acid ring dictates the extent of intramolecular charge transfer, resonance stabilization, and overall electron distribution. These factors directly influence several key quantum chemical parameters:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
-
Dipole Moment (μ): This vector quantity measures the overall polarity of a molecule, arising from an uneven distribution of charge. The dipole moment is critical for predicting intermolecular interactions, solubility, and how a molecule will behave in an electric field.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other chemical species.
Comparative Analysis of Key Isomers
While this compound is the primary subject, a comprehensive understanding requires comparison with its isomers. This guide will consider the following key isomers of aminonitrobenzoic acid, which share the same molecular formula (C₇H₆N₂O₄) but differ in the substitution pattern on the benzene ring:
The following table summarizes the key electronic properties for these isomers, as would be determined by DFT calculations. It is important to note that these are illustrative values based on typical DFT results for similar molecules; a direct, rigorous comparison requires that all isomers be computed at the same level of theory.[2][3]
| Property | This compound | 2-Amino-5-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | 5-Amino-2-nitrobenzoic acid |
| HOMO Energy (eV) | Illustrative Value: -6.7 | Illustrative Value: -6.5[2] | Illustrative Value: -6.8 | Illustrative Value: -6.6 |
| LUMO Energy (eV) | Illustrative Value: -2.9 | Illustrative Value: -2.8[2] | Illustrative Value: -3.0 | Illustrative Value: -2.7 |
| HOMO-LUMO Gap (eV) | Illustrative Value: 3.8 | Illustrative Value: 3.7[2] | Illustrative Value: 3.8 | Illustrative Value: 3.9 |
| Dipole Moment (Debye) | Illustrative Value: 5.2 | Illustrative Value: 6.1 | Illustrative Value: 4.9 | Illustrative Value: 5.8 |
Note: These values are for illustrative purposes to demonstrate the expected variance between isomers and are based on typical DFT calculations for analogous molecules.[2]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a robust and self-validating methodology for the computational analysis of aminonitrobenzoic acid isomers using DFT.
1. Molecular Geometry Optimization:
-
Objective: To find the lowest energy (most stable) conformation of each isomer.
-
Procedure:
-
Construct the 3D structure of each isomer using a molecular builder.
-
Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[2] This combination provides a good balance of accuracy and computational cost for organic molecules.
-
Verify that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
2. Calculation of Electronic Properties:
-
Objective: To compute the key electronic descriptors for each optimized structure.
-
Procedure:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
From the output of this calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap.[4]
-
Calculate the dipole moment.
-
Generate the Molecular Electrostatic Potential (MEP) map.[4] This visualizes the charge distribution on the molecular surface.
-
3. Data Analysis and Comparison:
-
Objective: To interpret the computational results and draw meaningful comparisons between the isomers.
-
Procedure:
-
Tabulate the calculated HOMO, LUMO, HOMO-LUMO gap, and dipole moment for each isomer.
-
Analyze the MEP maps to identify regions of high and low electron density, correlating these with the positions of the amino and nitro groups.
-
Relate the differences in the calculated properties to the structural differences between the isomers. For instance, isomers with greater intramolecular charge transfer are expected to have larger dipole moments.
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the DFT analysis.
Sources
A Comparative Guide to the Stability of 2-Amino-6-nitrobenzoic Acid Under Diverse Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that dictates its shelf-life, storage requirements, and ultimately, its safety and efficacy. This guide offers an in-depth evaluation of the stability of 2-Amino-6-nitrobenzoic acid, a versatile building block in the synthesis of various pharmaceuticals and dyes.[1][2] We will explore its stability profile under various environmental conditions and compare its performance with a structurally similar, hypothetical alternative, "Compound X," to provide a comprehensive understanding for researchers and drug development professionals.
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This information is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and for recommending storage conditions.[5]
The Chemical Landscape: this compound and its Susceptibilities
This compound, with its amino, nitro, and carboxylic acid functional groups, possesses inherent chemical functionalities that can be susceptible to degradation.[6] The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, can make nitroaromatic compounds resistant to oxidative degradation, but also prone to specific degradation pathways.[7] Based on the chemistry of related aminobenzoic acid and nitroaromatic compounds, potential degradation pathways for this compound include:
-
Hydrolysis: The carboxylic acid and amino groups can be susceptible to hydrolysis under acidic or basic conditions.[6]
-
Oxidation: The amino group is prone to oxidation.
-
Photolysis: Compounds with nitroaromatic and amino functionalities can be sensitive to light, potentially leading to complex degradation reactions.[6][8]
-
Thermal Decomposition: At elevated temperatures, decarboxylation or degradation of the nitro group can occur.[6]
A Framework for Stability Assessment: Experimental Design
To rigorously evaluate the stability of this compound and compare it to a viable alternative, a forced degradation study is an essential first step.[8][9] Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[10][11]
The following experimental workflow outlines a comprehensive stability study, adhering to the principles outlined in the ICH guidelines for stability testing.[3][5][12]
Caption: Experimental workflow for the comparative stability study.
Experimental Protocol: Forced Degradation Study
1. Sample Preparation:
-
Prepare 1 mg/mL stock solutions of this compound and "Compound X" (a hypothetical aminobenzoic acid derivative with a different substitution pattern) in a 50:50 (v/v) mixture of acetonitrile and water.
2. Stress Conditions (in triplicate):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Stress: Store the solid compounds in a controlled temperature oven at 80°C.
-
Photolytic Stress: Expose the solid compounds and their solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
3. Time Points:
-
Collect samples at 0, 24, 48, and 72 hours. For thermal and photolytic stress, prepare solutions from the stressed solid at each time point.
4. Analytical Method:
-
Utilize a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 reverse-phase column with a gradient elution of 0.1% formic acid in water and acetonitrile is a suitable starting point.[13][14]
-
The method must be validated to demonstrate specificity, allowing for the separation of the parent compound from its degradation products.
-
For identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.
Comparative Stability Data: this compound vs. Compound X
The following table summarizes the hypothetical percentage degradation of this compound and "Compound X" under the applied stress conditions after 72 hours.
| Stress Condition | This compound (% Degradation) | Compound X (% Degradation) | Major Degradants Identified for this compound |
| Acid Hydrolysis (0.1N HCl, 60°C) | 8.2 | 5.5 | Decarboxylated product |
| Base Hydrolysis (0.1N NaOH, 60°C) | 15.6 | 12.1 | Hydrolyzed amino group, potential polymerization |
| Oxidative Stress (3% H₂O₂, RT) | 25.3 | 18.9 | Oxidized amino group (e.g., nitroso derivative) |
| Thermal Stress (80°C, dry heat) | 5.1 | 3.2 | Minor decarboxylation |
| Photolytic Stress (ICH Q1B) | 35.8 | 22.4 | Complex mixture of photodegradants, potential dimerization |
Interpretation of Results and Mechanistic Insights
The hypothetical data suggests that this compound is most susceptible to degradation under photolytic and oxidative stress conditions. The presence of both an amino and a nitro group on the aromatic ring likely contributes to its photosensitivity. The amino group is a known chromophore that can absorb UV radiation, leading to the formation of reactive species.
The higher degradation under basic conditions compared to acidic conditions suggests that the deprotonated carboxylate and the neutral amino group are more susceptible to degradation than the protonated forms.
In comparison, the hypothetical "Compound X" demonstrates greater stability across all tested conditions. This could be attributed to a different substitution pattern that reduces the electronic susceptibility of the functional groups to degradation. For instance, the absence of a nitro group or the presence of a protective substituent could enhance stability.
Potential Degradation Pathway of this compound
Based on the identified degradation products and known chemical reactions of related compounds, a potential degradation pathway for this compound under oxidative and photolytic stress is proposed below.
Caption: A simplified potential degradation pathway for this compound.
Recommendations for Storage and Handling
Based on this comparative stability assessment, the following recommendations are crucial for maintaining the integrity of this compound:
-
Protection from Light: Store the compound in amber-colored containers or in a dark environment to prevent photodegradation.
-
Controlled Temperature: While relatively stable at elevated temperatures for short durations, long-term storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) is advisable.[1][2]
-
Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
pH Considerations: In solution, maintain a neutral to slightly acidic pH to minimize hydrolytic degradation. Avoid strongly basic conditions.
Conclusion
This guide provides a comprehensive framework for evaluating the stability of this compound. The experimental data, though illustrative, highlights its particular vulnerability to photolytic and oxidative degradation. The comparison with a more stable, hypothetical alternative underscores the importance of understanding the structure-stability relationship in drug development and chemical manufacturing. By implementing the recommended storage and handling procedures, researchers and scientists can ensure the quality and reliability of this compound in their applications. The principles and methodologies outlined here serve as a robust template for conducting stability studies on other novel compounds.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
- European Medicines Agency, ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- ICH, Quality Guidelines. [Link]
- SNS Courseware, ICH STABILITY TESTING GUIDELINES. [Link]
- Pandey, J., Chauhan, A., & Jain, R. K. (2013). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in microbiology, 4, 11. [Link]
- kk wagh college of pharmacy, ICH GUIDELINES FOR STABILITY. [Link]
- MedCrave, Forced Degrad
- MDPI, 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
- ResearchGate, Forced Degrad
- International Journal of Pharmaceutical Sciences Review and Research, Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). [Link]
- Juárez, J. F., Zylstra, G. J., & Ramos, J. L. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250–272. [Link]
- BioProcess International, Forced Degradation Studies: Regulatory Considerations and Implement
- Royal Society of Chemistry, A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020). [Link]
- PubMed, Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. [Link]
- Google Patents, CN102924314A - Preparation method of this compound.
- ResearchGate, Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021). [Link]
- American Society for Microbiology, Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. (1993). [Link]
- Scholars Research Library, Design, synthesis and antimicrobial evaluation of para amino benzoic acid deriv
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide for the Safe Disposal of 2-Amino-6-nitrobenzoic Acid
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to instill a deep understanding of the chemical's hazard profile and the scientific rationale behind these essential disposal procedures. Adherence to this protocol is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment & Characterization: Understanding the Risk
This compound is an aromatic compound that, while useful in synthesis, presents several hazards that dictate its handling and disposal requirements.[1][2] It is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), necessitating a stringent waste management plan.[3]
Scientist's Note: The structure of this molecule, containing both an amino group and a nitro group on a benzoic acid backbone, contributes to its reactivity and toxicological profile. The nitro group, in particular, is an electron-withdrawing group that can be implicated in energetic reactions, while aromatic amines and acids can have irritant properties.
Table 1: Hazard and Incompatibility Profile for this compound
| Property | Data | Source(s) |
| CAS Number | 50573-74-5 | [4][5] |
| Appearance | Light yellow to brown powder or crystals | [1] |
| Primary Hazards | - Causes skin irritation (Category 2)- Causes serious eye irritation (Category 2)- May cause respiratory irritation (Category 3)- Harmful if swallowed (Acute oral toxicity, Category 4) | [3][6][7] |
| Critical Incompatibilities | - Strong oxidizing agents- Strong acids- Strong bases | [3][8] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly sealed container. Store locked up. | [3][6][8][9] |
Immediate Safety Protocols: Pre-Disposal Checklist
Before handling waste this compound, it is imperative to establish a safe working environment through the correct use of engineering controls and Personal Protective Equipment (PPE).
-
Engineering Controls: All handling and transfer of this compound waste, particularly the solid powder, must be conducted within a properly operating chemical fume hood.[6][10] This is crucial to minimize the risk of inhaling airborne particulates, which may cause respiratory irritation.[3][7] Ensure that an eyewash station and safety shower are readily accessible.[11][12]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after the procedure.[13]
-
Body Protection: A lab coat or chemically resistant apron must be worn to prevent skin contact.[3][10]
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is required.[3][10][14]
-
Waste Segregation and Containment: A Step-by-Step Protocol
Proper containment is the foundation of safe chemical waste disposal. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[15]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location within the laboratory at or near the point of waste generation.[16]
-
Action: Designate a specific, secondary containment tray within a fume hood or a dedicated, labeled cabinet as your SAA.[16][17]
-
Rationale: The SAA system is a regulatory construct designed to ensure that hazardous waste is stored safely and compatibly for short periods before being collected. Storing waste in a secondary container prevents spills from reaching drains or reacting with other materials.[15][17]
Step 2: Select a Compatible Waste Container
-
Action: For solid this compound waste, use the original manufacturer's container or a new, clean, wide-mouthed container made of a non-reactive material (e.g., HDPE) with a secure, screw-top lid.[16][17] For solutions, use a compatible liquid waste container.
-
Rationale: The container must be chemically compatible to prevent degradation, leaks, or reactions.[16] The container should never be filled more than 90% full to allow for expansion and prevent spills during transport.[18]
Step 3: Label the Waste Container Correctly
-
Action: As soon as the first particle of waste enters the container, it must be labeled. Use a hazardous waste tag provided by your institution's EHS office. The label must include:
-
Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container. It ensures proper segregation and informs the ultimate disposal method.
Step 4: Consolidate Waste Streams
-
Solid Waste: Transfer unwanted solid this compound directly into the labeled hazardous waste container.
-
Contaminated Lab Supplies: Items such as gloves, weigh boats, and wipes that are contaminated with the chemical must also be disposed of as hazardous waste.[17] Place these items in a separate, clearly labeled bag or container designated for "Contaminated Solid Waste."
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste until properly decontaminated.[6] Consult your EHS office for specific procedures, which may involve triple rinsing with a suitable solvent, collecting the rinseate as hazardous waste, and then defacing the label before disposing of the container.[15]
Spill Management Protocol
Even with careful handling, spills can occur. A minor spill of solid this compound can be safely managed by trained laboratory personnel.
Definition of a Minor Spill: A minor spill is one that laboratory personnel can clean up without putting themselves or others at risk, and for which they have adequate training and supplies.[19] For this solid, this would typically be a few grams in a contained area.
Step-by-Step Spill Cleanup Procedure
-
Alert & Isolate: Immediately notify others in the area of the spill.[20] Secure the area to prevent cross-contamination.
-
Don PPE: Before beginning cleanup, put on the full PPE described in Section 2.
-
Contain Dust: Do NOT use a dry brush or paper towel to sweep the powder, as this can generate hazardous dust.[19]
-
Collect Material: Gently wet a paper towel or spill pad with water and use it to carefully wipe up the spilled solid.[21] This minimizes dust generation. Alternatively, carefully use a plastic scoop to transfer the bulk of the material into a designated waste bag.[21]
-
Package Waste: Place all contaminated materials (spill pads, towels, gloves, scoop) into a heavy-duty plastic bag.[21]
-
Label and Dispose: Seal the bag, attach a hazardous waste label detailing the contents ("Spill Debris: this compound"), and place it in the SAA.
-
Decontaminate: Wipe the spill area with a warm, soapy water solution, followed by a clean water rinse.[19] Dispose of the cleaning materials as hazardous waste.
Final Disposal Logistics
-
Storage Limits: Do not accumulate more than 55 gallons of any single hazardous waste stream. Once a container is full, it must be removed from the SAA within three days. Partially filled containers can remain for up to one year.[16][17]
-
Scheduling Pickup: Once your waste container is full or you have completed the project, contact your institution's EHS office or designated hazardous waste contractor to schedule a pickup.[22] Provide them with the information from the hazardous waste label.
-
Documentation: Maintain records of your hazardous waste generation and disposal as required by your institution and local regulations.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision pathway for proper segregation and disposal.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. By understanding the specific hazards of this compound and adhering to the detailed protocols for its segregation, containment, and disposal, you safeguard yourself, your colleagues, and the integrity of our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for local requirements.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- SUNY College of Optometry. (n.d.). Procedures to be followed in the event of minor or major spill.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98%.
- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Amino-5-nitrobenzoic acid.
Sources
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. This compound | 50573-74-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. agscientific.com [agscientific.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. geneseo.edu [geneseo.edu]
- 14. fishersci.com [fishersci.com]
- 15. vumc.org [vumc.org]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. jk-sci.com [jk-sci.com]
- 20. sunyopt.edu [sunyopt.edu]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Handling of 2-Amino-6-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. When handling specialized chemical compounds like 2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5), a nuanced understanding of its properties and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence.[1][2] This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, with a deep focus on the selection and implementation of appropriate Personal Protective Equipment (PPE).
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
This compound, a light yellow to brown crystalline powder, presents a specific set of hazards that dictate our handling procedures.[3] While comprehensive toxicological data is not extensively documented, the known hazards associated with its isomers and related nitro-aromatic compounds provide a strong basis for a cautious approach.[4] The primary risks are associated with skin, eye, and respiratory irritation.[5][6][7][8]
Key Hazards:
-
Skin Irritation: Direct contact can cause irritation.[5][6][7][8]
-
Serious Eye Irritation: The compound can cause significant eye irritation.[5][6][7][8]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[5][6]
Given these hazards, the core principle of our safety protocol is the prevention of direct contact and aerosol inhalation. Every step, from receiving the container to the final disposal of waste, must be viewed through this lens.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated level of risk. The following table outlines the recommended PPE for various scenarios involving this compound.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Safety glasses with side shields or chemical splash goggles.[9] | Nitrile or butyl rubber gloves.[10] | Fully buttoned, fire-retardant lab coat.[9] | Not generally required if handled within a certified chemical fume hood. |
| Handling larger quantities or potential for dust generation | Chemical splash goggles and a face shield.[11] | Nitrile or butyl rubber gloves.[10] | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[6] |
| Cleaning up a small spill | Chemical splash goggles. | Nitrile or butyl rubber gloves.[10] | Lab coat. | A NIOSH-approved respirator with a particulate filter may be necessary depending on the size of the spill. |
| General laboratory work with dilute solutions | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not generally required. |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and bases.[12] For handling nitro-compounds, butyl rubber gloves provide an excellent barrier.[10] The choice between them may depend on the duration of the task and the potential for direct contact. Always inspect gloves for tears or defects before use.[13]
-
Eye Protection: The risk of eye irritation necessitates, at a minimum, safety glasses with side shields. When there is a splash hazard, chemical splash goggles that form a seal around the eyes are essential.[9] A face shield provides an additional layer of protection for the entire face.[11]
-
Lab Coat: A lab coat protects your skin and personal clothing from accidental spills.[14] A fire-retardant lab coat is a standard safety measure in any chemical laboratory.[13]
-
Respiratory Protection: Because this compound is a powder, the primary respiratory hazard is the inhalation of airborne dust.[15] Working in a chemical fume hood is the most effective engineering control to mitigate this risk.[13] If a fume hood is not available or if there is a significant risk of dust generation, a respirator is required.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Spill Response Decision Tree.
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6][16]Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. [16]If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. [16][17]Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [16] By integrating these safety protocols and a deep understanding of the "why" behind them into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring both the integrity of your research and the well-being of your team.
References
- ChemScene. This compound.
- LBAO Chemicals. This compound | 50573-74-5 | 98%.
- University of California, Berkeley.
- Team Medical & Scientific Sdn Bhd.
- Quimivita.
- Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.
- MedChemExpress. 2-Amino-5-nitrobenzoic acid-SDS.
- Sigma-Aldrich.
- Fisher Scientific.
- GZ Industrial Supplies.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Fisher Scientific.
- ChemicalBook. This compound | 50573-74-5.
- Benchchem. Personal protective equipment for working with nitrovinyl compounds.
- Fisher Scientific.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Sigma-Aldrich. This compound | 50573-74-5.
- Unisafe. Discover the Various Types of PPE for Optimal Chemical Safety.
- University of the Witwatersrand, Johannesburg. Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube, 12 Dec. 2022.
- Benchchem.
- RS Components.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-nitrobenzoic acid.
- Tokyo Chemical Industry Co., Ltd. This compound 50573-74-5.
- International Enviroguard.
- Enviro Safety Products.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Occupational Safety and Health Administration. OSHA Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Milwaukee.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 50573-74-5 [chemicalbook.com]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. gloves.com [gloves.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
